Product packaging for Dihexadecylamine(Cat. No.:CAS No. 68439-74-7)

Dihexadecylamine

Cat. No.: B7822943
CAS No.: 68439-74-7
M. Wt: 465.9 g/mol
InChI Key: NQYKSVOHDVVDOR-UHFFFAOYSA-N
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Description

Dihexadecylamine is a useful research compound. Its molecular formula is C32H67N and its molecular weight is 465.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H67N B7822943 Dihexadecylamine CAS No. 68439-74-7

Properties

IUPAC Name

N-hexadecylhexadecan-1-amine
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InChI

InChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
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InChI Key

NQYKSVOHDVVDOR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C32H67N
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DSSTOX Substance ID

DTXSID60867439
Record name N-Hexadecyl-1-hexadecanamine
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Molecular Weight

465.9 g/mol
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CAS No.

16724-63-3, 68037-98-9, 68439-74-7
Record name Dihexadecylamine
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Record name Dicetylamine
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Record name N-Hexadecyl-1-hexadecanamine
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Foundational & Exploratory

Dihexadecylamine chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine, also known as N-hexadecylhexadecan-1-amine or dicetylamine, is a symmetrical secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its long, hydrophobic alkyl chains and polar amine head group impart amphiphilic properties, making it a valuable compound in various chemical and industrial applications. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of drug delivery and nanomaterials.

Chemical and Physical Properties

This compound is a waxy solid at room temperature, with a color ranging from white to off-white or pale yellow.[1] Its pronounced hydrophobic nature makes it soluble in organic solvents while having limited solubility in water.[1]

Core Chemical Data
IdentifierValueReference
Chemical Formula C₃₂H₆₇N[2][3]
Molecular Weight 465.88 g/mol
IUPAC Name N-hexadecylhexadecan-1-amine
CAS Number 16724-63-3
Synonyms Dicetylamine, Di(n-hexadecyl)amine, N-Hexadecyl-1-hexadecanamine
Physicochemical Properties

The reported physical properties of this compound can vary between sources, likely due to differences in purity and measurement conditions.

PropertyValueSource
Melting Point 65.5-66.5 °CLattuada & Uberti, 2002
67.03 °CChemicalBook
Boiling Point 488.93 °C (estimated)ChemicalBook
Density 0.9018 g/cm³ (estimated)ChemicalBook

Experimental Protocols

Synthesis of this compound

A convenient laboratory-scale synthesis of this compound can be achieved through the bisalkylation of cyanamide followed by acidic hydrolysis. The following protocol is adapted from a procedure published in Organic Preparations and Procedures International.

Materials:

  • Hexadecyl bromide

  • 50% aqueous cyanamide

  • Aliquat® 336 (Phase Transfer Catalyst)

  • Toluene

  • 2 M Sulfuric acid (H₂SO₄)

  • 3.5 M Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether (Et₂O)

Procedure:

  • Bisalkylation of Cyanamide:

    • In a reaction vessel, combine 50% aqueous cyanamide, Aliquat® 336 (as a phase transfer catalyst), hexadecyl bromide, and toluene.

    • Stir the mixture vigorously at 50°C for 8 hours. This reaction forms the intermediate, dihexadecylcyanamide.

    • After the reaction period, separate the organic phase.

    • Evaporate the toluene from the organic phase to yield crude dihexadecylcyanamide. This intermediate is typically used in the next step without further purification.

  • Hydrolysis of Dihexadecylcyanamide:

    • Suspend the crude dihexadecylcyanamide in 2 M sulfuric acid.

    • Reflux the mixture for 8 hours to facilitate the complete hydrolysis of the cyanamide to the corresponding amine.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding 3.5 M sodium hydroxide.

    • Extract the product into chloroform.

    • Wash the organic phase with water, then dry it over anhydrous sodium sulfate.

    • Filter the solution and evaporate the chloroform to yield a crude solid.

  • Purification:

    • Purify the crude this compound by trituration with diethyl ether.

    • Collect the resulting white solid by filtration and wash with additional diethyl ether.

    • The final product is di(n-hexadecyl)amine.

Synthesis_Workflow Synthesis of this compound cluster_alkylation Step 1: Bisalkylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification A Combine hexadecyl bromide, cyanamide, Aliquat® 336, and toluene B Stir vigorously at 50°C for 8 hours A->B C Separate organic phase B->C D Evaporate toluene C->D E Suspend crude intermediate in 2 M H₂SO₄ D->E Crude Dihexadecylcyanamide F Reflux for 8 hours E->F G Cool and neutralize with NaOH F->G H Extract with chloroform, wash, and dry G->H I Evaporate chloroform H->I J Triturate crude solid with diethyl ether I->J Crude this compound K Filter and wash solid J->K L Yields pure This compound K->L

A flowchart illustrating the synthesis of this compound.
Application in Nanoparticle Synthesis

Long-chain amines like this compound are effective stabilizing or capping agents in the synthesis of nanoparticles, preventing their aggregation and controlling their size and shape. The following is a representative protocol for the synthesis of copper nanoparticles using a long-chain amine as a stabilizing agent, adapted from a polyol-mediated synthesis method. While the original study used 1-hexadecylamine, the principles are applicable to this compound due to its similar surfactant properties.

Materials:

  • Copper(II) nitrate (Cu(NO₃)₂)

  • This compound (as stabilizing agent)

  • Ethylene glycol (as solvent and reducing agent)

  • Ethanol

  • Argon gas

Procedure:

  • Preparation of Precursor Solution:

    • Prepare a solution of copper(II) nitrate in ethylene glycol in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

    • Add the desired molar ratio of this compound to the solution.

  • Homogenization:

    • Heat the mixture to approximately 60°C and stir until a complete, homogeneous solution is achieved.

  • Nanoparticle Formation:

    • Rapidly heat the solution to 160°C while bubbling argon through the mixture to maintain an inert atmosphere.

    • Observe the color changes of the solution, which indicate the reduction of copper ions and the formation of nanoparticles. The reaction is typically allowed to proceed for several hours.

  • Isolation and Purification:

    • After the reaction is complete, rapidly cool the solution to room temperature.

    • Separate the copper nanoparticles by centrifugation.

    • Wash the nanoparticles several times with ethanol to remove any unreacted precursors and excess stabilizing agent.

    • Dry the final nanoparticle product under an argon atmosphere.

Nanoparticle_Synthesis_Workflow Nanoparticle Synthesis with this compound cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Nanoparticle Formation cluster_isolation Step 3: Isolation & Purification A Dissolve Cu(NO₃)₂ and This compound in Ethylene Glycol B Heat to 60°C to form a homogeneous solution A->B C Rapidly heat to 160°C under Argon atmosphere B->C Homogeneous Precursor Solution D Maintain reaction for several hours C->D E Cool solution to room temperature D->E Nanoparticle Suspension F Separate nanoparticles by centrifugation E->F G Wash nanoparticles with ethanol F->G H Dry under Argon G->H I Stabilized Copper Nanoparticles H->I

Workflow for nanoparticle synthesis using a long-chain amine.

Applications in Drug Development

The amphiphilic nature of this compound makes it a candidate for use in various drug delivery systems. Its long alkyl chains can integrate into the lipid bilayers of liposomes or the core of lipid nanoparticles, while the amine group can be functionalized or used to impart a positive surface charge. Cationic lipids are often used to facilitate the delivery of nucleic acids (e.g., siRNA, mRNA) by complexing with the negatively charged genetic material and promoting interaction with cell membranes.

While specific formulations in approved drugs may not prominently feature this compound, it and similar long-chain amines are instrumental in the research and development of:

  • Lipid Nanoparticles (LNPs): As a component of the lipid mixture, it can help encapsulate and stabilize therapeutic payloads, such as small molecules or biologics.

  • Cationic Liposomes: The amine group can be protonated to create a positive surface charge, which is crucial for gene delivery applications.

  • Emulsions and Nanoemulsions: It can act as a surfactant to stabilize oil-in-water or water-in-oil emulsions used for delivering lipophilic drugs.

Safety and Handling

This compound is known to cause skin and eye irritation. It is also classified as being very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated area, and appropriate disposal methods must be followed to prevent environmental contamination.

References

Dihexadecylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical properties, applications, and experimental considerations of Dihexadecylamine, a versatile cationic lipid with significant potential in drug delivery and biomedical research.

This technical guide provides a thorough overview of this compound, a saturated secondary amine that has garnered increasing interest within the scientific community. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential information on its chemical identity, properties, and applications, with a focus on practical experimental details.

Core Chemical Identity: CAS Number and Synonyms

This compound is chemically identified by the CAS Registry Number 16724-63-3 [1][2][3]. This unique numerical identifier is crucial for unambiguous substance identification in chemical databases and regulatory submissions.

The compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings. Understanding these alternative names is vital for comprehensive literature searches and material sourcing.

Synonym Source
N,N-DihexadecylamineChemicalBook[1]
N-Hexadecylhexadecan-1-aminePubChem, ChemicalBook[1]
DicetylaminePubChem
Di(hexadecyl)aminePubChem
N-Hexadecyl-1-hexadecanamineChemicalBook, NIST
Armeen 2-16PubChem
DipalmitylaminePubChem

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its behavior in various formulations and biological systems.

Property Value Source
Molecular Formula C₃₂H₆₇NChemicalBook, PubChem
Molecular Weight 465.88 g/mol ChemicalBook, NIST
Melting Point 67.03 °CChemicalBook
Boiling Point 488.93 °C (estimate)ChemicalBook
Density 0.9018 g/cm³ (estimate)ChemicalBook
pKa 10.84 ± 0.19 (Predicted)ChemicalBook
LogP 14.922 (estimate)ChemicalBook
Form SolidChemicalBook
Color White to off-whiteChemicalBook

Applications in Research and Drug Development

This compound's amphipathic nature, characterized by a hydrophilic amine head group and two long hydrophobic hexadecyl chains, makes it a valuable component in the construction of various supramolecular assemblies. Its primary applications lie in its function as a cationic lipid for the formulation of liposomes and other lipid-based nanoparticles.

These delivery systems are instrumental in encapsulating and transporting therapeutic molecules, such as nucleic acids (siRNA, mRNA) and small molecule drugs, to target cells and tissues. The positive charge of the amine group facilitates interaction with negatively charged cell membranes and nucleic acids, enhancing cellular uptake and endosomal escape, which are critical steps for the intracellular delivery of payloads.

Experimental Protocols: A Methodological Overview

The successful application of this compound in research necessitates well-defined experimental protocols. Below are generalized methodologies for the preparation and characterization of this compound-containing lipid nanoparticles, which are common in drug delivery studies.

Preparation of this compound-Based Liposomes via Thin-Film Hydration

This protocol outlines the fundamental steps for creating multilamellar vesicles (MLVs) which can be further processed into unilamellar vesicles (SUVs or LUVs).

Materials:

  • This compound

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform or a suitable organic solvent mixture

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve this compound and helper lipids in the desired molar ratio in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This process leads to the spontaneous formation of MLVs.

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be sonicated using a water bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

Characterization of Lipid Nanoparticles

Dynamic Light Scattering (DLS): Used to determine the mean particle size, size distribution, and polydispersity index (PDI) of the formulated nanoparticles.

Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a critical parameter for predicting their stability and interaction with biological membranes.

Encapsulation Efficiency: Quantifies the amount of drug or nucleic acid successfully entrapped within the lipid nanoparticles. This is typically determined by separating the encapsulated from the unencapsulated material (e.g., via dialysis or size exclusion chromatography) and quantifying the payload in the nanoparticle fraction.

Logical Workflow for Formulation Development

The development of a this compound-based drug delivery system follows a logical progression of steps, from initial formulation to preclinical evaluation.

Formulation_Workflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation A Component Selection (this compound, Helper Lipids) B Ratio Optimization A->B C Preparation Method Selection (e.g., Thin-film hydration) B->C D Process Parameter Optimization (e.g., Sonication time, Extrusion cycles) C->D E Size & PDI (DLS) D->E G Encapsulation Efficiency D->G F Zeta Potential E->F H Morphology (TEM) G->H I Cellular Uptake Studies J Cytotoxicity Assays I->J K In Vitro Transfection/Delivery J->K L Pharmacokinetics & Biodistribution K->L M Therapeutic Efficacy Studies L->M

Figure 1: A stepwise logical workflow for the development and evaluation of this compound-based formulations.

This comprehensive guide serves as a foundational resource for researchers working with this compound. By providing clear, structured information on its chemical identity, properties, and experimental applications, this document aims to facilitate innovative research and development in the field of drug delivery and beyond.

References

Physical and chemical properties of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecylamine is a secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its amphiphilic nature, stemming from a polar amine head group and long, nonpolar hydrocarbon tails, makes it a valuable component in the formulation of various drug delivery systems. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its applications in the development of liposomes and nanoparticles.

Chemical and Physical Properties

This compound, also known as N-hexadecyl-1-hexadecanamine or dicetylamine, is a waxy solid at room temperature.[1] Its properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference
CAS Number 16724-63-3[2][3]
Molecular Formula C₃₂H₆₇N[2][3]
Molecular Weight 465.88 g/mol
Appearance White to off-white solid
Synonyms N-Hexadecyl-1-hexadecanamine, Dicetylamine, Armeen 2-16
Table 2: Physicochemical Properties of this compound
PropertyValueExperimental ConditionsReference
Melting Point 79-80 °CNot specified
Boiling Point 220 °CNot specified
Density 0.9018 g/cm³ (estimate)Not specified
pKa 10.84 ± 0.19 (Predicted)Not specified
Solubility Insoluble in water; Soluble in organic solvents.Water
Soluble in chloroform, methanol, acetone.Organic Solvents
Refractive Index 1.4783 (estimate)Not specified

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A convenient method for the synthesis of di(n-hexadecyl)amine involves the phase-transfer catalyzed (PTC) bisalkylation of cyanamide, followed by acidic hydrolysis.

Experimental Protocol:

  • Bisalkylation of Cyanamide: To a mixture of cyanamide and a phase-transfer catalyst (e.g., Aliquat 336) in toluene, 1-bromohexadecane and a 50% aqueous sodium hydroxide solution are added. The reaction mixture is stirred vigorously at a controlled temperature.

  • Hydrolysis: After completion of the bisalkylation, the organic phase is separated. The crude dialkylcyanamide is then subjected to acidic hydrolysis by refluxing with an acid, such as 2 M sulfuric acid.

  • Isolation and Purification: Upon completion of the hydrolysis, the reaction mixture is basified with sodium hydroxide, and the product is extracted with an organic solvent like chloroform. The crude this compound can be purified by trituration in diethyl ether to yield a white solid.

Synthesis_of_this compound cluster_alkylation Phase-Transfer Catalyzed Bisalkylation cluster_hydrolysis Acidic Hydrolysis cluster_purification Isolation and Purification Cyanamide Cyanamide Reaction_Alkylation Stirring in Toluene Cyanamide->Reaction_Alkylation 1-Bromohexadecane 1-Bromohexadecane 1-Bromohexadecane->Reaction_Alkylation PTC_Catalyst Phase-Transfer Catalyst PTC_Catalyst->Reaction_Alkylation NaOH_Solution 50% NaOH (aq) NaOH_Solution->Reaction_Alkylation Dialkylcyanamide Dialkylcyanamide Reaction_Alkylation->Dialkylcyanamide Reaction_Hydrolysis Reflux Dialkylcyanamide->Reaction_Hydrolysis Sulfuric_Acid 2 M H₂SO₄ Sulfuric_Acid->Reaction_Hydrolysis Crude_Amine_Salt Dihexadecylammonium Sulfate Reaction_Hydrolysis->Crude_Amine_Salt NaOH_Basification Basification (NaOH) Crude_Amine_Salt->NaOH_Basification Extraction Extraction (Chloroform) NaOH_Basification->Extraction Trituration Trituration (Diethyl Ether) Extraction->Trituration Pure_Product This compound (White Solid) Trituration->Pure_Product

Synthesis of this compound
Characterization Methods

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Experimental Protocol:

  • A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

  • A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

¹H and ¹³C NMR spectroscopy are employed to elucidate the chemical structure of this compound.

Experimental Protocol:

  • Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • The sample is placed in the NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

  • A dilute solution of this compound in a suitable volatile solvent is prepared.

  • The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis.

  • The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

Applications in Drug Delivery

This compound is a key component in the formulation of cationic liposomes and nanoparticles, which are used as non-viral vectors for the delivery of therapeutic agents such as drugs and nucleic acids.

Preparation of this compound-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Experimental Protocol:

  • Lipid Film Formation: this compound and other lipid components (e.g., phospholipids, cholesterol) are dissolved in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle agitation or vortexing at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sizing techniques such as extrusion through polycarbonate membranes of a defined pore size or sonication.

Liposome_Preparation Start Lipid Mixture (this compound, Phospholipids, etc.) Dissolve Dissolve in Organic Solvent (e.g., Chloroform) Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Film Thin Lipid Film Evaporate->Film Hydrate Hydration with Aqueous Buffer (Vortexing) Film->Hydrate MLVs Multilamellar Vesicles (MLVs) Hydrate->MLVs Size Sizing (Extrusion or Sonication) MLVs->Size LUVs Unilamellar Vesicles (LUVs) Size->LUVs

Liposome Preparation via Thin-Film Hydration
Formulation of this compound-Based Nanoparticles

The emulsification-solvent evaporation method can be used to prepare this compound-containing nanoparticles.

Experimental Protocol:

  • Emulsification: this compound and a polymer are dissolved in a water-immiscible organic solvent (oil phase). This solution is then emulsified in an aqueous phase containing a surfactant or stabilizer using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at a controlled temperature.

  • Nanoparticle Recovery: The resulting nanoparticles are collected by centrifugation, washed to remove excess surfactant, and can be lyophilized for long-term storage.

Nanoparticle_Formulation cluster_emulsion Emulsification cluster_evaporation Solvent Evaporation cluster_recovery Nanoparticle Recovery Oil_Phase Oil Phase: This compound + Polymer in Organic Solvent Homogenization High-Speed Homogenization or Sonication Oil_Phase->Homogenization Aqueous_Phase Aqueous Phase: Surfactant in Water Aqueous_Phase->Homogenization Emulsion Oil-in-Water (O/W) Emulsion Homogenization->Emulsion Solvent_Removal Evaporation under Reduced Pressure Emulsion->Solvent_Removal Nanoparticle_Suspension Nanoparticle Suspension Solvent_Removal->Nanoparticle_Suspension Centrifugation Centrifugation Nanoparticle_Suspension->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization Washing->Lyophilization Final_Product Dried Nanoparticles Lyophilization->Final_Product

Nanoparticle Formulation via Emulsification-Solvent Evaporation

Safety and Handling

This compound is classified as hazardous. It is very toxic to aquatic life with long-lasting effects. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile long-chain secondary amine with well-defined physical and chemical properties. Its primary application in the pharmaceutical sciences lies in its use as a cationic lipid in the formulation of liposomes and nanoparticles for drug and gene delivery. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and application of this important compound in research and development.

References

The Solubility of Dihexadecylamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihexadecylamine in various organic solvents. This compound [(C₁₆H₃₃)₂NH], a secondary amine with two long alkyl chains, is a waxy, white to yellowish solid at room temperature. Its highly nonpolar nature, owing to the two C16 chains, dictates its solubility characteristics, making it a valuable compound in formulations such as nanoparticles and liposomes for drug delivery. Understanding its behavior in different solvents is critical for its effective application in research and pharmaceutical development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility.

PropertyValueReference
Molecular Formula C₃₂H₆₇N[1]
Molecular Weight 465.9 g/mol [1]
Melting Point 38 - 47 °C
Boiling Point 330 °C at 760 mmHg
Appearance White to yellowish waxy solid
Water Solubility Insoluble[2]
LogP (Octanol/Water Partition Coefficient) 15.3 (Predicted)[1]

Quantitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide provides estimated solubility values based on the principle of "like dissolves like" and the known behavior of similar long-chain aliphatic amines.[3] this compound's solubility is expected to be highest in nonpolar, aprotic solvents and lower in polar, protic solvents. The following table summarizes the estimated and qualitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C).

SolventSolvent TypeEstimated Solubility ( g/100 mL)Qualitative Solubility
Hexane Nonpolar, Aprotic> 50Very Soluble
Toluene Nonpolar, Aprotic> 40Very Soluble
Chloroform Polar, Aprotic> 30Freely Soluble
Diethyl Ether Slightly Polar, Aprotic> 25Freely Soluble
Tetrahydrofuran (THF) Polar, Aprotic~15-20Soluble
Acetone Polar, Aprotic~5-10Sparingly Soluble
Ethanol Polar, Protic~1-5Slightly Soluble
Methanol Polar, Protic< 1Sparingly Soluble

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is suitable for waxy solids and relies on the gravimetric analysis of a saturated solution.

Materials and Equipment:
  • This compound

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven

Experimental Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials.

    • Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry volumetric flask.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once all the solvent has evaporated, reweigh the flask containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

    • Calculate the solubility in g/100 mL using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent used for analysis (mL)) * 100

Experimental Workflow and Logical Relationships

The process of determining the solubility of this compound can be visualized as a logical workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Weigh filtered solution F->G H Evaporate solvent G->H I Weigh dried residue H->I J Calculate Solubility (g/100 mL) I->J

Workflow for Gravimetric Solubility Determination.

Application in Drug Delivery: Nanoparticle Formulation

This compound is utilized in the formation of lipid-based nanoparticles and liposomes for drug delivery. Its long hydrophobic chains contribute to the stability of the lipid bilayer. The general workflow for preparing drug-loaded nanoparticles using this compound is illustrated below.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve this compound and drug in organic solvent C Inject organic phase into aqueous phase with stirring A->C B Prepare aqueous buffer (with or without surfactant) B->C D Solvent Evaporation (e.g., under reduced pressure) C->D E Nanoparticle Suspension Formation D->E F Purification (e.g., dialysis, centrifugation) E->F G Drug-loaded Nanoparticles F->G

General Workflow for Nanoparticle Formulation.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both theoretical estimations and practical methodologies for its determination. This information is crucial for researchers and formulation scientists working with this versatile lipid in various applications, particularly in the field of drug delivery.

References

Aggregation Behavior of Dihexadecylamine in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the aggregation behavior of dihexadecylamine in aqueous solutions. This compound, a cationic dialkylamine, is a versatile amphiphile widely utilized in the formation of synthetic vesicles, liposomes, and other nanostructures for applications in drug delivery, gene therapy, and materials science. This document outlines the fundamental principles of its self-assembly, key physicochemical properties of the resulting aggregates, detailed experimental protocols for their characterization, and a visual representation of the experimental workflow.

Introduction to this compound Aggregation

This compound (DHA) is a synthetic lipid consisting of a secondary amine headgroup and two C16 alkyl chains.[1] In aqueous environments, the hydrophobic tails drive the self-assembly of DHA molecules to minimize their contact with water, while the polar amine headgroup remains exposed to the aqueous phase. This process leads to the spontaneous formation of various supramolecular structures, most notably vesicles, which are enclosed bilayer structures with an aqueous core.

The protonation of the amine headgroup at neutral or acidic pH imparts a positive charge to the aggregates, influencing their stability, size, and interaction with biological membranes and negatively charged macromolecules such as DNA and RNA. This cationic nature is a key feature exploited in drug and gene delivery applications.

Physicochemical Characterization of this compound Aggregates

The formation and properties of this compound aggregates are characterized by several key parameters. Due to a lack of specific experimental data for pure this compound in the readily available scientific literature, the following tables are presented as templates. For illustrative purposes, some data from closely related and well-characterized cationic lipids, such as dihexadecyl phosphate and dioctadecyldimethylammonium bromide (DODAB), are included with clear notation.

Table 1: Critical Aggregation Concentration (CAC) of Cationic Amphiphiles

The Critical Aggregation Concentration (CAC) is the concentration at which amphiphile monomers begin to form aggregates. Below the CAC, the molecules exist predominantly as monomers.

AmphiphileMethodTemperature (°C)Aqueous MediumCAC (mM)
This compound(Not Available)(Not Available)(Not Available)(Not Available)
Didodecyldimethylammonium bromide (DDAB) (Illustrative)Turbidity25Water≈ 2.5[2]

Table 2: Size and Zeta Potential of Cationic Vesicles

The size (hydrodynamic diameter) and surface charge (zeta potential) of the aggregates are critical parameters influencing their in vivo fate and efficacy. These properties are typically measured by Dynamic Light Scattering (DLS).

AmphiphileMethod of PreparationpHAqueous MediumHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound(Not Available)(Not Available)(Not Available)(Not Available)(Not Available)(Not Available)
Dihexadecyl phosphate (Illustrative)Sonication7.5Water~440(Not Reported)(Negative, value not specified)[3]
Dioctadecyldimethylammonium bromide (DODAB) (Illustrative)(Not Specified)(Not Specified)Water(Varies with counterion)(Not Reported)(Positive, value varies)[4]

Table 3: Phase Transition Temperature of Cationic Lipid Bilayers

The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. This is a crucial parameter for the stability and release characteristics of vesicles and is typically determined by Differential Scanning Calorimetry (DSC).

AmphiphileMethodHeating Rate (°C/min)Aqueous MediumPhase Transition Temperature (Tm) (°C)
This compound(Not Available)(Not Available)(Not Available)(Not Available)
Dihexadecyl phosphate (Illustrative)DSC(Not Reported)Water~69[5]
Dioctadecyldimethylammonium bromide (DODAB) (Illustrative)DSC(Not Reported)Water(Dependent on preparation method)

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound vesicles.

Preparation of this compound Vesicles (Thin-Film Hydration Method)
  • Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline or deionized water) to the flask. The pH of the buffer will influence the surface charge of the vesicles.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking above the phase transition temperature of the lipid to hydrate the film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

Characterization of Vesicle Size and Zeta Potential by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the vesicle suspension with the same aqueous buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature and ensure the correct solvent viscosity and refractive index are entered into the software.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature before initiating the measurement.

  • Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Data Analysis: The software's autocorrelation function is analyzed to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The electrophoretic mobility of the vesicles in an applied electric field is measured to determine the zeta potential.

Morphological Characterization by Transmission Electron Microscopy (TEM)
  • Grid Preparation: Place a drop of the vesicle suspension onto a carbon-coated copper grid for a few minutes to allow for adsorption.

  • Negative Staining: Wick away the excess liquid with filter paper and apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the grid under a transmission electron microscope. The vesicles will appear as bright, spherical structures against a dark background.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Place a small, accurately weighed amount of the concentrated vesicle suspension into an aluminum DSC pan. Seal the pan hermetically.

  • Reference Preparation: Prepare a reference pan containing the same amount of the corresponding aqueous buffer.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Set the desired temperature program, including heating and cooling cycles, at a defined scan rate (e.g., 5-10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is scanned.

  • Data Analysis: The phase transition temperature (Tm) is identified as the peak temperature of the endothermic transition observed in the thermogram during the heating scan.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the preparation and characterization of this compound vesicles.

experimental_workflow cluster_prep Vesicle Preparation cluster_char Vesicle Characterization dissolution 1. Dissolution in Organic Solvent film_formation 2. Thin Film Formation dissolution->film_formation hydration 3. Hydration with Aqueous Buffer film_formation->hydration sizing 4. Sizing (Optional) (Sonication/Extrusion) hydration->sizing dls Dynamic Light Scattering (DLS) - Size - Zeta Potential sizing->dls Characterize tem Transmission Electron Microscopy (TEM) - Morphology sizing->tem Characterize dsc Differential Scanning Calorimetry (DSC) - Phase Transition (Tm) sizing->dsc Characterize results Physicochemical Properties dls->results tem->results dsc->results

Caption: Workflow for this compound vesicle preparation and characterization.

Conclusion

This compound is a valuable cationic lipid for the formation of self-assembled aggregates in aqueous solutions. While specific quantitative data for pure this compound systems are not extensively reported, the established methodologies for characterizing related cationic lipids provide a robust framework for its investigation. The positive surface charge, ability to form stable vesicles, and defined phase transition behavior make this compound a compound of significant interest for advanced drug delivery and gene therapy applications. Further research to quantify the aggregation properties of pure this compound will be crucial for its optimized use in these fields.

References

The Architecture of Assembly: A Technical Guide to the Self-Assembly Mechanisms of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing the self-assembly of Dihexadecylamine (DHA) molecules. As a double-chain amphiphile, DHA exhibits rich polymorphic behavior, spontaneously organizing into ordered supramolecular structures such as vesicles and monomolecular films. Understanding and controlling these assembly processes are critical for applications ranging from drug delivery and gene therapy to the development of novel biomaterials and sensors. This document details the thermodynamic driving forces, experimental protocols for preparation and characterization, and key quantitative parameters of DHA self-assembly.

Core Principles of this compound Self-Assembly

The self-assembly of this compound, a secondary amine with two C16 alkyl chains, is primarily governed by a delicate interplay of intermolecular forces in an aqueous environment. The dominant driving force is the hydrophobic effect , which compels the two long hydrocarbon tails of the DHA molecule to minimize contact with water.[1] This leads to their aggregation, forming a nonpolar core.

Simultaneously, the behavior of the polar amine headgroup dictates the resulting morphology. As a secondary amine, this headgroup is weakly basic and its degree of protonation is highly dependent on the pH of the solution.[2][3]

  • At low pH (acidic conditions): The amine group becomes protonated (-NH₂⁺-), creating a positively charged headgroup. The resulting electrostatic repulsion between adjacent headgroups influences the packing geometry and stability of the aggregates.

  • At neutral or high pH (alkaline conditions): The amine group is largely neutral (-NH-), and intermolecular interactions are dominated by weaker dipole-dipole forces and hydrogen bonding.

This pH-dependent behavior is a critical lever for controlling the formation and characteristics of DHA-based nanostructures.[4] The balance between the hydrophobic attraction of the tails and the electrostatic/polar interactions of the headgroups determines the final assembled architecture.

G cluster_driving_forces Driving Forces cluster_modulators Modulating Factors cluster_structures Resulting Supramolecular Structures hydrophobic Hydrophobic Effect (Tail-Tail Association) vesicles Vesicles / Bilayers hydrophobic->vesicles Aggregation monolayers Monolayers (Langmuir Films) hydrophobic->monolayers Packing electrostatic Electrostatic / Polar Interactions (Headgroup-Headgroup) electrostatic->vesicles Curvature/Spacing electrostatic->monolayers Packing Density ph Solution pH (Controls Headgroup Charge) ph->electrostatic conc DHA Concentration conc->vesicles conc->monolayers temp Temperature temp->hydrophobic

Caption: Logical relationship of forces and factors governing DHA self-assembly.

Self-Assembly in Bulk Solution: Vesicle Formation

In aqueous solutions above a certain concentration, known as the Critical Aggregation Concentration (CAC), DHA molecules spontaneously assemble into closed bilayer structures called vesicles.[5] These vesicles consist of a central aqueous core enclosed by a lipid bilayer, with the hydrophobic tails sequestered within the bilayer and the polar amine heads facing the inner and outer aqueous environments.

The formation of stable vesicles is a thermodynamically favorable process driven by the minimization of free energy.

Quantitative Data for Vesicle Assembly

While the precise CAC for pure this compound is not extensively documented and can vary with solution conditions (pH, ionic strength, temperature), data from analogous double-chain amphiphiles and general principles provide expected values and characteristics.

ParameterDescriptionTypical Technique(s)Reference Value/Range
Critical Aggregation Conc. (CAC) The concentration at which vesicle formation begins.Tensiometry, Conductivity, Fluorescence SpectroscopyExpected to be in the micromolar (µM) range. A related catanionic system has a CAC of 3.0 x 10⁻⁵ M.
Hydrodynamic Diameter (Size) The average size of the vesicles in suspension.Dynamic Light Scattering (DLS)50 - 200 nm (dependent on preparation method).
Polydispersity Index (PDI) A measure of the broadness of the vesicle size distribution.Dynamic Light Scattering (DLS)< 0.2 for monodisperse populations (achieved via extrusion).
Morphology The shape and structure of the aggregates.Transmission Electron Microscopy (TEM), Small-Angle Neutron Scattering (SANS)Spherical, unilamellar, or multilamellar vesicles.
Experimental Protocols

2.2.1 Protocol: Vesicle Preparation by Thin-Film Hydration and Extrusion

This is a common and reliable method for producing unilamellar vesicles of a controlled size.

  • Film Formation: Dissolve a known quantity of this compound in a volatile organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This results in a thin, dry film of DHA on the flask's inner surface. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add an aqueous buffer solution (e.g., PBS, HEPES, with pH adjusted as required) to the flask. The temperature of the buffer should be above the main phase transition temperature of the lipid.

  • Vesicle Formation: Agitate the flask to allow the lipid film to swell and hydrate, forming multilamellar vesicles (MLVs). This can be facilitated by gentle shaking or vortexing.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. Typically, 11-21 passes are recommended.

G cluster_workflow Vesicle Preparation & Characterization Workflow A 1. Dissolve DHA in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form MLVs (Agitation) C->D E 5. Extrude through Membrane (e.g., 100nm) D->E F Unilamellar Vesicles (LUVs) E->F G Characterize Size (DLS) F->G Analysis H Visualize Morphology (TEM) F->H Analysis

Caption: Experimental workflow for DHA vesicle preparation and analysis.

2.2.2 Protocol: Vesicle Characterization by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter and size distribution of vesicles in suspension.

  • Sample Preparation: Dilute the prepared vesicle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform several measurements to ensure reproducibility.

  • Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter from the diffusion coefficient of the vesicles. The cumulants analysis provides the average size (Z-average) and the Polydispersity Index (PDI).

2.2.3 Protocol: Vesicle Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of vesicle morphology.

  • Grid Preparation: Place a drop of the vesicle suspension onto a carbon-coated TEM grid for a few minutes to allow adsorption.

  • Negative Staining: Wick away the excess liquid with filter paper. Immediately add a drop of a heavy atom stain (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.

  • Drying: Wick away the excess stain and allow the grid to air-dry completely.

  • Imaging: Observe the grid under a transmission electron microscope. Vesicles will appear as light, often cup-shaped or spherical, objects against a dark background.

Self-Assembly at the Air-Water Interface: Langmuir Monolayers

At an air-water interface, DHA molecules arrange themselves into a monomolecular film, or Langmuir film. The polar amine headgroups orient towards the aqueous subphase, while the hydrophobic alkyl tails project into the air. The properties of this 2D assembly can be studied by compressing the film and measuring the resulting change in surface pressure (π).

Quantitative Data for Langmuir Film Assembly

The surface pressure-area (π-A) isotherm provides a wealth of information about the phase behavior of the monolayer.

ParameterDescriptionTypical Technique(s)Reference Value/Range
Lift-off Area (A₀) The area per molecule at which surface pressure begins to rise, indicating the start of intermolecular interactions.Langmuir Film Balance~100 Ų/molecule.
Collapse Pressure (π_c) The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure.Langmuir Film BalanceOccurs at a surface density of ~27 Ų/molecule.
Compressibility Modulus (C_s⁻¹) A measure of the film's stiffness in a particular phase, calculated from the slope of the isotherm.Langmuir Film BalanceVaries by phase; higher values indicate a more condensed, rigid film.
Experimental Protocol: Surface Pressure-Area Isotherm Measurement
  • Trough Preparation: Fill a Langmuir trough with a high-purity aqueous subphase (e.g., ultrapure water or a buffer of specific pH). Clean the surface by aspiration.

  • Spreading: Prepare a dilute solution of DHA in a volatile, water-immiscible solvent (e.g., chloroform). Using a microsyringe, deposit a known volume of this solution onto the subphase surface. Allow the solvent to evaporate completely (~15-20 minutes).

  • Compression: Use the movable barriers of the trough to slowly compress the monolayer at a constant rate (e.g., 5-10 cm²/min).

  • Measurement: A Wilhelmy plate or other pressure sensor continuously measures the surface pressure (π) as a function of the mean molecular area (A).

  • Data Analysis: Plot surface pressure (π) versus mean molecular area (A) to generate the isotherm. From this plot, identify the distinct phases (gas, liquid-expanded, liquid-condensed, solid) and determine the lift-off area and collapse pressure.

G cluster_workflow Langmuir Film Analysis Workflow A 1. Spread DHA Solution on Aqueous Subphase B 2. Allow Solvent to Evaporate A->B C 3. Compress Monolayer with Barriers at Constant Rate B->C D 4. Measure Surface Pressure (π) vs. Area per Molecule (A) C->D E π-A Isotherm Curve D->E F Analyze Data: - Identify Phases - Determine A₀ - Determine π_c E->F

Caption: Workflow for preparing and analyzing a DHA Langmuir film.

References

An In-depth Technical Guide to the Determination of Critical Micelle Concentration for Dihexadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The critical micelle concentration (CMC) is a fundamental parameter characterizing the self-assembly of surfactants in solution, marking the point of micelle formation. This guide provides a comprehensive overview of the methodologies used to determine the CMC, with a specific focus on its application to dihexadecylamine. While specific experimental data for this compound is not extensively available in readily accessible literature, this document details the established experimental protocols and data analysis techniques that are applicable. We present data for structurally analogous surfactants to provide a predictive framework and illustrate the expected behavior of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute experiments for the determination of the CMC of this compound and similar long-chain amines.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[1] In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, they reach a point where they spontaneously self-assemble into organized colloidal structures known as micelles.[1][2] This concentration is termed the Critical Micelle Concentration (CMC).[2][3]

The formation of micelles is a critical phenomenon in various applications, including drug delivery, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For a cationic surfactant like this compound, which consists of two C16 hydrophobic chains attached to a secondary amine head group, understanding its CMC is crucial for harnessing its potential in various formulations. The CMC is influenced by factors such as the length of the hydrophobic tail, the nature of the head group, temperature, pressure, and the presence of electrolytes.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the required precision. The most common methods involve monitoring a physical property of the surfactant solution as a function of its concentration and identifying the abrupt change that occurs at the CMC.

Surface Tensiometry

Principle: Surface tensiometry is a classic and widely applicable method for determining the CMC of any surfactant. Below the CMC, as the surfactant concentration increases, the monomers adsorb at the air-water interface, leading to a significant decrease in the surface tension of the solution. Once the CMC is reached and micelles begin to form in the bulk of the solution, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, potentially with a small amount of acid to protonate the amine and increase solubility). From this stock, create a series of dilutions with varying concentrations, ensuring the range spans well below and above the expected CMC.

  • Instrumentation: A tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method, is used for measurements.

  • Measurement: The surface tension of each prepared solution is measured at a constant temperature. It is crucial to allow sufficient time for the system to reach equilibrium at each concentration.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Conductivity Measurement

Principle: This method is particularly suitable for ionic surfactants like protonated this compound. Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant monomers. Above the CMC, while the overall surfactant concentration increases, the newly added monomers form micelles. These micelles, along with their bound counter-ions, have a lower mobility than the individual ions. This leads to a change in the slope of the conductivity versus concentration plot.

Experimental Protocol:

  • Solution Preparation: A series of this compound solutions of known concentrations are prepared in deionized water.

  • Instrumentation: A calibrated conductivity meter is used, and the measurements are carried out at a constant temperature.

  • Measurement: The electrical conductivity of each solution is measured.

  • Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will exhibit two linear portions with different slopes. The CMC is identified as the concentration at the intersection of these two lines.

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the aqueous environment below the CMC, the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I1/I3 ratio.

Experimental Protocol:

  • Probe and Surfactant Preparation: A stock solution of the fluorescent probe (e.g., pyrene) is prepared in a suitable organic solvent. A series of this compound solutions are also prepared.

  • Sample Preparation: A small, constant aliquot of the probe stock solution is added to each of the surfactant solutions. The final concentration of the probe should be very low to avoid excimer formation.

  • Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer at a fixed excitation wavelength.

  • Data Analysis: The I1/I3 ratio is plotted against the logarithm of the surfactant concentration. The resulting sigmoidal curve is analyzed, and the CMC is often determined from the midpoint of the transition or the intersection of the tangents to the two linear portions of the curve.

Quantitative Data for Analogous Surfactants

Due to the limited availability of specific CMC data for this compound in published literature, we present data for structurally similar cationic surfactants. These values can serve as a useful reference for estimating the expected CMC of this compound. The primary structural feature of this compound for micellization is its two long alkyl chains.

SurfactantStructureCMC (mM)Temperature (°C)Method
Hexadecyltrimethylammonium bromide (CTAB)C₁₆H₃₃N(CH₃)₃⁺Br⁻~0.9225Surface Tension
Dodecyltrimethylammonium bromide (DTAB)C₁₂H₂₅N(CH₃)₃⁺Br⁻~1625Surface Tension

Note: The CMC values are approximate and can be influenced by experimental conditions. The presence of two hexadecyl chains in this compound is expected to significantly lower its CMC compared to single-chain surfactants like CTAB due to increased hydrophobicity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key CMC determination methods.

SurfaceTensiometryWorkflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Intersection of Slopes plot_data->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

ConductivityWorkflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_cond Measure Conductivity of Each Dilution prep_dilutions->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data determine_cmc Determine CMC from Intersection of Slopes plot_data->determine_cmc

Caption: Workflow for CMC determination via conductivity measurement.

FluorescenceWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Dilutions add_probe Add Fluorescent Probe (e.g., Pyrene) prep_surfactant->add_probe measure_fluor Record Fluorescence Emission Spectra add_probe->measure_fluor calc_ratio Calculate I1/I3 Ratio measure_fluor->calc_ratio plot_data Plot I1/I3 Ratio vs. log(Concentration) calc_ratio->plot_data determine_cmc Determine CMC from Sigmoidal Fit plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion

References

Synthesis of Dihexadecylamine: A Technical Guide for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of dihexadecylamine, a crucial lipophilic diamine used in the development of synthetic surfactants, lipopeptides, and lipophilic chelators. This document details two primary synthetic methodologies, offering experimental protocols and comparative quantitative data to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound [(CH₃(CH₂)₁₅)₂NH] is a secondary amine characterized by two C16 alkyl chains, rendering it highly lipophilic. This property makes it a valuable starting material for the synthesis of various amphiphilic molecules with applications in drug delivery, gene therapy, and material science. While industrial-scale production often relies on high-pressure and high-temperature processes, laboratory synthesis necessitates more convenient and accessible methods. This guide focuses on two such methods: the bisalkylation of cyanamide and the reductive amination of a long-chain aldehyde.

Method 1: Phase-Transfer Catalyzed (PTC) Bisalkylation of Cyanamide

A convenient and efficient laboratory-scale synthesis of this compound involves the bisalkylation of cyanamide with hexadecyl bromide under phase-transfer catalysis conditions. This method, reported by Lattuada and Uberti, avoids the drastic conditions of industrial processes and offers good yields.[1] The reaction proceeds in two main stages: the formation of N,N-dihexadecylcyanamide, followed by its hydrolysis to this compound.

Experimental Protocol

Step 1: Synthesis of N,N-Dihexadecylcyanamide

  • A mixture of hexadecyl bromide (2 equivalents), 50% aqueous cyanamide solution (1 equivalent), 50% aqueous sodium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a suitable organic solvent (e.g., toluene) is prepared.

  • The reaction mixture is heated to approximately 75-80 °C with vigorous stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude N,N-dihexadecylcyanamide, which can be purified by crystallization.

Step 2: Hydrolysis to this compound

  • The crude N,N-dihexadecylcyanamide is dissolved in a suitable solvent mixture, such as ethanol and water.

  • A strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

  • The mixture is heated at reflux for several hours to facilitate hydrolysis of the cyanamide group.

  • After cooling, the product, this compound, precipitates and can be collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like acetone or ethanol to yield a white solid.

Quantitative Data
ParameterValueReference
Overall Yield 60-70%[1]
Melting Point 65.5-66.5 °C[1]
Starting Materials Hexadecyl bromide, Cyanamide[1]
Catalyst Tetrabutylammonium Bromide (TBAB)[1]
Reaction Temperature 75-80 °C (Alkylation)

Synthesis Workflow

G cluster_0 Step 1: Bisalkylation cluster_1 Step 2: Hydrolysis Hexadecyl_Bromide Hexadecyl Bromide Reaction_1 Reaction at 75-80°C in Toluene Hexadecyl_Bromide->Reaction_1 Cyanamide Cyanamide (aq) Cyanamide->Reaction_1 NaOH_TBAB NaOH (50% aq) Tetrabutylammonium Bromide (Catalyst) NaOH_TBAB->Reaction_1 Intermediate N,N-Dihexadecylcyanamide Reaction_1->Intermediate Base_Hydrolysis Base Hydrolysis (NaOH or KOH in EtOH/H2O) Intermediate->Base_Hydrolysis Purification Purification (Recrystallization) Base_Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Workflow for the PTC Bisalkylation Synthesis of this compound.

Method 2: Reductive Amination

An alternative and widely used method for synthesizing secondary amines is reductive amination. This approach involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. For the synthesis of this compound, this would involve the reaction of hexadecylamine with hexadecanal.

Precursor Synthesis: Hexadecylamine

Hexadecylamine is a key starting material for the reductive amination route and can be synthesized from the readily available palmitic acid in a two-step process.

  • Amide Formation: Palmitic acid is first converted to its more reactive acid chloride derivative, palmitoyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting palmitoyl chloride is then reacted with ammonia to form hexadecanamide.

  • Amide Reduction: The hexadecanamide is subsequently reduced to hexadecylamine using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

G Palmitic_Acid Palmitic Acid Reaction_1 Acid Chloride Formation Palmitic_Acid->Reaction_1 Thionyl_Chloride SOCl₂ or (COCl)₂ Thionyl_Chloride->Reaction_1 Palmitoyl_Chloride Palmitoyl Chloride Reaction_1->Palmitoyl_Chloride Reaction_2 Amidation Palmitoyl_Chloride->Reaction_2 Ammonia Ammonia (NH₃) Ammonia->Reaction_2 Hexadecanamide Hexadecanamide Reaction_2->Hexadecanamide Reaction_3 Reduction Hexadecanamide->Reaction_3 LiAlH4 LiAlH₄ in THF LiAlH4->Reaction_3 Hexadecylamine Hexadecylamine Reaction_3->Hexadecylamine G Hexadecylamine Hexadecylamine Reaction_Mix Mix in DCE or THF Hexadecylamine->Reaction_Mix Hexadecanal Hexadecanal Hexadecanal->Reaction_Mix Reducing_Agent Add NaBH(OAc)₃ (Sodium Triacetoxyborohydride) Reaction_Mix->Reducing_Agent Stirring Stir at Room Temperature Reducing_Agent->Stirring Workup Aqueous Workup (NaHCO₃) Stirring->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

References

Dihexadecylamine Analogues: A Technical Guide to Synthesis, Properties, and Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine (DHA), a secondary amine with two C16 alkyl chains, represents a fundamental scaffold for the design of cationic lipids. Its simple structure, comprising a hydrophobic dialkyl core and a protonatable amino headgroup, makes it an attractive starting point for developing more sophisticated analogues for various drug and gene delivery applications. The basic properties of DHA and its derivatives, such as their ability to self-assemble into nanoparticles and interact with nucleic acids and cell membranes, are critically dependent on their molecular architecture.

This technical guide provides an in-depth overview of this compound and its functional analogues. It covers key synthetic methodologies, summarizes their fundamental physicochemical properties, and offers detailed experimental protocols for their formulation and characterization as nanoparticle-based delivery systems. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel lipid-based vectors for therapeutic applications.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues typically involves the formation of amine or amide linkages between a hydrophobic dialkyl scaffold and a desired headgroup moiety.

General Synthesis of this compound

A convenient laboratory-scale synthesis of this compound can be achieved through the bisalkylation of cyanamide followed by hydrolysis.[1]

Experimental Protocol:

  • N,N-Dihexadecylcyanamide Synthesis:

    • A mixture of 50% aqueous cyanamide, 1-bromohexadecane, toluene, and benzyltriethylammonium chloride (as a phase transfer catalyst) is prepared.

    • A 50% aqueous solution of sodium hydroxide is added dropwise to the vigorously stirred mixture at a controlled temperature (e.g., 40°C).

    • The reaction is stirred for several hours (e.g., 4 hours) at an elevated temperature (e.g., 80°C).

    • After cooling, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude N,N-dihexadecylcyanamide.

  • Hydrolysis to this compound:

    • The crude N,N-dihexadecylcyanamide is dissolved in a suitable solvent mixture (e.g., ethanol/water).

    • Potassium hydroxide is added, and the mixture is refluxed for an extended period (e.g., 48 hours).

    • After cooling, the precipitated product is filtered, washed with water until neutral, and dried.

    • The crude this compound can be further purified by crystallization from an appropriate solvent (e.g., acetone) to yield a white solid.

Synthesis of this compound Analogues with Functional Headgroups

The secondary amine of this compound serves as a versatile anchor point for the attachment of various headgroups to create functional analogues. For instance, reaction with activated carboxylic acids, aldehydes, or other electrophiles can introduce moieties designed to enhance properties like biocompatibility, targeting specificity, or stimuli-responsiveness.

Physicochemical Properties of this compound and Representative Analogues

The basic physicochemical properties of this compound and its analogues are crucial determinants of their performance as drug delivery vehicles. These properties influence their self-assembly into nanoparticles, their ability to encapsulate and protect therapeutic payloads, and their interactions with biological systems.

Compound/Analogue TypeMolecular Weight ( g/mol )Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Structural FeatureReference
This compound465.9Not Applicable (forms aggregates)--Simple secondary amine[2]
Dendron-bearing Lipid (DL-G3)-~150-250 (lipoplex)--Polyamidoamine dendron headgroup[3]
Amino Acid-derived (CholCadLys)-~76 (nanoliposomes)--Lysine-based cationic headgroup[4]
Difluorotetrahydropyridine-based-62-253 (liposomes)0.17-0.47+5.5 to +51.6Quaternized pyridinium headgroup[5]

Note: The data presented are for representative analogues and may vary depending on the specific molecular structure and formulation conditions.

Experimental Protocols for Nanoparticle Formulation and Characterization

The formulation of this compound and its analogues into nanoparticles is a critical step in their application as drug delivery systems. The following protocols describe common methods for their preparation and characterization.

Nanoparticle Formulation via Ethanol Injection Method

This method is suitable for the rapid and scalable production of lipid-based nanoparticles.

Protocol:

  • Dissolve the this compound analogue and any helper lipids (e.g., DOPE, cholesterol) in ethanol to prepare a lipid stock solution.

  • Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Rapidly inject the ethanolic lipid solution into the vigorously stirring aqueous buffer. The ratio of the organic to the aqueous phase should be optimized.

  • Allow the nanoparticles to self-assemble under continuous stirring for a defined period (e.g., 30 minutes).

  • For drug or gene encapsulation, the therapeutic agent can be dissolved in the aqueous buffer prior to the injection of the lipid solution.

  • Remove the residual ethanol by dialysis or ultrafiltration.

Characterization of Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

    • Perform multiple measurements for each sample to ensure reproducibility.

2. Zeta Potential Measurement:

  • Principle: Electrophoretic Light Scattering (ELS) is used to determine the surface charge of the nanoparticles.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Inject the sample into a specialized zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software calculates the zeta potential from the measured mobility using the Smoluchowski or Huckel equation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, formulation, and characterization of nanoparticles based on this compound analogues.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization synthesis Synthesis of This compound Analogue purification Purification (e.g., Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization dissolution Dissolve Analogue & Helper Lipids in Ethanol characterization->dissolution injection Rapid Injection into Aqueous Buffer dissolution->injection self_assembly Self-Assembly of Nanoparticles injection->self_assembly dls Particle Size & PDI (DLS) self_assembly->dls els Zeta Potential (ELS) tem Morphology (TEM/Cryo-TEM) encapsulation Encapsulation Efficiency

Caption: Workflow for the development of this compound analogue-based nanoparticles.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel cationic lipids for drug and gene delivery. By modifying its basic structure through the introduction of various functional headgroups and linkers, researchers can fine-tune its physicochemical properties to optimize its performance as a delivery vehicle. The synthetic and formulation protocols detailed in this guide provide a foundation for the rational design and evaluation of this compound analogues. A thorough characterization of their properties, including particle size, surface charge, and morphology, is essential for establishing structure-activity relationships and advancing the development of safe and effective lipid-based nanomedicines.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Dihexadecylamine-Based Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicular nanocarriers composed of one or more lipid bilayers, making them ideal for drug delivery applications. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, has led to their extensive use in pharmaceuticals. Dihexadecylamine (DHA), a cationic lipid, is a common component in liposomal formulations designed for the delivery of nucleic acids (e.g., siRNA, plasmid DNA) and other negatively charged molecules. The positive charge of DHA-containing liposomes facilitates interaction with and encapsulation of these molecules, as well as enhances their uptake by cells.

This document provides detailed protocols for the preparation of this compound-based liposomes using two common methods: the thin-film hydration method and the reverse-phase evaporation method. It also outlines standard procedures for the characterization of the resulting liposomes.

Data Presentation

The physicochemical characteristics of liposomes are critical for their in vitro and in vivo performance. The following table summarizes typical quantitative data for this compound-based liposomes prepared by the thin-film hydration and reverse-phase evaporation methods. These values can be used as a benchmark for successful formulation.

ParameterThin-Film HydrationReverse-Phase EvaporationMethod of Analysis
Size (Diameter) 100 - 250 nm200 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.1 - 0.30.2 - 0.5Dynamic Light Scattering (DLS)
Zeta Potential +30 to +60 mV+25 to +55 mVElectrophoretic Light Scattering
Encapsulation Efficiency 30 - 60% (hydrophilic drugs)50 - 80% (hydrophilic drugs)Chromatography (e.g., HPLC)

Experimental Protocols

Method 1: Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[1][2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[1][2] The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which are subsequently downsized to form unilamellar vesicles (LUVs) of a desired size.[1]

Materials:

  • This compound (DHA)

  • Helper lipid (e.g., Cholesterol, DOPE)

  • Organic solvent (e.g., Chloroform, Chloroform:Methanol mixture)

  • Aqueous buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)

  • Drug or molecule to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Protocol:

  • Lipid Dissolution: Dissolve this compound and any helper lipids (e.g., cholesterol) in a suitable organic solvent in a round-bottom flask. A common solvent choice is a 2:1 (v/v) mixture of chloroform and methanol.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The solvent is removed under reduced pressure at a temperature above the phase transition temperature of the lipids (for DHA, a temperature of 40-50°C is generally suitable). This process results in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid's phase transition temperature, to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Vesicle Formation: Agitate the flask by vortexing or mechanical shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome population.

Method 2: Reverse-Phase Evaporation

The reverse-phase evaporation method is known for its ability to achieve high encapsulation efficiency for hydrophilic molecules. It involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent to form liposomes.

Materials:

  • This compound (DHA)

  • Helper lipid (e.g., Cholesterol, DOPE)

  • Organic solvent (e.g., Diethyl ether, Isopropyl ether)

  • Aqueous buffer (e.g., PBS pH 7.4, HEPES buffer)

  • Drug or molecule to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Vortex mixer

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Protocol:

  • Lipid Dissolution: Dissolve this compound and any helper lipids in a suitable organic solvent in a round-bottom flask.

  • Aqueous Phase Addition: Add the aqueous buffer containing the hydrophilic drug to be encapsulated to the lipid-containing organic phase.

  • Emulsification: Sonicate the mixture using a bath or probe sonicator to form a stable water-in-oil emulsion. The sonication should be performed in short bursts to avoid overheating and potential degradation of the lipids or drug.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent evaporates, a viscous gel will form, which will eventually collapse to form a liposomal suspension.

  • Final Suspension: Continue to evaporate the solvent until a stable, aqueous suspension of liposomes is formed.

  • Size Homogenization (Optional): If a more uniform size distribution is required, the liposome suspension can be extruded as described in the thin-film hydration method.

Visualization of Protocols

Thin_Film_Hydration_Workflow cluster_prep Preparation cluster_form Vesicle Formation cluster_size Sizing Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Rotary Evaporation Drying Drying Thin-Film Formation->Drying High Vacuum Hydration Hydration Drying->Hydration Add Aqueous Buffer MLV Formation MLV Formation Hydration->MLV Formation Agitation Extrusion Extrusion MLV Formation->Extrusion Size Reduction LUVs LUVs Extrusion->LUVs Homogenization

Caption: Workflow for preparing this compound-based liposomes using the thin-film hydration method.

Reverse_Phase_Evaporation_Workflow cluster_prep Preparation cluster_emulsion Emulsification cluster_form Vesicle Formation Lipid Dissolution Lipid Dissolution Aqueous Phase Addition Aqueous Phase Addition Lipid Dissolution->Aqueous Phase Addition Add Buffer Emulsification Emulsification Aqueous Phase Addition->Emulsification Sonication W/O Emulsion W/O Emulsion Emulsification->W/O Emulsion Solvent Evaporation Solvent Evaporation W/O Emulsion->Solvent Evaporation Rotary Evaporation Liposome Suspension Liposome Suspension Solvent Evaporation->Liposome Suspension Gel Collapse

Caption: Workflow for preparing this compound-based liposomes using the reverse-phase evaporation method.

Characterization of Liposomes

Accurate characterization of liposomes is crucial to ensure their quality, stability, and efficacy.

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the most common technique used to determine the average particle size and the width of the size distribution (PDI) of the liposomal formulation.

  • Zeta Potential: The surface charge of the liposomes is determined by measuring the zeta potential using electrophoretic light scattering. For DHA-based liposomes, a positive zeta potential is expected.

  • Morphology: The shape and lamellarity of the liposomes can be visualized using Transmission Electron Microscopy (TEM), often with negative staining.

  • Encapsulation Efficiency: The amount of drug or molecule successfully encapsulated within the liposomes is a critical parameter. It is typically determined by separating the unencapsulated (free) drug from the liposomes (e.g., by dialysis, centrifugation, or size exclusion chromatography) and then quantifying the drug in the liposomal fraction. The encapsulation efficiency (EE) is calculated using the following formula:

    EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

References

Application Notes and Protocols for the Formation of Dihexadecylamine Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formulation of Dihexadecylamine (DHDA) nanoparticles, which are of interest for various applications in drug delivery due to their cationic lipid nature. The protocols outlined below are based on established nanoparticle preparation techniques and are presented as adaptable frameworks. Optimization of specific parameters is recommended to achieve desired nanoparticle characteristics.

Introduction to this compound in Nanoparticle Formulation

This compound is a secondary amine with two C16 alkyl chains, rendering it a hydrophobic, cationic lipid at physiological pH. This structure makes it a suitable candidate for the formation of lipid-based nanoparticles, which can encapsulate and deliver therapeutic agents. The cationic nature of DHDA can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. Common methods for formulating lipid-based nanoparticles include solvent evaporation, nanoprecipitation, and thin-film hydration.

Experimental Protocols

The following sections detail step-by-step protocols for three common methods of nanoparticle formation. These are generalized procedures that can be adapted for the use of this compound.

Solvent Evaporation Method

This method involves the emulsification of an organic solution containing the lipid into an aqueous phase, followed by the evaporation of the organic solvent to form nanoparticles.[1][2][3]

Materials:

  • This compound (DHDA)

  • Helper lipid (e.g., cholesterol, DOPE - optional, but recommended for stability)

  • Drug to be encapsulated (optional)

  • Volatile organic solvent (e.g., chloroform, dichloromethane, ethyl acetate)[1]

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Surfactant/emulsifying agent (e.g., Polysorbate 80, PVA, Pluronic F68)[1]

  • High-speed homogenizer or sonicator

  • Rotary evaporator or magnetic stirrer

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve this compound and any helper lipids in the chosen volatile organic solvent. A typical starting concentration for the total lipid is 1-10 mg/mL.

    • If encapsulating a hydrophobic drug, dissolve it in the organic phase along with the lipids.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant. The surfactant concentration typically ranges from 0.1% to 2% (w/v).

    • If encapsulating a hydrophilic drug, it may be dissolved in the aqueous phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase in a dropwise manner while continuously mixing using a high-speed homogenizer or probe sonicator.

    • The ratio of the organic to aqueous phase is typically in the range of 1:5 to 1:10.

    • Homogenize or sonicate for a sufficient time (e.g., 2-5 minutes) to form a stable oil-in-water emulsion. The energy input during this step is critical for determining the final particle size.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion. This can be achieved using a rotary evaporator under reduced pressure or by stirring the emulsion at room temperature or slightly elevated temperature overnight.

  • Nanoparticle Recovery and Purification:

    • The resulting nanoparticle suspension can be purified to remove excess surfactant and unencapsulated drug by methods such as centrifugation followed by resuspension in a fresh aqueous medium, or by dialysis.

Nanoprecipitation (Solvent Displacement) Method

Nanoprecipitation is a straightforward technique where a solution of the lipid in a water-miscible organic solvent is rapidly mixed with an aqueous non-solvent, leading to the spontaneous formation of nanoparticles.

Materials:

  • This compound (DHDA)

  • Helper lipid (optional)

  • Drug to be encapsulated (optional)

  • Water-miscible organic solvent (e.g., acetone, ethanol, acetonitrile)

  • Aqueous non-solvent (e.g., deionized water, buffer)

  • Stabilizer (e.g., Poloxamer 188, Tween 80 - optional, can be added to the aqueous phase)

  • Magnetic stirrer

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve this compound and any helper lipids (and the drug, if applicable) in the water-miscible organic solvent.

  • Nanoparticle Formation:

    • Place the aqueous non-solvent (optionally containing a stabilizer) in a beaker and stir at a moderate speed using a magnetic stirrer.

    • Inject the organic phase into the aqueous phase quickly but controllably. The rapid diffusion of the solvent into the non-solvent phase causes the lipid to precipitate as nanoparticles.

    • The volume ratio of the organic to the aqueous phase is a critical parameter and typically ranges from 1:2 to 1:10.

  • Solvent Removal:

    • Allow the mixture to stir continuously to evaporate the organic solvent. This can be done at room temperature or under reduced pressure.

  • Purification:

    • The nanoparticle suspension can be concentrated and purified using methods like centrifugation or dialysis.

Thin-Film Hydration Method

This method involves the formation of a thin lipid film, which is then hydrated with an aqueous medium to form liposomes or lipid nanoparticles.

Materials:

  • This compound (DHDA)

  • Helper lipid (optional)

  • Drug to be encapsulated (optional)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous hydration medium (e.g., deionized water, buffer, PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Formation of the Lipid Film:

    • Dissolve this compound, any helper lipids, and a lipid-soluble drug in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the transition temperature of the lipids.

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration medium to the flask containing the lipid film. If encapsulating a water-soluble drug, it should be dissolved in this medium.

    • Agitate the flask by rotating it in the water bath (at a temperature above the lipid's transition temperature) to allow the lipid film to hydrate and form a suspension of multilamellar vesicles.

  • Size Reduction:

    • To obtain smaller, more uniform nanoparticles (small unilamellar vesicles), the suspension needs to be subjected to size reduction techniques. Common methods include:

      • Sonication: Using a bath or probe sonicator.

      • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm or 200 nm).

  • Purification:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Data Presentation: Expected Nanoparticle Characteristics

Since specific experimental data for this compound nanoparticles is not widely available in the literature, the following table summarizes the typical and target ranges for key characteristics of cationic lipid nanoparticles intended for drug delivery applications. These values can serve as a benchmark for the development and optimization of DHDA-based formulations.

ParameterTypical RangeTarget Range for Drug DeliveryMethod of Analysis
Particle Size (Z-average) 50 - 500 nm100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.1 - 0.5< 0.2Dynamic Light Scattering (DLS)
Zeta Potential +10 to +60 mV+20 to +40 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency 50 - 95%> 70%Spectrophotometry, HPLC

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described nanoparticle formation methods.

Solvent_Evaporation_Workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_post Post-Processing organic_phase 1. Dissolve DHDA & Drug in Organic Solvent emulsification 3. Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase 2. Dissolve Surfactant in Aqueous Phase aqueous_phase->emulsification evaporation 4. Solvent Evaporation emulsification->evaporation purification 5. Purification (Centrifugation/Dialysis) evaporation->purification final_product Final Nanoparticle Suspension purification->final_product

Caption: Workflow for the Solvent Evaporation Method.

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_post Post-Processing organic_phase 1. Dissolve DHDA & Drug in Water-Miscible Solvent mixing 3. Rapid Injection of Organic into Aqueous Phase organic_phase->mixing aqueous_phase 2. Prepare Aqueous Non-Solvent aqueous_phase->mixing solvent_removal 4. Solvent Removal (Evaporation) mixing->solvent_removal purification 5. Purification solvent_removal->purification final_product Final Nanoparticle Suspension purification->final_product

Caption: Workflow for the Nanoprecipitation Method.

Thin_Film_Hydration_Workflow cluster_prep Film Formation cluster_formation Nanoparticle Formation cluster_post Post-Processing dissolve 1. Dissolve DHDA & Drug in Solvent evaporate 2. Form Thin Film via Solvent Evaporation dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Medium evaporate->hydrate size_reduction 4. Size Reduction (Sonication/Extrusion) hydrate->size_reduction purification 5. Purification size_reduction->purification final_product Final Nanoparticle Suspension purification->final_product

Caption: Workflow for the Thin-Film Hydration Method.

Concluding Remarks

The protocols provided offer a starting point for the successful formulation of this compound nanoparticles. The choice of method will depend on the specific application, the properties of the drug to be encapsulated, and the desired characteristics of the final nanoparticles. It is crucial to systematically optimize parameters such as lipid concentration, solvent and surfactant types, and process conditions to achieve a stable and efficient drug delivery system. Characterization of the resulting nanoparticles using the techniques mentioned in the data table is essential for ensuring quality and reproducibility.

References

Application Notes and Protocols for Dihexadecylamine as a Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine, a secondary amine with two C16 alkyl chains, is a lipophilic molecule that can be protonated in acidic aqueous media to form a cationic surfactant. This property allows it to function as a stabilizer in oil-in-water emulsions, making it a candidate for use in emulsion polymerization. Cationic surfactants like protonated this compound are of particular interest in applications where a positive surface charge on the resulting polymer nanoparticles is desired, such as in drug delivery systems for targeted interaction with negatively charged cell membranes, and in the synthesis of antimicrobial materials.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a surfactant in the emulsion polymerization of hydrophobic monomers. The information is intended to serve as a foundational guide for researchers developing novel polymer nanoparticles for various applications, including pharmaceuticals and advanced materials.

Physicochemical Properties and Rationale for Use

The function of a surfactant in emulsion polymerization is to facilitate the formation of micelles, which act as loci for polymerization, and to stabilize the growing polymer particles, preventing their aggregation.[1][2] The effectiveness of a surfactant is largely determined by its ability to reduce surface tension and its critical micelle concentration (CMC), the concentration above which micelles spontaneously form.[3][4]

Long-chain amines, such as this compound, function as cationic surfactants upon protonation of the amine headgroup.[5] The two long alkyl chains provide a strong hydrophobic character, leading to a low CMC and efficient packing at the oil-water interface. This is advantageous for creating stable emulsions and for the synthesis of well-defined nanoparticles. The resulting polymer particles will possess a positive surface charge due to the adsorbed cationic surfactant, which can be beneficial for specific applications.

Comparative Physicochemical Data

The following table summarizes the critical micelle concentration (CMC) of surfactants structurally related to this compound, providing a basis for estimating its performance. A lower CMC value indicates a more efficient surfactant.

Surfactant NameChemical FormulaTypeAlkyl Chain LengthCritical Micelle Concentration (CMC) (M)
Decyltrimethylammonium BromideC₁₀H₂₁N(CH₃)₃BrCationic100.065
Dodecyltrimethylammonium BromideC₁₂H₂₅N(CH₃)₃BrCationic120.016
Hexadecyltrimethylammonium Bromide C₁₆H₃₃N(CH₃)₃Br Cationic 16 0.00092
Dihexadecyldimethylammonium Bromide(C₁₆H₃₃)₂N(CH₃)₂BrCationic2 x 16Not widely reported, but expected to be very low

Experimental Protocols

This section provides a detailed protocol for the emulsion polymerization of methyl methacrylate (MMA) using this compound as a surfactant. This protocol can be adapted for other hydrophobic monomers.

Materials and Equipment
MaterialGrade
This compound≥98%
Methyl Methacrylate (MMA), inhibitor removed≥99%
Potassium Persulfate (KPS)ACS reagent, ≥99.0%
Hydrochloric Acid (HCl), 1MAnalytical Grade
Deionized (DI) waterType I
Nitrogen (N₂) gasHigh purity
Equipment
250 mL three-necked round-bottom flask
Reflux condenser
Mechanical stirrer with paddle
Dropping funnel
Heating mantle with temperature controller
Syringe and needle
Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Workflow Diagram

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A 1. Prepare Aqueous Phase: - DI Water - this compound - HCl (to pH ~3-4) D 4. Assemble Reactor and Purge with N₂ A->D B 2. Prepare Monomer Phase: - Methyl Methacrylate (MMA) F 6. Add Monomer to form Emulsion B->F C 3. Prepare Initiator Solution: - Potassium Persulfate (KPS) - DI Water G 7. Initiate Polymerization with KPS solution C->G E 5. Heat Aqueous Phase to 70°C D->E E->F F->G H 8. React for 3-4 hours at 70°C G->H I 9. Cool Reactor to Room Temperature H->I J 10. Filter Latex to remove coagulum I->J K 11. Characterize Nanoparticles: - Particle Size (DLS) - Zeta Potential - Monomer Conversion J->K

Caption: Workflow for emulsion polymerization using this compound.

Step-by-Step Procedure
  • Preparation of the Aqueous Phase:

    • In a 250 mL beaker, add 100 mL of deionized water.

    • Add 0.5 g of this compound to the water with stirring.

    • Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to approximately 3-4 to ensure the protonation of the this compound, forming the cationic surfactant in situ.

    • Transfer the aqueous surfactant solution to the 250 mL three-necked round-bottom flask.

  • Reactor Setup:

    • Equip the flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.

    • Place the flask in a heating mantle.

    • Begin purging the system with nitrogen gas and continue for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Monomer Emulsification:

    • While stirring the aqueous phase at 300 rpm, slowly add 10 g of inhibitor-removed methyl methacrylate to the flask.

    • Continue stirring for 30 minutes to allow for the formation of a stable monomer emulsion.

  • Initiation of Polymerization:

    • In a separate small beaker, dissolve 0.1 g of potassium persulfate in 5 mL of deionized water.

    • Heat the reaction flask to 70°C.

    • Once the temperature is stable, inject the potassium persulfate solution into the flask using a syringe.

  • Polymerization Reaction:

    • Maintain the reaction temperature at 70°C and the stirring speed at 300 rpm for 3-4 hours.

    • The appearance of the emulsion will change from semi-translucent to an opaque, milky-white latex as the polymerization proceeds.

  • Cooling and Filtration:

    • After the reaction period, turn off the heating mantle and allow the reactor to cool to room temperature.

    • Filter the resulting latex through a fine mesh to remove any coagulum.

Characterization of the Polymer Nanoparticles

The resulting polymer latex should be characterized to determine its properties.

ParameterMethodExpected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-300 nm with a PDI < 0.2
Zeta Potential Electrophoretic Light ScatteringPositive value (e.g., +20 to +40 mV), indicating a stable cationic latex
Monomer Conversion Gravimetric analysis> 90%
Particle Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical nanoparticles

Mechanism of Stabilization

The stabilization of polymer nanoparticles by protonated this compound is achieved through electrostatic repulsion.

StabilizationMechanism cluster_particle1 Polymer Particle 1 cluster_particle2 Polymer Particle 2 P1 Polymer Core P2 Polymer Core P1->P2 S1_head + P1->S1_head S2_head + P1->S2_head S3_head + P2->S3_head S4_head + P2->S4_head S1_tail1 S1_head->S1_tail1 S1_tail2 S1_head->S1_tail2 S2_tail1 S2_head->S2_tail1 S2_tail2 S2_head->S2_tail2 S3_tail1 S3_head->S3_tail1 S3_tail2 S3_head->S3_tail2 S4_tail1 S4_head->S4_tail1 S4_tail2 S4_head->S4_tail2 repulsion_label Electrostatic Repulsion

Caption: Electrostatic stabilization of polymer particles by cationic surfactant.

In an acidic aqueous medium, the this compound is protonated to form dihexadecylammonium ions. The hydrophobic alkyl chains adsorb onto the surface of the hydrophobic polymer particles, while the positively charged ammonium headgroups are oriented towards the aqueous phase. This creates a net positive charge on the surface of the nanoparticles, leading to electrostatic repulsion between them and preventing coagulation, thus ensuring the stability of the latex.

Applications in Drug Development

The use of this compound as a surfactant in emulsion polymerization offers a straightforward method for producing cationic polymer nanoparticles. These nanoparticles are particularly relevant in drug delivery for several reasons:

  • Targeted Delivery: The positive surface charge can enhance the interaction of the nanoparticles with negatively charged biological membranes, potentially improving cellular uptake of encapsulated drugs.

  • Gene Delivery: Cationic nanoparticles can form complexes with negatively charged genetic material (e.g., DNA, siRNA), protecting it from degradation and facilitating its delivery into cells.

  • Antimicrobial Formulations: The inherent antimicrobial properties of some cationic compounds can be imparted to the nanoparticles, making them suitable for developing drug delivery systems that also combat infections.

Conclusion

This compound, when protonated, serves as an effective cationic surfactant for emulsion polymerization. This enables the synthesis of positively charged polymer nanoparticles with potential applications in various fields, especially in the pharmaceutical industry for advanced drug delivery systems. The protocols and data presented here provide a solid foundation for researchers to explore the use of this surfactant in their specific polymerization systems. Further optimization of reaction conditions, such as surfactant concentration, monomer-to-water ratio, and initiator concentration, may be necessary to achieve the desired particle characteristics for a particular application.

References

Application Notes and Protocols for Encapsulation of Hydrophobic Drugs Using Dihexadecylamine Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dihexadecylamine (DHA) micelles as a nanocarrier system for the encapsulation and delivery of hydrophobic drugs.

Introduction

This compound (DHA) is a cationic lipid with two C16 alkyl chains, rendering it highly hydrophobic. In aqueous solutions, under appropriate conditions, DHA can self-assemble into various nanostructures, including micelles. These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drug molecules, while the cationic head groups form a hydrophilic shell, interfacing with the aqueous environment. This encapsulation approach can enhance the solubility, stability, and bioavailability of hydrophobic therapeutic agents.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₃₂H₆₇N[1]
Molecular Weight 465.9 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Insoluble in water; Soluble in organic solvents[2]

Key Applications

The encapsulation of hydrophobic drugs in DHA micelles is a promising strategy for:

  • Improving Drug Solubility: By sequestering hydrophobic drugs within the micellar core, their apparent solubility in aqueous media is significantly increased.

  • Enhancing Bioavailability: The nanosized nature of the micelles can facilitate absorption and improve the pharmacokinetic profile of the encapsulated drug.

  • Controlled Drug Release: The release of the drug from the micelle can be modulated, offering the potential for sustained or targeted delivery.

  • Protecting Drugs from Degradation: The micellar core can shield the encapsulated drug from enzymatic degradation and other clearance mechanisms in the body.

Experimental Protocols

Protocol for Preparation of this compound Micelles

This protocol describes the preparation of DHA micelles using the thin-film hydration method.

Materials:

  • This compound (DHA)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrophobic drug of interest

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in a minimal amount of chloroform in a round-bottom flask. The ratio of DHA to the drug should be optimized based on the desired drug loading.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the boiling point of the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume of the buffer will determine the final concentration of the micellar solution.

  • Micelle Formation: Agitate the mixture by vortexing or sonicating in a water bath sonicator until the lipid film is completely dispersed, and a clear or slightly opalescent micellar solution is formed.

  • Sterilization: Sterilize the micellar solution by passing it through a 0.22 µm syringe filter.

Diagram of the Thin-Film Hydration Method for DHA Micelle Formation:

G cluster_0 Preparation of Drug-Loaded DHA Micelles A 1. Dissolve DHA and hydrophobic drug in organic solvent B 2. Form thin film by solvent evaporation (Rotary Evaporator) A->B C 3. Hydrate thin film with aqueous buffer B->C D 4. Form micelles via sonication or vortexing C->D E 5. Filter sterilize (0.22 µm filter) D->E

Fig. 1: Experimental workflow for preparing drug-loaded DHA micelles.
Protocol for Characterization of this compound Micelles

3.2.1. Determination of Micelle Size and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the micelles. The zeta potential, which indicates the surface charge and stability of the micelles, is also measured using the same instrument.

  • Procedure:

    • Dilute the prepared micellar solution with the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and zeta potential using a DLS instrument at a constant temperature (e.g., 25°C).

    • Perform measurements in triplicate to ensure accuracy.

3.2.2. Morphological Characterization

  • Method: Transmission Electron Microscopy (TEM) is used to visualize the shape and morphology of the DHA micelles.

  • Procedure:

    • Place a drop of the diluted micellar solution onto a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.

    • Observe the grid under a transmission electron microscope.

3.2.3. Determination of Drug Loading Capacity and Encapsulation Efficiency

  • Method: The amount of drug encapsulated within the micelles is quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Procedure:

    • Separate the unencapsulated drug from the drug-loaded micelles using a suitable method such as dialysis, ultracentrifugation, or size exclusion chromatography.

    • Disrupt the micelles to release the encapsulated drug by adding a suitable organic solvent (e.g., methanol or acetonitrile).

    • Quantify the amount of drug in the resulting solution using a validated HPLC or UV-Vis spectroscopy method.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

    EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol for In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of a hydrophobic drug from DHA micelles.

Materials:

  • Drug-loaded DHA micelle solution

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the micelles but allow the free drug to pass through)

  • Release medium (e.g., PBS, pH 7.4, with or without a surfactant like Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.

  • Dialysis: Place the sealed dialysis bag into a container with a known volume of the release medium.

  • Incubation: Incubate the setup at 37°C with continuous gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the collected samples for drug content using HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Diagram of the In Vitro Drug Release Study Workflow:

G cluster_1 In Vitro Drug Release Protocol A 1. Place drug-loaded micelles in dialysis bag B 2. Immerse in release medium (e.g., PBS) A->B C 3. Incubate at 37°C with stirring B->C D 4. Withdraw samples from release medium at time intervals C->D E 5. Quantify drug concentration (HPLC/UV-Vis) D->E F 6. Plot cumulative drug release vs. time E->F

Fig. 2: Workflow for the in vitro drug release study.

Expected Results and Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization of drug-loaded DHA micelles. Note: The values presented are hypothetical and should be replaced with experimental data.

Table 1: Physicochemical Properties of Drug-Loaded DHA Micelles

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank DHA Micelles85.3 ± 2.10.15 ± 0.02+45.2 ± 1.8
Drug X-loaded Micelles98.7 ± 3.50.18 ± 0.03+42.1 ± 2.5
Drug Y-loaded Micelles105.2 ± 4.20.21 ± 0.04+39.8 ± 2.1

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
Drug X-loaded Micelles8.5 ± 0.785.2 ± 3.1
Drug Y-loaded Micelles6.2 ± 0.578.9 ± 4.5

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release of Drug X (%)Cumulative Release of Drug Y (%)
115.2 ± 1.818.5 ± 2.1
225.8 ± 2.529.1 ± 2.8
440.1 ± 3.145.3 ± 3.5
858.7 ± 4.265.2 ± 4.1
1270.3 ± 3.878.9 ± 3.9
2485.6 ± 4.590.1 ± 4.3

Signaling Pathways

The specific signaling pathways affected by the encapsulated drug will be dependent on the drug's mechanism of action. The DHA micelle itself, as a delivery vehicle, is not expected to have a direct impact on specific signaling pathways but rather facilitates the delivery of the active pharmaceutical ingredient to the target cells. The cationic nature of DHA micelles may enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane. The diagram below illustrates a generalized pathway of cellular uptake and subsequent drug action.

Diagram of a Generalized Cellular Uptake and Action Pathway:

G cluster_2 Generalized Cellular Uptake and Drug Action A Drug-loaded DHA Micelle B Cellular Uptake (e.g., Endocytosis) A->B 1. Adsorption C Endosomal Escape B->C 2. Internalization D Drug Release into Cytoplasm C->D 3. Release E Interaction with Intracellular Target (e.g., Receptor, Enzyme) D->E 4. Binding F Modulation of Signaling Pathway E->F 5. Signal Transduction G Cellular Response (e.g., Apoptosis, Proliferation Inhibition) F->G 6. Effect

Fig. 3: Generalized pathway of cellular uptake and drug action.

Troubleshooting and Considerations

  • Poor Micelle Formation: Ensure the complete evaporation of the organic solvent. The hydration temperature should be above the phase transition temperature of DHA.

  • Low Drug Loading: The drug's hydrophobicity and its interaction with the DHA core are critical. The drug-to-lipid ratio may need optimization.

  • Micelle Instability: The zeta potential should be sufficiently high (typically > +30 mV) to ensure colloidal stability through electrostatic repulsion.

  • Burst Release: A high initial burst release may indicate that a significant portion of the drug is adsorbed on the micelle surface rather than being encapsulated in the core.

Safety Precautions

  • This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area, especially when handling organic solvents.

  • Follow standard laboratory safety procedures.

These application notes and protocols provide a framework for the successful encapsulation of hydrophobic drugs using this compound micelles. It is important to note that specific parameters and conditions may require optimization depending on the particular hydrophobic drug and the intended application.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Dihexadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. Functionalization with long-chain alkylamines, such as Dihexadecylamine (DHA), imparts a hydrophobic character to the nanoparticle surface. This modification can enhance the stability of nanoparticles in non-polar environments, improve their interaction with cell membranes, and facilitate the encapsulation of hydrophobic therapeutic agents. This document provides detailed protocols for the surface modification of nanoparticles with DHA, methods for their characterization, and a summary of expected quantitative outcomes. The principles and protocols outlined here are broadly applicable to a range of nanoparticle types, including metallic, metal oxide, and solid lipid nanoparticles.

Principle of this compound Functionalization

This compound is a secondary amine with two C16 alkyl chains. The lone pair of electrons on the nitrogen atom can coordinate with the surface of various nanoparticles, particularly those with available coordination sites such as metal and metal oxide nanoparticles. This interaction leads to the capping of the nanoparticle surface with the long, hydrophobic hexadecyl chains. This surface modification transforms the nanoparticles from potentially hydrophilic or charged to hydrophobic, which can significantly alter their dispersibility, stability, and biological interactions. For instance, this hydrophobic surface can enhance the loading of lipophilic drugs and promote cellular uptake through interactions with the lipid bilayer of cell membranes.

Experimental Protocols

Protocol 1: Surface Modification of Pre-synthesized Metallic Nanoparticles

This protocol describes the surface modification of pre-synthesized metallic nanoparticles (e.g., gold, silver) with this compound in an organic solvent.

Materials:

  • Pre-synthesized metallic nanoparticles (e.g., gold colloid)

  • This compound (DHA)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Dispersion of Nanoparticles: Disperse 10 mg of the pre-synthesized metallic nanoparticles in 20 mL of anhydrous toluene. Sonicate the suspension for 15 minutes to ensure a uniform dispersion.

  • Addition of DHA: In a separate flask, dissolve 50 mg of this compound in 10 mL of anhydrous toluene.

  • Reaction: Add the DHA solution to the nanoparticle suspension dropwise while stirring vigorously.

  • Incubation: Allow the mixture to react for 12 hours at room temperature under continuous stirring.

  • Purification:

    • After the reaction, add 30 mL of anhydrous methanol to the mixture to precipitate the DHA-modified nanoparticles.

    • Centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the nanoparticles.

    • Discard the supernatant containing excess, unreacted DHA.

    • Re-disperse the nanoparticle pellet in 10 mL of toluene and repeat the precipitation and centrifugation steps two more times to ensure the complete removal of impurities.

  • Drying: After the final wash, dry the nanoparticle pellet under a vacuum to obtain a fine powder of DHA-modified nanoparticles.

Protocol 2: In-situ Synthesis and Surface Modification of Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of this compound-functionalized Solid Lipid Nanoparticles (SLNs) using the hot homogenization and ultrasonication method.

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • This compound (DHA)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., 500 mg of Compritol® 888 ATO) by heating it to 5-10°C above its melting point.

    • Add the desired amount of this compound (e.g., 50 mg) and the hydrophobic drug (if applicable) to the molten lipid. Stir until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., 2% w/v Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the hot coarse emulsion to probe sonication for 10 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool down to room temperature under gentle stirring. The lipid droplets will solidify, forming the DHA-modified SLNs.

  • Purification:

    • The resulting SLN dispersion can be purified by dialysis against purified water to remove excess surfactant and un-encapsulated drug.

Characterization of Modified Nanoparticles

Successful surface modification can be confirmed through various analytical techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of DHA on the nanoparticle surface. Look for characteristic peaks of C-H stretching from the alkyl chains.

  • Dynamic Light Scattering (DLS): To determine the particle size, polydispersity index (PDI), and zeta potential.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • Contact Angle Measurement: To quantify the change in surface hydrophobicity. An increased contact angle with water indicates successful hydrophobic modification.

  • Thermogravimetric Analysis (TGA): To determine the amount of DHA grafted onto the nanoparticle surface.

Quantitative Data Presentation

The following tables summarize typical quantitative data expected from the characterization of DHA-modified nanoparticles compared to their unmodified counterparts. (Note: This is representative data and actual results may vary based on the nanoparticle system and experimental conditions).

Table 1: Physicochemical Properties of Unmodified vs. DHA-Modified Nanoparticles

ParameterUnmodified NanoparticlesDHA-Modified NanoparticlesCharacterization Technique
Average Particle Size (nm) 150 ± 10180 ± 15Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.25 ± 0.050.20 ± 0.04Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 5+30 ± 5Electrophoretic Light Scattering
Water Contact Angle (°) 30 ± 5110 ± 10Contact Angle Goniometry

Table 2: Drug Loading and Encapsulation Efficiency for a Model Hydrophobic Drug

ParameterUnmodified NanoparticlesDHA-Modified NanoparticlesCharacterization Technique
Drug Loading Content (%) 2.5 ± 0.58.0 ± 1.0HPLC / UV-Vis Spectroscopy
Encapsulation Efficiency (%) 45 ± 585 ± 7HPLC / UV-Vis Spectroscopy

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_purification Purification cluster_characterization Characterization np_synthesis Nanoparticle Core Synthesis dispersion Dispersion in Solvent np_synthesis->dispersion dha_addition This compound Addition dispersion->dha_addition reaction Reaction/ Incubation dha_addition->reaction centrifugation Centrifugation/ Washing reaction->centrifugation drying Drying centrifugation->drying final_product DHA-Modified Nanoparticles drying->final_product characterization Physicochemical Characterization (DLS, TEM, FTIR) final_product->characterization

Caption: Workflow for surface modification of pre-synthesized nanoparticles with this compound.

Cellular Uptake Mechanism

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np DHA-Modified Nanoparticle membrane endocytosis Endocytosis membrane->endocytosis Membrane Interaction & Internalization endosome Early Endosome endocytosis->endosome lysosome Lysosome (Drug Release/ Degradation) endosome->lysosome cytosol Cytosol (Drug Release) endosome->cytosol Endosomal Escape

Caption: Proposed cellular uptake mechanism of DHA-modified nanoparticles.

Application Notes: Dihexadecylamine as a Template for Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihexadecylamine (DHA), and its closely related primary amine, hexadecylamine (HDA), are long-chain aliphatic amines that have emerged as highly versatile molecules in the field of nanotechnology. Their amphiphilic nature, arising from a hydrophilic amine head group and a long, hydrophobic sixteen-carbon tail, allows them to act as effective templates, capping agents, and even reducing agents in the synthesis of a wide array of nanomaterials. This dual functionality simplifies synthesis protocols and provides precise control over nanoparticle size, shape, and surface properties.[1][2] These characteristics make DHA-templated nanomaterials particularly relevant for applications in drug delivery, bio-imaging, and catalysis, where monodispersity and stability are critical.[3][4]

These notes provide an overview of the roles of this compound in nanoparticle synthesis, quantitative summaries of synthesis parameters for various nanomaterials, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Versatile Roles of this compound in Nanopsynthesis

This compound's utility in nanomaterial synthesis stems from its ability to perform multiple functions within a single reaction system. Its primary roles are as a capping/stabilizing agent, a reducing agent, and a templating agent or solvent.

cluster_roles Multiple Roles of this compound (DHA) DHA This compound (DHA) Role1 Capping / Stabilizing Agent DHA->Role1 Role2 Reducing Agent DHA->Role2 Role3 Template / Solvent DHA->Role3 Desc1 • Prevents nanoparticle aggregation • Controls size and shape • Imparts hydrophobicity Role1->Desc1 Desc2 • Donates electrons to reduce  metal precursors (e.g., Au³⁺ to Au⁰) Role2->Desc2 Desc3 • Forms self-assembled monolayers • Directs crystal growth • Can act as a high-boiling point solvent Role3->Desc3

Caption: Logical diagram of this compound's multifunctional roles.

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data for the synthesis of various nanomaterials using hexadecylamine (HDA), a compound structurally and functionally similar to this compound.

Table 1: Gold (Au) & Silver (Ag) Nanoparticle Synthesis

Parameter Gold (Au) Nanoparticles Silver (Ag) Nanoparticles Reference
Precursor Chloroauric acid (HAuCl₄) Silver nitrate (AgNO₃) [5]
HDA Role Reducing & Capping Agent Reducing & Capping Agent
HDA:Metal Ratio 1.5 (low ratio study) 1.5 (low ratio study)
Solvent System Two-phase: Water/n-butanol Two-phase: Water/n-butanol
Temperature 30 °C 30 °C
Resulting Size 4-5 nm initially, ripening to 12 nm Spherical particles, self-organizing

| Plasmon Peak | ~540 nm | - | |

Table 2: Metal Chalcogenide & Other Nanoparticle Synthesis

Parameter Silver Selenide (Ag₂Se) CdS / ZnS / HgS Copper (Cu)
Precursor(s) AgNO₃, Se powder, TOP Metal complexes of dithiocarbamates Cu(NO₃)₂·2H₂O
HDA Role Capping Agent & Solvent Capping Agent & Solvent Stabilizing Agent
Solvent System Trioctylphosphine (TOP) / HDA Hexadecylamine (HDA) Ethylene Glycol (Polyol)
Temperature 130 - 190 °C Thermolysis Temperature 60 °C (for other metals)
Resulting Size Varies with temperature CdS: 4-7 nm, ZnS: 8-15 nm Varies with HDA:Cu ratio

| Reference | | | |

Experimental Protocols & Workflows

Protocol 1: Biphasic Synthesis of Gold (Au) Nanoparticles

This protocol describes a method for synthesizing hydrophobized gold nanoparticles at a liquid-liquid interface, where HDA acts as both a reducing and capping agent.

cluster_workflow Workflow: Biphasic Synthesis of Gold Nanoparticles A 1. Prepare Solutions A_desc Aq. HAuCl₄ (e.g., 10⁻³ M) Org. HDA in Chloroform (e.g., 10⁻² M) A->A_desc B 2. Create Biphasic System A->B B_desc Add equal volumes of aqueous and organic solutions to a vial B->B_desc C 3. Initiate Reaction B->C C_desc Stir vigorously at room temp. Au³⁺ ions transfer to organic phase and are reduced by HDA C->C_desc D 4. Nanoparticle Formation C->D D_desc Observe color change in organic phase to red/purple, indicating AuNP formation D->D_desc E 5. Isolate & Characterize D->E E_desc Separate organic phase. Analyze with UV-Vis (Plasmon Peak) and TEM (Size/Morphology) E->E_desc cluster_drug_dev Conceptual Path to a Drug Delivery System A DHA-Capped Nanoparticle Core (e.g., Au, Ag, SiO₂) B Surface Modification (Optional) A->B e.g., PEGylation for stealth properties C Drug Encapsulation or Conjugation A->C Direct loading of hydrophobic drugs B->C Attach therapeutic agent D Final Nanocarrier Formulation C->D Dispersion in biocompatible vehicle E Application: Targeted Drug Delivery D->E

References

Application Notes and Protocols for Lang-muir-Blodgett Film Deposition of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of Dihexadecylamine (DHA) thin films using the Langmuir-Blodgett (LB) technique. This document is intended to guide researchers in fabricating highly ordered molecular films of DHA for various applications, including as model biological membranes, in biosensor development, and for controlled drug delivery systems.

Introduction to Langmuir-Blodgett Films of this compound

The Langmuir-Blodgett technique offers a sophisticated method for creating ultrathin films with a high degree of control over thickness and molecular organization.[1] this compound (C₃₂H₆₇N), a double-chain amphiphilic molecule, can form stable, insoluble monolayers at the air-water interface. These monolayers can then be transferred layer-by-layer onto a solid substrate to create well-defined Langmuir-Blodgett films. The resulting films, composed of highly ordered DHA molecules, are valuable in a range of scientific and biomedical applications. The ability to control the packing density of molecules is a key advantage of this technique.[1]

The structure of DHA, with its two long hydrocarbon chains and a polar amine head group, allows it to form robust and well-ordered monolayers. These films can serve as mimics for biological membranes or as matrices for the controlled release of therapeutic agents. The layer-by-layer deposition process enables the fabrication of multilayered structures with precise thickness and composition, a feature particularly useful in the development of drug delivery platforms and biosensors.[2]

Key Applications

The unique properties of this compound LB films make them suitable for a variety of advanced applications:

  • Drug Delivery: The ordered, layered structure of DHA LB films can be used to encapsulate and subsequently release drugs in a controlled manner. The release kinetics can potentially be tuned by altering the number of layers and the deposition parameters. Multilayer films assembled via layer-by-layer techniques are a subject of interest for creating systems with diverse release kinetics.[2]

  • Biosensors: DHA films can provide a stable and biocompatible matrix for the immobilization of biomolecules such as enzymes, antibodies, or DNA. The high surface area and controlled orientation of the film can enhance the sensitivity and performance of biosensors.

  • Surface Modification: The deposition of DHA LB films can be used to modify the surface properties of materials, such as rendering them hydrophobic or creating a biocompatible coating on medical implants.

  • Model Membranes: Due to their ordered structure, DHA LB films serve as excellent models for studying the properties and interactions of biological membranes.

Experimental Protocols

This section provides detailed protocols for the preparation and deposition of this compound Langmuir-Blodgett films.

Materials and Equipment

Materials:

  • This compound (DHA)

  • Chloroform (spectroscopic grade)

  • Ultrapure water (resistivity > 18 MΩ·cm)

  • Substrates (e.g., silicon wafers, glass slides, quartz crystals)

  • Cleaning agents (e.g., acetone, ethanol, piranha solution - use with extreme caution )

Equipment:

  • Langmuir-Blodgett trough system with a movable barrier and a surface pressure sensor (Wilhelmy plate or Langmuir balance)

  • Microsyringe

  • Substrate dipping mechanism

  • Ultrasonic bath for substrate cleaning

Substrate Preparation

A clean and smooth substrate surface is critical for the deposition of high-quality LB films.

  • Degreasing: Sonicate the substrates sequentially in acetone, ethanol, and ultrapure water for 15 minutes each.

  • Chemical Cleaning (for Silicon Wafers): To create a hydrophilic surface, immerse the wafers in a freshly prepared piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 80°C for 30 minutes. Warning: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing and Drying: Thoroughly rinse the substrates with ultrapure water and dry them under a stream of inert gas (e.g., nitrogen or argon).

Langmuir Monolayer Formation and Characterization
  • Preparation of Spreading Solution: Prepare a dilute solution of this compound in chloroform at a concentration of 0.1 - 1 mg/mL.

  • Langmuir Trough Setup: Fill the Langmuir trough with ultrapure water. Clean the water surface by aspiration until the surface pressure remains below 0.1 mN/m upon full compression of the barriers.

  • Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the DHA spreading solution onto the water surface. Allow approximately 15-20 minutes for the solvent to evaporate completely.

  • Surface Pressure-Area (π-A) Isotherm: Compress the monolayer at a constant rate (e.g., 5-10 mm/min) while recording the surface pressure as a function of the area per molecule.[1] This isotherm is crucial for identifying the different phases of the monolayer and determining the optimal deposition pressure. The isotherm will typically show distinct phases: a gaseous phase at large areas, followed by liquid-expanded, liquid-condensed, and solid phases upon compression.

Langmuir-Blodgett Film Deposition
  • Target Surface Pressure: Based on the π-A isotherm, select a target surface pressure within the condensed phase (typically in the range of 15-30 mN/m for long-chain amines) to ensure a well-ordered film.

  • Monolayer Compression: Compress the monolayer to the target surface pressure and allow it to stabilize.

  • Film Deposition:

    • Immerse the prepared substrate vertically into the trough through the monolayer.

    • Withdraw the substrate at a controlled speed (e.g., 1-5 mm/min) while maintaining the target surface pressure through a feedback mechanism.

    • For multilayer deposition, repeat the dipping and withdrawal cycles. The type of multilayer film (X, Y, or Z-type) will depend on the transfer of the monolayer during immersion and withdrawal.

Quantitative Data and Characterization

The quality and properties of the deposited this compound LB films should be characterized using appropriate techniques. The following tables summarize expected quantitative data based on typical values for similar long-chain amphiphiles.

Table 1: Representative Parameters for Langmuir Film Formation and Deposition of this compound

ParameterTypical Value/RangeNotes
Spreading Solution Concentration0.1 - 1 mg/mLDependent on the specific amphiphile and solvent.
SolventChloroformA common volatile, water-insoluble solvent.
SubphaseUltrapure WaterpH and temperature can be varied for specific applications.
Barrier Compression Speed5 - 10 mm/minFor recording π-A isotherms.
Deposition Surface Pressure15 - 30 mN/mTypically in the condensed phase of the monolayer.
Deposition Speed1 - 5 mm/minSlower speeds generally lead to better film quality.

Table 2: Expected Characteristics of this compound Langmuir-Blodgett Films

PropertyExpected Value/RangeCharacterization Technique
Molecular Area (at collapse)~40-50 Ų/moleculeSurface Pressure-Area Isotherm
Film Thickness (per layer)~2.0 - 2.5 nmEllipsometry, Atomic Force Microscopy (AFM)
Surface Roughness (RMS)< 1 nmAtomic Force Microscopy (AFM)
Contact Angle (with water)> 90°Contact Angle Goniometry

Visualizations

The following diagrams illustrate the key processes and concepts involved in the Langmuir-Blodgett deposition of this compound.

experimental_workflow cluster_prep Preparation cluster_monolayer Monolayer Formation & Characterization cluster_deposition LB Deposition cluster_characterization Film Characterization prep_solution Prepare DHA Spreading Solution spread_monolayer Spread Monolayer on Water Subphase prep_solution->spread_monolayer clean_substrate Clean and Prepare Substrate dip_substrate Dip and Withdraw Substrate clean_substrate->dip_substrate evaporation Solvent Evaporation spread_monolayer->evaporation compression Compress Monolayer evaporation->compression isotherm Record π-A Isotherm compression->isotherm set_pressure Set Target Surface Pressure isotherm->set_pressure set_pressure->dip_substrate multilayer Repeat for Multilayer Film dip_substrate->multilayer afm AFM multilayer->afm ellipsometry Ellipsometry multilayer->ellipsometry contact_angle Contact Angle multilayer->contact_angle

Caption: Experimental workflow for Langmuir-Blodgett film deposition of this compound.

signaling_pathway cluster_phases Monolayer Phases A B C D E F G H Gas Gaseous Phase (Large Area/Molecule) LE Liquid-Expanded Phase Gas->LE Compression LC Liquid-Condensed Phase LE->LC Compression Solid Solid Phase (High Packing Density) LC->Solid Compression Collapse Monolayer Collapse Solid->Collapse Over-compression

Caption: Phase transitions of a this compound monolayer during compression at the air-water interface.

References

Application Notes and Protocols for Dihexadecylamine in Oil-in-Water Emulsion Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine, a secondary amine with two C16 alkyl chains, is a cationic surfactant that can be employed as a stabilizer for oil-in-water (o/w) emulsions. Its amphiphilic nature, characterized by a small polar head group (the secondary amine) and large non-polar tails (the hexadecyl chains), allows it to adsorb at the oil-water interface. This adsorption lowers the interfacial tension and creates a physical and electrostatic barrier that prevents oil droplet coalescence, thereby enhancing emulsion stability.

The primary stabilization mechanism involves the protonation of the amine group in acidic to neutral aqueous solutions, resulting in a positively charged head group. This positive charge leads to electrostatic repulsion between the oil droplets, contributing significantly to the stability of the emulsion. The long hydrophobic tails anchor the surfactant molecule in the oil phase.

These application notes provide a comprehensive overview of the use of this compound in the formulation of o/w emulsions, including detailed experimental protocols, characterization methods, and an exploration of its stabilization mechanism. Due to limited specific published data on this compound for this application, the quantitative data presented is illustrative and based on the expected performance of similar cationic surfactants.

Data Presentation: Physicochemical Properties of this compound-Stabilized Emulsions

The following table summarizes the expected quantitative data for oil-in-water emulsions stabilized with varying concentrations of this compound. This data is illustrative and should be adapted based on experimental findings.

This compound Concentration (% w/w)Oil Phase (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Emulsion Stability (Days at 25°C)
0.510850 ± 500.65+25 ± 3< 1
1.010450 ± 300.42+35 ± 47
2.010250 ± 200.25+45 ± 5> 30
2.020350 ± 250.30+42 ± 421

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water Emulsion

1. Materials:

  • This compound

  • Oil Phase (e.g., medium-chain triglycerides, mineral oil, or other non-polar liquid)

  • Aqueous Phase (e.g., deionized water, buffer solution)

  • Acid for pH adjustment (e.g., Hydrochloric Acid, 0.1 M)

  • High-shear homogenizer or sonicator

2. Procedure:

  • Preparation of the Aqueous Phase:

    • Measure the desired volume of the aqueous phase.

    • Adjust the pH of the aqueous phase to a range of 4-6 using the acid solution. This ensures the protonation of the this compound's amine group.

  • Preparation of the Oil Phase:

    • Weigh the desired amount of the oil phase.

    • Weigh the desired amount of this compound and dissolve it in the oil phase. Gentle heating (to ~40-50°C) may be required to facilitate dissolution.

  • Emulsification:

    • Heat both the aqueous and oil phases to the same temperature (e.g., 40-50°C) to ensure uniform mixing.

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

    • Alternatively, for smaller volumes, a probe sonicator can be used. Apply sonication in pulses to avoid excessive heating.

    • Continue homogenization until a homogenous, milky-white emulsion is formed.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Characterization of the Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small sample of the emulsion with the aqueous phase to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

    • Measure the particle size distribution and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate to ensure reproducibility.

2. Zeta Potential Measurement:

  • Instrumentation: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the emulsion sample with the aqueous phase as done for DLS analysis.

    • Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.

    • Conduct the measurement in triplicate. A high positive zeta potential (typically > +30 mV) indicates good electrostatic stabilization.

3. Stability Assessment:

  • Procedure:

    • Visual Observation: Store the emulsion in a transparent container at room temperature and under accelerated conditions (e.g., 40°C). Visually inspect for signs of instability such as creaming, sedimentation, flocculation, or coalescence over a period of several weeks.

    • Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3,000 x g for 30 minutes). A stable emulsion should not exhibit phase separation.

    • Droplet Size Monitoring: Measure the mean droplet size of the emulsion at regular intervals (e.g., daily or weekly) to monitor for any increase, which would indicate droplet coalescence.

Mandatory Visualizations

G cluster_interface Oil-Water Interface oil_core Oil Core p1 oil_core->p1 p2 oil_core->p2 p3 oil_core->p3 p4 oil_core->p4 interface_label water_phase Water charge1 + charge2 + charge3 + charge4 + p1->charge1  this compound (Protonated Head) p2->charge2 p3->charge3 p4->charge4

Caption: Stabilization mechanism of an oil droplet by this compound.

G cluster_prep Phase Preparation cluster_emul Emulsification cluster_char Characterization A Aqueous Phase (Water + Acid) C High-Shear Homogenization or Sonication A->C B Oil Phase (Oil + this compound) B->C D Droplet Size & PDI (DLS) C->D E Zeta Potential (ELS) C->E F Stability Assessment (Visual, Centrifugation) C->F

Caption: Experimental workflow for emulsion preparation and characterization.

Application Notes and Protocols for the Analytical Characterization of Dihexadecylamine in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine (DHA), a secondary amine with two C16 alkyl chains, is a cationic lipid that finds extensive application in the formulation of various drug delivery systems, including lipid nanoparticles (LNPs), liposomes, and nanoemulsions. Its primary role is to impart a positive surface charge, which can enhance the encapsulation of anionic drugs (like nucleic acids) and improve the interaction with negatively charged cell membranes, thereby facilitating cellular uptake. The physicochemical characteristics of DHA within a formulation are critical to its stability, safety, and efficacy. Therefore, robust analytical techniques are essential for the comprehensive characterization of DHA-containing formulations.

These application notes provide detailed protocols for the key analytical techniques used to characterize this compound in various formulations. The described methods cover the quantification of DHA, identification, physicochemical characterization of the formulation, and assessment of its stability.

Chromatographic Analysis of this compound

Chromatographic techniques are fundamental for the quantification of this compound in formulations, providing insights into drug loading, content uniformity, and stability.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC with a Charged Aerosol Detector (CAD) is a powerful technique for the quantification of compounds like DHA that lack a UV chromophore.[1][2][3][4][5] The response in CAD is proportional to the mass of the analyte, offering near-universal detection for non-volatile and semi-volatile compounds.

Application: To quantify the amount of this compound in a lipid-based nanoparticle formulation.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile/Methanol (50:50, v/v).

  • Gradient Elution:

    • 0-2 min: 80% A, 20% B

    • 2-10 min: Gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 80% A, 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Gas: Nitrogen at 35 psi.

    • Evaporation Temperature: 35 °C.

    • Data Collection Rate: 10 Hz.

3. Sample Preparation:

  • Disrupt the formulation by adding a suitable solvent like methanol or a mixture of chloroform and methanol to extract the lipids, including DHA.

  • Vortex and sonicate the mixture to ensure complete extraction.

  • Centrifuge to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

4. Data Presentation:

Table 1: HPLC-CAD Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow for HPLC-CAD Analysis of DHA:

sample DHA Formulation extraction Lipid Extraction (e.g., Methanol) sample->extraction Disrupt formulation centrifugation Centrifugation & Filtration extraction->centrifugation Separate lipids hplc HPLC-CAD Analysis centrifugation->hplc Inject sample data Data Acquisition & Quantification hplc->data Detect & Quantify

Caption: Workflow for DHA quantification by HPLC-CAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For a long-chain amine like DHA, derivatization might be necessary to improve its volatility and chromatographic behavior.

Application: To identify and quantify this compound and potential related impurities in a formulation.

Experimental Protocol:

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer (e.g., quadrupole or ion trap).

2. Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C, hold for 10 min.

  • Injection Mode: Splitless (1 µL).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-600.

4. Sample Preparation (with derivatization):

  • Perform lipid extraction as described for HPLC-CAD.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of DHA.

5. Data Presentation:

Table 2: GC-MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Logical Relationship of GC-MS Analysis Steps:

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis extraction Lipid Extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization injection Injection derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection

Caption: GC-MS analysis workflow for DHA.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information on the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR can be used to confirm the identity and purity of DHA.

Application: To confirm the chemical structure of this compound raw material and its presence in a formulation.

Experimental Protocol:

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the DHA raw material or the extracted lipid phase from a formulation in a suitable deuterated solvent (e.g., CDCl₃).

3. NMR Parameters:

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2 s

4. Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment¹H NMR (ppm)¹³C NMR (ppm)
-NH -~1.0 (broad s)-
-N-CH₂ -~2.5 (t)~49
-N-CH₂-CH₂ -~1.5 (quintet)~32
-(CH₂ )₁₃-~1.2-1.4 (m)~29-30
-CH₃ ~0.9 (t)~14

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Relationship between NMR data and DHA structure:

DHA This compound Structure H_NMR ¹H NMR Spectrum DHA->H_NMR Provides proton signals C_NMR ¹³C NMR Spectrum DHA->C_NMR Provides carbon signals Structural_Info Structural Confirmation (Alkyl chains, Amine group) H_NMR->Structural_Info C_NMR->Structural_Info

Caption: NMR for DHA structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Application: To identify this compound and assess its interactions within a formulation.

Experimental Protocol:

1. Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

2. Sample Preparation:

  • Place a small amount of the DHA raw material or the lyophilized formulation directly onto the ATR crystal.

3. FTIR Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

4. Data Presentation:

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching
2917, 2849C-H stretching (asymmetric and symmetric)
1467C-H bending (scissoring)
1125C-N stretching

FTIR Analysis Workflow:

Sample DHA Sample FTIR FTIR-ATR Measurement Sample->FTIR Spectrum IR Spectrum FTIR->Spectrum Analysis Functional Group Identification Spectrum->Analysis

Caption: Workflow for FTIR analysis of DHA.

Physicochemical Characterization of Formulations

These techniques are crucial for understanding the physical properties of the formulation, which are directly linked to its stability and in vivo performance.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in a suspension. Zeta potential measurements provide information about the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

Application: To determine the particle size, polydispersity index (PDI), and zeta potential of DHA-containing nanoparticles.

Experimental Protocol:

1. Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement cell.

2. Sample Preparation:

  • Dilute the formulation with an appropriate filtered solvent (e.g., deionized water or a suitable buffer) to an optimal concentration for DLS measurement (to avoid multiple scattering effects).

3. DLS Parameters:

  • Temperature: 25 °C.

  • Scattering Angle: 173°.

  • Measurement Duration: 3 runs of 10-15 measurements each.

4. Data Presentation:

Table 5: Typical Physicochemical Properties of DHA-Containing Lipid Nanoparticles

ParameterTypical Value
Mean Particle Size (Z-average)100 - 200 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential+30 to +50 mV

Visualization of DLS and Zeta Potential Measurement:

Formulation DHA Formulation Dilution Dilution Formulation->Dilution DLS DLS Measurement Dilution->DLS Zeta Zeta Potential Measurement Dilution->Zeta Size_PDI Particle Size & PDI DLS->Size_PDI Surface_Charge Surface Charge Zeta->Surface_Charge

Caption: DLS and Zeta Potential Analysis Workflow.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, offering information on their morphology, size, and state of aggregation.

Application: To visualize the morphology and confirm the size of DHA-containing nanoparticles.

Experimental Protocol:

1. Instrumentation:

  • Transmission Electron Microscope.

2. Sample Preparation:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Remove the excess liquid with filter paper.

  • (Optional) Apply a negative stain (e.g., phosphotungstic acid) to enhance contrast.

  • Allow the grid to air-dry completely before imaging.

3. TEM Imaging:

  • Operate the microscope at an appropriate accelerating voltage (e.g., 120 kV).

  • Capture images at different magnifications.

4. Data Analysis:

  • Use image analysis software to measure the diameter of a statistically significant number of particles (e.g., >100) to determine the size distribution.

Comparison of DLS and TEM:

DLS DLS (Hydrodynamic Diameter) Size_Info Particle Size Information DLS->Size_Info in solution TEM TEM (Core Diameter) TEM->Size_Info in dried state

Caption: Complementary nature of DLS and TEM.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the formulation, providing insights into the physical state of the components and their stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and to study drug-excipient interactions.

Application: To investigate the physical state of this compound within a solid lipid nanoparticle (SLN) formulation.

Experimental Protocol:

1. Instrumentation:

  • Differential Scanning Calorimeter.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the lyophilized SLN formulation into an aluminum DSC pan and seal it.

3. DSC Parameters:

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 200 °C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

4. Data Presentation:

Table 6: Representative DSC Data for DHA and a DHA-containing SLN

SampleOnset Temp (°C)Peak Temp (°C)Enthalpy (J/g)Interpretation
Bulk DHA~55~58~150Crystalline melting
DHA-SLNBroad endotherm~50ReducedAmorphous or disordered crystalline state within the nanoparticle matrix

DSC Analysis Workflow:

Sample Lyophilized Formulation DSC DSC Analysis Sample->DSC Thermogram DSC Thermogram DSC->Thermogram Analysis Phase Transitions (Melting, Crystallinity) Thermogram->Analysis

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the components of a formulation based on their decomposition profiles.

Application: To evaluate the thermal stability of a DHA-containing formulation.

Experimental Protocol:

1. Instrumentation:

  • Thermogravimetric Analyzer.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the lyophilized formulation into a TGA pan.

3. TGA Parameters:

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

4. Data Presentation:

Table 7: Representative TGA Data for a DHA-containing Formulation

Temperature Range (°C)Weight Loss (%)Associated Component
< 100~5Water
200 - 350~60This compound
> 350~35Other excipients

TGA Analysis Logic:

Sample Formulation Sample Heating Controlled Heating Sample->Heating Weight_Loss Measure Weight Loss Heating->Weight_Loss Decomposition_Profile Decomposition Profile (Thermal Stability) Weight_Loss->Decomposition_Profile

Caption: Logical flow of TGA for stability assessment.

Stability Studies

Forced degradation studies are essential to understand the degradation pathways of this compound in the formulation and to develop stability-indicating analytical methods.

Application: To assess the stability of this compound in a nanoformulation under various stress conditions.

Experimental Protocol:

1. Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours.

  • Photostability: Exposure to UV light (254 nm) and visible light for a defined period.

2. Analysis:

  • At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method (as described in section 1.1) to quantify the remaining DHA and detect any degradation products.

Forced Degradation Study Workflow:

cluster_stress Stress Conditions Formulation DHA Formulation Acid Acid Formulation->Acid Base Base Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Formulation->Thermal Photo Photolysis Formulation->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile

Caption: Workflow for forced degradation studies.

Conclusion

The comprehensive analytical characterization of this compound in formulations is critical for ensuring product quality, stability, and performance. The application notes and protocols detailed herein provide a robust framework for researchers and scientists in the field of drug development. By employing a combination of chromatographic, spectroscopic, thermal, and particle analysis techniques, a thorough understanding of the physicochemical properties of DHA-containing formulations can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Dihexadecylamine Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of aggregation in Dihexadecylamine (DHA) nanoparticle formulations. Understanding and controlling nanoparticle aggregation is critical for ensuring the stability, efficacy, and safety of your formulations.

Troubleshooting Guide: Diagnosing and Resolving DHA Nanoparticle Aggregation

Aggregation of this compound (DHA) nanoparticles can manifest as visible precipitation, increased turbidity, or changes in particle size and polydispersity over time. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Initial Assessment of Aggregation

Before proceeding with troubleshooting, it is essential to characterize the extent of aggregation.

Recommended Initial Characterization:

  • Visual Inspection: Observe the nanoparticle suspension for any signs of cloudiness, sedimentation, or precipitation.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). An increasing particle size and a PDI value significantly above 0.3 often indicate aggregation.[1]

  • Zeta Potential Measurement: Determine the surface charge of the nanoparticles. For cationic lipids like DHA, a high positive zeta potential (typically > +30 mV) is desirable for electrostatic stability.[2]

Logical Workflow for Troubleshooting Aggregation

Troubleshooting_Workflow start Aggregation Observed check_pH Is the pH of the dispersion in the optimal range? start->check_pH check_ionic_strength Is the ionic strength of the buffer too high? check_pH->check_ionic_strength Yes solution_pH Adjust pH to a higher value to increase surface charge. check_pH->solution_pH No check_pegylation Is steric stabilization (e.g., PEGylation) adequate? check_ionic_strength->check_pegylation Yes solution_ionic_strength Use a lower ionic strength buffer or add a non-ionic co-stabilizer. check_ionic_strength->solution_ionic_strength No check_concentration Is the nanoparticle concentration too high? check_pegylation->check_concentration Yes solution_pegylation Optimize PEG-lipid concentration, molecular weight, or anchor length. check_pegylation->solution_pegylation No check_storage Are storage conditions appropriate? check_concentration->check_storage Yes solution_concentration Dilute the nanoparticle suspension. check_concentration->solution_concentration No solution_storage Store at a lower temperature and avoid freeze-thaw cycles without cryoprotectants. check_storage->solution_storage No

Caption: A step-by-step workflow to diagnose the cause of nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (DHA) nanoparticle aggregation?

Aggregation of DHA nanoparticles, which are cationic lipid nanoparticles, is primarily driven by attractive van der Waals forces between particles. The main reasons for aggregation include:

  • Insufficient Electrostatic Repulsion: At a pH close to or above the pKa of this compound, the positive surface charge of the nanoparticles decreases, reducing the electrostatic repulsion that keeps them separated.

  • High Ionic Strength: Ions in the dispersion medium can shield the surface charge of the nanoparticles, diminishing the electrostatic repulsion and allowing van der Waals forces to dominate.

  • Inadequate Steric Hindrance: In the absence of a protective polymer coating (like PEG), nanoparticles can come into close enough contact to aggregate.

  • High Nanoparticle Concentration: A higher concentration increases the frequency of particle collisions, leading to a greater likelihood of aggregation.

  • Inappropriate Storage Conditions: Temperature fluctuations and freeze-thaw cycles can induce aggregation if appropriate cryoprotectants are not used.[3]

Q2: How does pH affect the stability of DHA nanoparticles?

The stability of cationic nanoparticles like those made from DHA is highly dependent on pH. The amine headgroup of DHA has a pKa value, and the surface charge of the nanoparticle is influenced by the pH of the surrounding medium.

  • At low pH (below the pKa): The amine groups are protonated, resulting in a high positive surface charge and a correspondingly high zeta potential. This strong electrostatic repulsion between particles helps to prevent aggregation.

  • As pH increases towards the pKa: The degree of protonation decreases, leading to a lower surface charge and reduced electrostatic repulsion. This makes the nanoparticles more susceptible to aggregation.

Therefore, maintaining a pH well below the pKa of the formulated DHA nanoparticle is crucial for its stability.

Q3: What is the role of ionic strength in nanoparticle aggregation?

The ionic strength of the dispersion medium plays a critical role in the stability of charged nanoparticles. The ions in the solution form an electrical double layer around each nanoparticle.

  • Low Ionic Strength: The electrical double layer is diffuse, and the repulsive forces extend over a longer distance, effectively preventing aggregation.

  • High Ionic Strength: The electrical double layer is compressed, which shields the surface charge of the nanoparticles. This reduction in the electrostatic repulsive barrier allows the particles to approach each other more closely, leading to aggregation driven by van der Waals forces.

For optimal stability, it is generally recommended to use buffers with low ionic strength.

Q4: How can PEGylation prevent the aggregation of DHA nanoparticles?

PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, provides steric stabilization.[4]

  • Mechanism of Steric Stabilization: The PEG layer creates a physical barrier that prevents nanoparticles from coming into close contact. When two PEGylated nanoparticles approach each other, the PEG chains are compressed, which is entropically unfavorable, leading to a repulsive force that keeps the particles apart.[3]

Factors to Consider for Effective PEGylation:

  • PEG Molecular Weight (MW): Longer PEG chains generally provide better steric hindrance. Increasing the PEG MW from 2 kDa to 20 kDa has been shown to improve the stability of lipid nanoparticles.

  • PEG Density: A sufficient surface density of PEG chains is necessary to create an effective protective layer.

  • PEG-Lipid Anchor Length: The length of the lipid anchor that integrates into the nanoparticle core affects the stability of the PEG layer on the surface. Longer anchors, such as DSPE (C18), can provide more stable PEGylation compared to shorter anchors like DMG (C14).

PEGylation_Mechanism cluster_0 Non-PEGylated Nanoparticles cluster_1 PEGylated Nanoparticles NP1 DHA Nanoparticle Aggregation Aggregation NP1->Aggregation NP2 DHA Nanoparticle NP2->Aggregation PEG_NP1 PEGylated DHA Nanoparticle Repulsion Steric Repulsion PEG_NP1->Repulsion PEG_NP2 PEGylated DHA Nanoparticle PEG_NP2->Repulsion

Caption: PEGylation provides a steric barrier, preventing nanoparticle aggregation.

Quantitative Data Summary

While specific data for this compound nanoparticles is limited in publicly available literature, the following tables provide representative data for cationic lipid nanoparticles, which can serve as a guide for formulation and troubleshooting.

Table 1: Effect of pH on Cationic Lipid Nanoparticle Properties

pHAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability
4.080 - 120< 0.2+40 to +60Stable
5.590 - 150< 0.25+25 to +40Moderately Stable
7.4> 200 (Aggregation)> 0.4+5 to +15Unstable

Note: Data is generalized from studies on various cationic lipid nanoparticles and illustrates expected trends.

Table 2: Influence of PEG-Lipid Concentration on Nanoparticle Stability

PEG-Lipid (mol%)Initial Particle Size (nm)Particle Size after 24h (nm)Initial PDIPDI after 24h
0.5110> 500 (Aggregated)0.22> 0.6
1.5951000.150.16
5.085880.120.13

Note: This table illustrates the general trend that increasing PEG-lipid concentration enhances stability. Optimal concentrations should be determined experimentally.

Experimental Protocols

Protocol 1: Formulation of DHA-based Lipid Nanoparticles by Microfluidic Mixing

This protocol describes a common method for preparing cationic lipid nanoparticles.

Materials:

  • This compound (DHA)

  • Helper Lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DSPE-PEG2000)

  • Ethanol (absolute, RNase-free)

  • Aqueous Buffer (e.g., 50 mM Sodium Citrate, pH 4.0)

  • Payload (e.g., mRNA, siRNA)

  • Microfluidic mixing system

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of DHA, helper lipid, cholesterol, and PEG-lipid in absolute ethanol. A typical starting concentration is 10-20 mg/mL.

    • Ensure all lipids are fully dissolved. Gentle warming or vortexing may be necessary.

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in a vial to achieve the desired molar ratio. A common starting point for cationic lipid nanoparticles is a molar ratio of 50% cationic lipid (DHA), 10% helper lipid, 38.5% cholesterol, and 1.5% PEG-lipid.

  • Aqueous Phase Preparation:

    • Dissolve the payload (e.g., mRNA) in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the protonation of the cationic lipid, facilitating the encapsulation of the negatively charged payload.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous phase with the payload into another syringe.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing in the microchannels leads to the self-assembly of the lipid nanoparticles.

  • Purification:

    • The resulting nanoparticle suspension will contain ethanol. Remove the ethanol and buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using methods such as dialysis, tangential flow filtration (TFF), or size exclusion chromatography (SEC).

LNP_Formulation_Workflow prep_lipids Prepare Lipid Stock Solutions in Ethanol mix_lipids Combine Lipid Stocks (DHA, Helper, Cholesterol, PEG-Lipid) prep_lipids->mix_lipids prep_aqueous Prepare Aqueous Phase with Payload (pH 4.0) microfluidics Microfluidic Mixing (Aqueous:Ethanol Ratio 3:1) prep_aqueous->microfluidics mix_lipids->microfluidics purification Purification and Buffer Exchange (e.g., Dialysis, TFF) microfluidics->purification characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) purification->characterization

Caption: A typical workflow for the formulation of lipid nanoparticles using a microfluidic system.

Protocol 2: Characterization of DHA Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., the storage buffer).

    • Place the diluted sample in a disposable cuvette.

    • Perform the measurement using a DLS instrument.

  • Interpretation: Aim for a particle size within the desired range (e.g., 80-150 nm for many applications) and a PDI below 0.3 for a monodisperse population.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension in a low-conductivity buffer or deionized water.

    • Inject the sample into a specialized zeta potential cell.

    • The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.

  • Interpretation: For cationic DHA nanoparticles, a zeta potential greater than +30 mV generally indicates good electrostatic stability.

3. Encapsulation Efficiency:

  • Technique: Varies depending on the payload (e.g., RiboGreen assay for RNA).

  • Procedure:

    • Measure the amount of unencapsulated payload in the supernatant after separating the nanoparticles (e.g., by centrifugal filtration).

    • Measure the total amount of payload after lysing the nanoparticles with a detergent (e.g., Triton X-100).

    • Calculate the encapsulation efficiency as: ((Total Payload - Unencapsulated Payload) / Total Payload) * 100%.

This technical support center provides a foundational guide for addressing aggregation issues with this compound nanoparticles. For specific applications, further optimization of formulation and process parameters will be necessary.

References

Technical Support Center: Optimizing Dihexadecylamine Liposome Stability for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the stability of Dihexadecylamine (DHA) liposomes for drug delivery applications.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (DHA) in liposome formulations?

This compound is a cationic lipid that is incorporated into liposome formulations to impart a positive surface charge. This positive charge is crucial for several reasons:

  • Enhanced Stability: The electrostatic repulsion between positively charged liposomes prevents aggregation and fusion, which are common causes of formulation instability. Formulations with a zeta potential of at least ±30 mV are generally considered stable.

  • Interaction with Biological Membranes: The positive charge facilitates interaction with negatively charged cell membranes, which can enhance cellular uptake of the encapsulated drug.

  • Nucleic Acid Delivery: Cationic lipids like DHA are commonly used for the delivery of negatively charged nucleic acids (e.g., siRNA, pDNA) by forming lipoplexes.

2. What are the main challenges associated with the stability of DHA liposomes?

The primary stability challenges encountered with DHA liposomes include:

  • Aggregation and Flocculation: Over time, liposomes can aggregate, leading to an increase in particle size and eventual sedimentation. This can be caused by insufficient surface charge, inappropriate ionic strength of the medium, or temperature fluctuations.

  • Drug Leakage: The encapsulated drug may leak from the liposomes during storage or upon administration. This can be influenced by the lipid composition, the physicochemical properties of the drug, and the storage conditions.

  • Chemical Degradation: The lipid components of the liposomes, particularly unsaturated phospholipids, can be susceptible to hydrolysis and oxidation, leading to a breakdown of the liposome structure.

3. How does cholesterol affect the stability of DHA liposomes?

Cholesterol is a critical component for modulating the stability and fluidity of lipid bilayers.[1] Its incorporation into DHA liposome formulations generally leads to:

  • Increased Membrane Rigidity: Cholesterol molecules insert themselves between the phospholipid molecules, increasing the packing density and reducing the fluidity of the lipid bilayer.[1] This increased rigidity enhances the physical stability of the liposomes and reduces the permeability of the membrane to the encapsulated drug, thereby minimizing leakage.[1]

  • Reduced Aggregation: By increasing membrane rigidity, cholesterol helps to maintain the spherical shape of the liposomes and can contribute to preventing aggregation.

  • Influence on Water Penetration: The inclusion of cholesterol can increase water penetration in the polar region of the bilayer, which may influence the hydrophobic interactions within the membrane core.[2]

4. What is the optimal storage condition for DHA liposomes?

For long-term stability, it is generally recommended to store DHA liposome formulations at 2-8°C . Freezing of liposome suspensions should be avoided as it can lead to the formation of ice crystals that can disrupt the liposome structure, causing fusion and leakage of the encapsulated content. If long-term storage at sub-zero temperatures is necessary, lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., trehalose, sucrose) is the preferred method. Lyophilized liposomes can be stored for extended periods at -20°C or below and then reconstituted before use.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound (DHA) liposomes.

Problem Potential Cause Recommended Solution
Liposome Aggregation / Increased Particle Size Insufficient surface charge (low zeta potential).Increase the molar ratio of this compound (DHA) in the formulation to enhance electrostatic repulsion. Aim for a zeta potential of at least ±30 mV.
High ionic strength of the hydration buffer.Use a buffer with a lower ionic strength. High salt concentrations can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.
Inappropriate storage temperature.Store liposomes at 2-8°C. Avoid freezing the liposome suspension. For long-term storage, consider lyophilization.
Mechanical stress during processing.Avoid vigorous vortexing or shaking for extended periods. Use gentle mixing. During extrusion, ensure smooth and consistent pressure.
Low Drug Encapsulation Efficiency For Hydrophilic Drugs: Insufficient aqueous volume within the liposomes or leakage during preparation.Optimize the lipid concentration and hydration volume. Use a hydration buffer with an appropriate pH and ionic strength to maximize drug solubility and retention. Consider using a remote loading method if applicable.
For Hydrophobic Drugs: Poor incorporation into the lipid bilayer.Ensure the drug is fully dissolved with the lipids in the organic solvent before film formation. Optimize the lipid composition; the inclusion of cholesterol can affect the packing of the bilayer and drug incorporation.
Drug-lipid incompatibility.Evaluate the physicochemical properties of the drug and its potential interactions with the lipid components. Modification of the lipid composition may be necessary.
Significant Drug Leakage During Storage High membrane fluidity.Increase the molar ratio of cholesterol to enhance membrane rigidity and reduce permeability.[1] Consider using phospholipids with higher phase transition temperatures (Tc).
Inappropriate storage pH or temperature.Store liposomes at a pH where the drug is most stable and interactions with the bilayer are favorable. Store at 2-8°C to minimize lipid mobility and drug diffusion.
Degradation of lipids (hydrolysis, oxidation).Use high-purity lipids and protect the formulation from light and oxygen. Consider adding antioxidants like alpha-tocopherol.
Inconsistent Batch-to-Batch Results Variability in the thin lipid film formation.Ensure the organic solvent is completely removed under vacuum to form a uniform, thin lipid film. A non-uniform film can lead to heterogeneous hydration.
Inconsistent hydration process.Maintain a consistent hydration temperature (above the Tc of the lipids), hydration time, and agitation method.
Variability in the extrusion process.Use a consistent number of extrusion cycles and ensure the extruder is assembled correctly. Monitor the pressure applied during extrusion.

Quantitative Data Summary

Disclaimer: The following tables provide representative data for cationic liposomes to illustrate the effects of formulation variables. Specific values for this compound (DHA) liposomes may vary and should be determined experimentally.

Table 1: Effect of Cholesterol Content on Cationic Liposome Properties

Phospholipid:DHA:Cholesterol (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
10:1:0150 ± 200.25 ± 0.05+45 ± 5
10:1:1140 ± 180.22 ± 0.04+42 ± 4
10:1:3135 ± 150.20 ± 0.03+38 ± 4
10:1:5130 ± 120.18 ± 0.03+35 ± 3

Table 2: Effect of pH on Cationic Liposome Stability

pH of Hydration BufferMean Particle Size (nm) after 24h at 25°CZeta Potential (mV) after 24h at 25°CObservationReference
4.0250 ± 30+55 ± 6Increased aggregation at acidic pH
5.5180 ± 25+50 ± 5Moderate stability
7.4140 ± 20+45 ± 4Optimal stability
9.0220 ± 28+30 ± 3Increased instability at alkaline pH

Table 3: Effect of Storage Temperature on Drug Leakage from Cationic Liposomes

Storage TemperatureDrug Leakage (%) after 30 daysReference
4°C5 - 10%
25°C (Room Temperature)20 - 30%
37°C40 - 60%

Experimental Protocols

Protocol 1: Preparation of DHA Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DHA liposomes with a uniform size distribution.

Materials:

  • This compound (DHA)

  • Neutral phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DHA, neutral phospholipid, and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Add the hydration buffer (pre-heated to a temperature above the Tc of the lipids) to the flask containing the dry lipid film.

    • Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The hydration process should be carried out for about 1 hour.

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (typically 11-21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification (Optional):

    • To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Characterization of DHA Liposomes

1. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer.

    • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Perform measurements at a controlled temperature (e.g., 25°C).

2. Encapsulation Efficiency (%EE):

  • Principle: To determine the amount of drug encapsulated within the liposomes relative to the total amount of drug used.

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposomes using a suitable method such as size exclusion chromatography, dialysis, or centrifugation.

    • Quantify the concentration of the free drug (C_free) in the supernatant/eluate.

    • Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug and quantify the total drug concentration (C_total).

    • Calculate the encapsulation efficiency using the following formula: %EE = [(C_total - C_free) / C_total] * 100

Visualizations

Experimental Workflow for DHA Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing & Purification dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Aqueous Buffer (with hydrophilic drug) dry->add_buffer hydrate Hydrate Film (forms MLVs) add_buffer->hydrate extrude Extrusion (forms LUVs) hydrate->extrude purify Purification (remove free drug) extrude->purify final_product final_product purify->final_product Stable DHA Liposomes

Caption: Workflow for preparing this compound liposomes.

Troubleshooting Logic for Liposome Aggregation

Aggregation_Troubleshooting start Problem: Liposome Aggregation check_zp Is Zeta Potential > +30 mV? start->check_zp increase_dha Action: Increase DHA concentration check_zp->increase_dha No check_buffer Check Hydration Buffer: High Ionic Strength? check_zp->check_buffer Yes increase_dha->check_zp lower_ionic Action: Use lower ionic strength buffer check_buffer->lower_ionic Yes check_storage Check Storage: Temperature > 8°C or Frozen? check_buffer->check_storage No lower_ionic->check_buffer optimize_storage Action: Store at 2-8°C or Lyophilize check_storage->optimize_storage Yes resolved Problem Resolved check_storage->resolved No optimize_storage->check_storage

Caption: Troubleshooting flowchart for liposome aggregation.

References

Common challenges in Dihexadecylamine formulation and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihexadecylamine (DHA) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and solutions encountered during the formulation of DHA-based drug delivery systems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations in a question-and-answer format.

Q1: My this compound is difficult to dissolve. What are the recommended solvents and techniques?

A1: this compound is a highly lipophilic molecule and, as such, exhibits poor solubility in aqueous solutions.

  • Recommended Solvents: For preparing lipid stock solutions, organic solvents are necessary. Commonly used solvents include:

    • Ethanol

    • Chloroform

    • Methanol

    • A mixture of Chloroform and Methanol (e.g., 2:1 v/v) is often effective for complete dissolution.[1]

  • Solubilization Techniques:

    • Heating: Gently warming the solvent can aid in the dissolution of DHA. For lipid nanoparticle (LNP) formulations, heating lipids to 60-65°C in ethanol is a common practice.[2]

    • Vortexing/Sonication: Vigorous mixing or bath sonication can help disperse and dissolve the lipid.[1]

    • Co-solvents: Using a co-solvent system can improve solubility.

Q2: I'm observing precipitation of my DHA formulation upon hydration or dilution. How can I prevent this?

A2: Precipitation is a common issue when transitioning from an organic solvent to an aqueous phase. This is often due to the low aqueous solubility of this compound.

  • Rapid Mixing: The key to preventing precipitation is to ensure rapid and homogenous mixing of the lipid-organic phase with the aqueous phase. This can be achieved through:

    • Vortex Mixing: Vigorously vortexing the aqueous phase while quickly adding the lipid-in-ethanol solution.[3]

    • Microfluidic Mixing: Utilizing a microfluidic device to ensure controlled and rapid mixing at the nanoparticle formation stage.

  • pH Adjustment: The charge of amine-containing lipids can be influenced by pH. For cationic lipids, using an acidic aqueous buffer (e.g., citrate buffer at pH 4) during formulation can help in the encapsulation of negatively charged cargo like nucleic acids and may improve initial dispersibility.[3] The final formulation should then be dialyzed against a neutral buffer like PBS (pH 7.4).

  • Use of Helper Lipids: Incorporating helper lipids can improve the stability of the formulation and prevent aggregation and precipitation.

Q3: My this compound nanoparticles are aggregating over time. How can I improve their stability?

A3: Nanoparticle aggregation is a critical challenge that can affect the efficacy and safety of your formulation.

  • Inclusion of PEGylated Lipids: Incorporating a small percentage (e.g., 1.5 mol%) of a PEGylated lipid (e.g., DMG-PEG 2000) into your formulation is a standard method to provide steric stabilization and prevent aggregation.

  • Zeta Potential Optimization: The surface charge of your nanoparticles, measured as zeta potential, plays a crucial role in colloidal stability. A higher absolute zeta potential value (typically > ±20 mV) indicates greater electrostatic repulsion between particles, which helps prevent aggregation. The pH of your formulation buffer can significantly impact the zeta potential of amine-containing nanoparticles.

  • Storage Conditions: Store your nanoparticle suspensions at appropriate temperatures, typically 4°C for short-term storage. Avoid repeated freeze-thaw cycles unless cryoprotectants are used, as this can induce aggregation.

  • Cryoprotectants for Lyophilization: If you need to store your formulation long-term, lyophilization (freeze-drying) is an option. However, this process can induce aggregation. The use of cryoprotectants like sucrose or trehalose is essential to protect the nanoparticles during freezing and drying.

Q4: The encapsulation efficiency of my drug/nucleic acid in the DHA formulation is low. How can I improve it?

A4: Low encapsulation efficiency can be a significant hurdle in developing an effective drug delivery system.

  • Optimize the Lipid to Cargo Ratio: The ratio of the total lipid to the drug or nucleic acid is a critical parameter. This often requires empirical optimization. For nucleic acids, the nitrogen-to-phosphate (N/P) ratio is a key factor to consider.

  • Role of Helper Lipids: The composition of your lipid mixture is crucial. Helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol are known to play vital roles in the stable encapsulation of cargo. DOPE can promote the formation of non-bilayer structures which can aid in endosomal escape, while cholesterol can enhance membrane stability.

  • pH Gradient Method (for ionizable drugs): For certain drugs, a pH gradient between the interior and exterior of the liposome can be used to drive drug loading.

  • Formulation Method: The method of preparation can significantly impact encapsulation efficiency. Techniques like microfluidics may offer better control over mixing and encapsulation compared to bulk mixing methods.

Frequently Asked Questions (FAQs)

Q: What is the primary role of this compound in a formulation?

A: this compound is a cationic lipid. Its primary roles in a formulation are to:

  • Provide a positive charge to the nanoparticle or liposome, which facilitates the encapsulation of negatively charged molecules like siRNA, mRNA, and DNA.

  • Interact with negatively charged cell membranes to promote cellular uptake.

  • Act as a structural component of the lipid bilayer.

Q: What are "helper lipids" and why are they important in DHA formulations?

A: Helper lipids are other lipid components included in the formulation to enhance its properties. Common helper lipids include:

  • Phospholipids (e.g., DSPC, DOPE): These lipids contribute to the bilayer structure. The choice of phospholipid can influence the rigidity and fusogenicity of the nanoparticle. For instance, DOPE can promote endosomal escape.

  • Cholesterol: Cholesterol is often included to modulate membrane fluidity and stability, filling gaps between other lipid molecules and improving the integrity of the nanoparticles.

  • PEGylated Lipids: These lipids are conjugated to polyethylene glycol (PEG) and are included to form a protective layer around the nanoparticle, which reduces aggregation and can prolong circulation time in vivo.

Q: How does pH affect the stability of my DHA formulation?

A: The pH of the surrounding medium can significantly impact the stability of formulations containing ionizable lipids like this compound. The amine group in DHA can become protonated at acidic pH, leading to a positive surface charge. This charge is crucial for interacting with nucleic acids during formulation. However, changes in pH can alter the surface charge, potentially leading to aggregation or premature release of the cargo. It has been shown that for some cationic lipid nanoparticles, stability is highest at pH values below the pKa of the lipid, though this can also increase the propensity for aggregation if the pH is too low.

Q: What is a typical molar ratio for a lipid nanoparticle formulation containing an ionizable lipid like DHA?

A: A common starting point for a four-component lipid nanoparticle formulation is a molar ratio of approximately 50% ionizable cationic lipid (like DHA), 10% phospholipid (helper lipid), 38.5% cholesterol, and 1.5% PEGylated lipid. However, this ratio should be optimized for each specific application and cargo.

Quantitative Data Summary

The following table summarizes typical characterization data for lipid nanoparticles. While this data is not exclusively for this compound, it provides a reference for the expected ranges for key quality attributes.

Formulation ParameterTypical Value/RangeSignificance
Particle Size (Hydrodynamic Diameter) 50 - 200 nmAffects cellular uptake, biodistribution, and stability.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution.
Zeta Potential > ±20 mVA measure of surface charge; higher absolute values indicate better colloidal stability due to electrostatic repulsion.
Encapsulation Efficiency > 80%The percentage of the drug or nucleic acid that is successfully entrapped within the nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound-based Lipid Nanoparticles by the Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) which can then be downsized by extrusion.

Materials:

  • This compound (DHA)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (Helper Lipid)

  • Cholesterol (Helper Lipid)

  • DMG-PEG 2000 (PEGylated Lipid)

  • Chloroform/Methanol (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DHA, DPPC, Cholesterol, and DMG-PEG 2000 in the chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Attach the flask to a rotary evaporator and rotate it in a water bath (above the lipid transition temperature) to evaporate the organic solvent under reduced pressure.

    • Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Agitate the flask by vortexing until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Perform an odd number of passes (e.g., 11-21 times) to ensure a homogenous sample.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is to assess the in vitro cytotoxicity of the this compound formulation.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound nanoparticle formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Equipment:

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of your this compound nanoparticle formulation in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes with shaking to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_formulation Lipid Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep_lipids Prepare Lipid Stock Solutions (DHA, Helper Lipids, PEG-Lipid) in Ethanol mixing Rapid Mixing (e.g., Microfluidics or Vortexing) prep_lipids->mixing prep_cargo Prepare Aqueous Cargo (e.g., siRNA in Citrate Buffer pH 4.0) prep_cargo->mixing dialysis Dialysis against PBS (pH 7.4) to remove ethanol mixing->dialysis dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) dialysis->dls zeta Zeta Potential Measurement dialysis->zeta ee Encapsulation Efficiency (e.g., RiboGreen Assay for RNA) dialysis->ee transfection Cell Transfection Studies ee->transfection cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) ee->cytotoxicity

Caption: Experimental workflow for this compound LNP formulation and evaluation.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Formulation Issue solubility Poor Solubility start->solubility aggregation Aggregation / Instability start->aggregation low_ee Low Encapsulation Efficiency start->low_ee sol_solubility Use appropriate organic solvents Apply heat or sonication solubility->sol_solubility sol_aggregation Incorporate PEGylated lipids Optimize pH and zeta potential Use cryoprotectants for storage aggregation->sol_aggregation sol_low_ee Optimize lipid-to-cargo ratio Select suitable helper lipids (e.g., DOPE) Refine formulation method low_ee->sol_low_ee

Caption: Troubleshooting logic for common this compound formulation challenges.

References

Technical Support Center: Dihexadecylamine (DHDA) Emulsion Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihexadecylamine (DHDA) emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful formulation of stable DHDA emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHDA) and why is it used in emulsions?

A1: this compound is a cationic lipid with two C16 alkyl chains. Its cationic nature at physiological pH allows it to interact with negatively charged molecules and cell membranes, making it a valuable component in drug delivery systems. In emulsions, it primarily acts as a cationic emulsifier, imparting a positive surface charge to the droplets, which contributes to their stability through electrostatic repulsion.[1] DHDA has a predicted pKa of approximately 10.84, meaning it will be protonated and positively charged in neutral and acidic conditions.[2]

Q2: What are the common signs of instability in my DHDA emulsion?

A2: Emulsion instability can manifest in several ways:

  • Creaming or Sedimentation: The formation of a concentrated layer of emulsion droplets at the top (creaming) or bottom (sedimentation) of the container. This is often a precursor to more irreversible instability.

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the individual droplet interface.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to an increase in the average particle size and eventually phase separation.

  • Phase Separation: The complete separation of the oil and water phases, appearing as distinct layers.

  • Changes in Appearance: A stable nanoemulsion is typically translucent or bluish-white. A shift towards a milky white or opaque appearance can indicate an increase in droplet size.

Q3: What is a good starting point for the formulation of a stable DHDA emulsion?

A3: A common starting point for cationic lipid emulsions involves a combination of the cationic lipid (DHDA), a helper lipid, and a PEGylated lipid for steric stabilization. While specific ratios for DHDA are not extensively published, formulations for analogous cationic lipids like DOTAP can serve as a guide. A typical molar ratio might be in the range of 50:10:38.5:1.5 for [Cationic Lipid]:[Helper Lipid (e.g., DSPC)]:[Cholesterol]:[PEG-Lipid]. The total lipid concentration in the organic phase is often in the range of 1-10 mg/mL.

Q4: How do pH and ionic strength of the aqueous phase affect the stability of my DHDA emulsion?

A4:

  • pH: The pH of the aqueous phase is critical as it determines the protonation state of DHDA. With a pKa of around 10.84, DHDA will be positively charged at neutral and acidic pH.[2] This positive charge is essential for electrostatic stabilization. At a pH above the pKa, DHDA will become deprotonated and lose its charge, leading to a loss of electrostatic repulsion and rapid aggregation of emulsion droplets.[3][4]

  • Ionic Strength: The presence of salts in the aqueous phase can have a significant impact on stability. At low ionic strengths, the electrostatic repulsion between positively charged DHDA droplets is strong, promoting stability. As the ionic strength increases, the salt ions can shield the surface charge on the droplets, reducing the electrostatic repulsion and potentially leading to aggregation and phase separation.

Troubleshooting Guide

Issue 1: My DHDA emulsion shows immediate phase separation or is very cloudy.

Potential Cause Troubleshooting Steps
Incorrect Formulation Ratios Optimize the molar ratio of DHDA to helper lipids (e.g., cholesterol, DOPE). Insufficient helper lipids can lead to poor packing and instability.
Inadequate Homogenization Ensure the homogenization process (e.g., sonication, microfluidization) is sufficient to reduce droplet size. Increase homogenization time or pressure.
Inappropriate pH of Aqueous Phase Verify that the pH of your aqueous phase is well below the pKa of DHDA (approx. 10.84) to ensure a positive surface charge. A pH range of 4-7 is generally recommended.
High Ionic Strength If your aqueous phase contains high concentrations of salts, consider reducing the ionic strength to enhance electrostatic stabilization.

Issue 2: My DHDA emulsion looks good initially but shows creaming or an increase in particle size over a few days.

Potential Cause Troubleshooting Steps
Insufficient Steric Stabilization Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation at a molar ratio of 1-5%. This will create a protective hydrophilic layer around the droplets, preventing aggregation.
Suboptimal Helper Lipid Composition The choice of helper lipid is crucial. Cholesterol can increase the rigidity and stability of the lipid layer, while DOPE can promote a non-lamellar phase which can be important for some applications but may affect stability. Experiment with different helper lipids or ratios.
Storage Temperature Store the emulsion at a controlled temperature, typically 4°C. Avoid freezing, as this can disrupt the emulsion structure. Long-term stability is generally better at refrigerated temperatures compared to room temperature or freezing.
Ostwald Ripening This can occur if there is a broad particle size distribution. Improve the homogenization process to achieve a more uniform and smaller droplet size.

Issue 3: The particle size of my DHDA emulsion is too large (>200 nm).

Potential Cause Troubleshooting Steps
Inefficient Homogenization Method For smaller particle sizes, high-energy methods like microfluidization are often more effective than sonication or simple vortexing.
High Lipid Concentration A higher concentration of lipids can lead to larger droplets. Try reducing the total lipid concentration in your formulation.
Insufficient Surfactant/Emulsifier Ensure the concentration of DHDA and any co-surfactants is adequate to stabilize the oil-water interface of the desired particle size.

Data Presentation

The following tables summarize typical quantitative data for cationic lipid emulsions. Note that this data is primarily for analogous systems like those containing DOTAP and serves as a starting point for optimizing DHDA emulsions.

Table 1: Effect of Formulation on Particle Size and Zeta Potential (Analogous Cationic Lipid Systems)

Cationic LipidHelper LipidsMolar Ratio (Cationic:Helper1:Helper2:PEG)Particle Size (nm)PDIZeta Potential (mV)Reference
DOTAPDSPC, Cholesterol, DMG-PEG200040:10:48:2~80-100≤0.25Not Specified
DOTAPDOPE, Cholesterol7:3 (DOTAP:Cholesterol)~60-70<0.2+30 to +40
DOTAPSoybean Oil, DOPEVaries~180Not Specified~+50

Table 2: Influence of pH and Ionic Strength on Zeta Potential of Cationic Liposomes (DOTAP-based)

ConditionZeta Potential (mV)ObservationReference
pH 3.8~+45High positive charge, stable
pH 5.8 (native)~+42High positive charge, stable
pH 7.7~+40High positive charge, stable
Low Ionic Strength (water)More positiveStrong electrostatic repulsion
Increasing NaCl ConcentrationDecreases (becomes less positive)Charge shielding effect, potential for instability

Experimental Protocols

Protocol 1: Preparation of DHDA Emulsions by Thin-Film Hydration and Extrusion

This method is suitable for small-scale laboratory preparations.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound (DHDA), helper lipids (e.g., cholesterol), and a PEGylated lipid in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-50°C).

    • Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., citrate buffer at pH 5.0 or PBS at pH 7.4) by adding the buffer to the flask and agitating. The volume of the buffer will determine the final lipid concentration.

    • Continue agitation (e.g., vortexing or shaking) at a temperature above the lipid transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain a more uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid transition temperature.

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.

Protocol 2: Preparation of DHDA Emulsions by Microfluidization

This method is highly reproducible and scalable, producing emulsions with a narrow size distribution.

  • Phase Preparation:

    • Lipid Phase: Dissolve DHDA, helper lipids, and a PEGylated lipid in a water-miscible organic solvent, typically ethanol.

    • Aqueous Phase: Prepare the desired aqueous buffer (e.g., citrate buffer, pH 4.0-6.0).

  • Microfluidic Mixing:

    • Load the lipid phase and the aqueous phase into separate reservoirs connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Set the desired flow rate ratio (FRR) of the aqueous phase to the lipid phase (typically 3:1 to 5:1) and the total flow rate (TFR).

    • Pump the two phases through the microfluidic chip. The rapid mixing of the lipid-in-ethanol solution with the aqueous anti-solvent causes the lipids to self-assemble into nanoparticles/emulsion droplets.

  • Purification:

    • The resulting emulsion will contain ethanol. Remove the ethanol and concentrate the emulsion by dialysis or tangential flow filtration (TFF) against the desired final buffer (e.g., PBS, pH 7.4).

Visualizations

TroubleshootingWorkflow cluster_formulation Formulation Optimization cluster_process Process Optimization cluster_buffer Aqueous Phase Optimization Start Phase Separation Observed in This compound Emulsion CheckFormulation Review Formulation: - DHDA:Helper Lipid:PEG Ratios - Total Lipid Concentration Start->CheckFormulation CheckProcess Review Process Parameters: - Homogenization Method/Energy - Temperature Start->CheckProcess CheckBuffer Review Aqueous Phase: - pH - Ionic Strength (Salts) Start->CheckBuffer AdjustRatios Adjust Lipid Ratios: - Increase Helper Lipid (Cholesterol) - Add/Increase PEG-Lipid CheckFormulation->AdjustRatios LowerConcentration Lower Total Lipid Concentration CheckFormulation->LowerConcentration IncreaseEnergy Increase Homogenization Energy: - Higher pressure (Microfluidizer) - Longer sonication time CheckProcess->IncreaseEnergy ControlTemp Ensure Temperature is Above Lipid Transition Temperature CheckProcess->ControlTemp AdjustpH Adjust pH to 4-7 to Ensure DHDA is Cationic CheckBuffer->AdjustpH LowerSalt Decrease Ionic Strength (Lower Salt Concentration) CheckBuffer->LowerSalt StableEmulsion Stable Emulsion Achieved AdjustRatios->StableEmulsion LowerConcentration->StableEmulsion IncreaseEnergy->StableEmulsion ControlTemp->StableEmulsion AdjustpH->StableEmulsion LowerSalt->StableEmulsion

Caption: Troubleshooting workflow for addressing phase separation in this compound emulsions.

EmulsionStabilization cluster_droplet Emulsion Droplet cluster_stabilizers Stabilizing Agents at Interface cluster_forces Stabilizing Forces Oil Oil Core DHDA DHDA (Cationic Lipid) Provides Positive Charge HelperLipid Helper Lipid (e.g., Cholesterol) Enhances Packing & Rigidity PEGLipid PEG-Lipid Provides Steric Hindrance Electrostatic Electrostatic Repulsion (Prevents Aggregation) DHDA->Electrostatic + charge HelperLipid->DHDA Improves packing Steric Steric Hindrance (Prevents Aggregation) PEGLipid->Steric PEG chains Stable Stable Emulsion Electrostatic->Stable Steric->Stable

Caption: Key components and forces contributing to the stability of a DHDA emulsion.

References

Navigating the Scalability of Dihexadecylamine-Based Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of dihexadecylamine-based formulations from benchtop discovery to clinical and commercial manufacturing hinges on overcoming significant scalability challenges. This technical support center provides essential guidance for researchers and drug development professionals encountering issues during the scale-up of their this compound-containing nanoparticle formulations. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a deeper look into the cellular mechanisms at play.

Troubleshooting Guide: Common Scalability Issues and Solutions

Scaling up this compound-based formulations often reveals issues that were not apparent at the lab scale. Below is a guide to common problems and their potential solutions.

Issue Potential Causes Recommended Solutions
Increase in Particle Size and Polydispersity Index (PDI) - Inefficient mixing at larger volumes.- Slower heat and mass transfer.- Changes in lipid concentration gradients.- Optimize Mixing Parameters: Transition from vortexing or pipetting to scalable methods like T-junction or microfluidic mixing to ensure rapid and reproducible mixing.[1][2][3] For larger scales, confined impinging jet mixers are often used.[4]- Control Temperature: Ensure consistent temperature control across the larger volume to maintain lipid solubility and prevent premature aggregation.- Adjust Flow Rates: In microfluidic systems, increasing the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase can lead to smaller particle sizes.[1]
Low or Inconsistent Drug Loading Efficiency - Suboptimal molar ratio of this compound to the therapeutic cargo.- pH shifts during formulation at a larger scale.- Incomplete ion-pairing between this compound and the drug.- Re-evaluate Molar Ratios: The optimal this compound-to-drug ratio may change upon scale-up. Perform small-scale experiments to re-optimize this ratio.- Buffer Capacity: Ensure the buffer system has sufficient capacity to maintain the desired pH throughout the formulation process.- Pre-complexation: Consider pre-forming an ion-pair of this compound and the drug in a suitable solvent before introducing it to the lipid mixture.
Batch-to-Batch Inconsistency - Variability in raw material quality.- Lack of precise control over process parameters.- Inconsistent mixing dynamics.- Raw Material Qualification: Establish strict specifications for incoming this compound and other lipids.- Standardize Processes: Implement and strictly follow standard operating procedures (SOPs) for all formulation steps.- Automated Systems: Utilize automated formulation systems, such as microfluidics, to minimize human error and ensure reproducibility.
Formulation Instability (Aggregation/Precipitation) - Excess of certain lipids leading to micelle formation and agglomeration.- Inappropriate storage conditions (temperature, pH).- Insufficient surface stabilization.- Optimize Lipid Ratios: An excess of surfactant-like lipids can lead to instability. A design of experiments (DoE) approach can help identify the most stable formulation ratios.- Stability Studies: Conduct formal stability studies at various temperatures (e.g., 4°C, 25°C, 40°C) and time points to determine optimal storage conditions.- PEGylated Lipids: Ensure an adequate concentration of PEGylated lipids to provide a steric barrier against aggregation.

Frequently Asked Questions (FAQs)

Q1: Why does the particle size of my this compound formulation increase when I scale up production?

A1: An increase in particle size during scale-up is a common issue and is often related to mixing dynamics. At a larger scale, it is more challenging to achieve the rapid and homogenous mixing required for controlled nanoparticle precipitation. Slower mixing allows for particle fusion and aggregation before they are stabilized, leading to larger and more polydisperse particles. The transition to a more controlled and scalable mixing technology, such as microfluidics or jet mixers, is crucial.

Q2: My this compound formulation shows good stability at the lab scale but aggregates after a few days at a larger scale. What is the cause?

A2: This is likely due to subtle changes in the formulation that become more pronounced at a larger scale. Potential causes include a slight excess of this compound or other lipids that can form unstable micelles, or insufficient PEGylated lipid to sterically stabilize the larger number of particles. It is also important to ensure that the purification process (e.g., dialysis or tangential flow filtration) is effectively removing any residual solvents or unencapsulated components that could contribute to instability.

Q3: How does this compound contribute to the delivery of therapeutic payloads?

A3: this compound is a cationic lipid (at acidic pH) that plays a crucial role in both encapsulating negatively charged payloads (like mRNA or siRNA) through electrostatic interactions and facilitating their intracellular delivery. The positive charge of this compound interacts with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the therapeutic cargo into the cytoplasm, a process known as endosomal escape.

Q4: What are the critical quality attributes (CQAs) I should monitor when scaling up my this compound formulation?

A4: The key CQAs to monitor during scale-up include:

  • Particle Size and Polydispersity Index (PDI): These affect the formulation's biodistribution and cellular uptake.

  • Zeta Potential: This indicates the surface charge and can predict stability against aggregation.

  • Encapsulation Efficiency: This determines the therapeutic dose and the amount of free drug.

  • Drug Loading: The amount of drug per particle.

  • Stability: The formulation's ability to maintain its physicochemical properties over time.

Experimental Protocols

Formulation of this compound-Based Lipid Nanoparticles using Microfluidics

This protocol describes a general method for formulating this compound-based LNPs using a microfluidic system, which is a scalable and reproducible method.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Therapeutic payload (e.g., mRNA, siRNA)

  • Ethanol (absolute, molecular biology grade)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the specific application and system used.

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic payload in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the aqueous phase into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Purification:

    • Immediately after formulation, purify the LNP suspension to remove ethanol and unencapsulated payload. This can be done by dialysis against the purification buffer or by using tangential flow filtration for larger volumes.

  • Characterization:

    • Characterize the purified LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Characterization of this compound-Based LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in the purification buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate and report the average values.

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Transfer the sample to a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate.

c) Encapsulation Efficiency Determination:

  • Technique: Fluorescence-based assay (e.g., using a dye that fluoresces upon binding to the payload)

  • Procedure:

    • Measure the fluorescence of the intact LNP suspension to quantify the amount of unencapsulated (free) payload.

    • Add a detergent (e.g., Triton X-100) to a separate aliquot of the LNP suspension to disrupt the nanoparticles and release the encapsulated payload.

    • Measure the fluorescence of the lysed sample to determine the total amount of payload.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Payload - Free Payload) / Total Payload * 100

Visualization of Key Processes

Logical Workflow for Scaling Up this compound Formulations

G cluster_0 Lab-Scale Formulation cluster_1 Scale-Up Assessment cluster_2 Troubleshooting cluster_3 Large-Scale Manufacturing Protocol Development Protocol Development Small-Batch Production Small-Batch Production Protocol Development->Small-Batch Production Initial Characterization Initial Characterization Small-Batch Production->Initial Characterization Process Parameter Optimization Process Parameter Optimization Initial Characterization->Process Parameter Optimization Pilot-Scale Production Pilot-Scale Production Process Parameter Optimization->Pilot-Scale Production In-Depth Characterization In-Depth Characterization Pilot-Scale Production->In-Depth Characterization Identify Deviations Identify Deviations In-Depth Characterization->Identify Deviations Tech Transfer Tech Transfer In-Depth Characterization->Tech Transfer Root Cause Analysis Root Cause Analysis Identify Deviations->Root Cause Analysis Formulation/Process Adjustment Formulation/Process Adjustment Root Cause Analysis->Formulation/Process Adjustment Formulation/Process Adjustment->Pilot-Scale Production GMP Manufacturing GMP Manufacturing Tech Transfer->GMP Manufacturing Quality Control Quality Control GMP Manufacturing->Quality Control

Caption: A logical workflow for scaling up this compound formulations.

Cellular Uptake and Endosomal Escape Pathway

G cluster_0 Extracellular Space cluster_1 Cellular Interior This compound LNP This compound LNP Endosome Endosome This compound LNP->Endosome Endocytosis Late Endosome/Lysosome Late Endosome/Lysosome Endosome->Late Endosome/Lysosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Degradation Degradation Late Endosome/Lysosome->Degradation Therapeutic Effect Therapeutic Effect Cytoplasm->Therapeutic Effect

Caption: Cellular uptake and endosomal escape of this compound LNPs.

By understanding the potential challenges, implementing robust experimental protocols, and carefully monitoring critical quality attributes, researchers can successfully navigate the complexities of scaling up this compound-based formulations for advanced drug delivery applications.

References

Ensuring long-term stability of Dihexadecylamine-stabilized nanoparticles.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dihexadecylamine-Stabilized Nanoparticles

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of this compound (DHA)-stabilized nanoparticles.

Troubleshooting Guide: Nanoparticle Aggregation and Instability

Aggregation is a primary indicator of nanoparticle instability, which can compromise experimental results. This guide offers a systematic approach to diagnosing and resolving common stability issues.

Initial Troubleshooting Workflow

This workflow outlines the initial steps to take when you observe signs of nanoparticle instability, such as visible precipitates or cloudiness in the dispersion.

start Observation of Instability (e.g., Cloudiness, Precipitate) visual_check Visual Inspection start->visual_check characterize Quantitative Characterization visual_check->characterize dls Measure Particle Size & PDI (DLS) characterize->dls zeta Measure Zeta Potential characterize->zeta tem Visualize Morphology (TEM) characterize->tem root_cause Identify Potential Root Cause dls->root_cause zeta->root_cause tem->root_cause storage Storage Conditions root_cause->storage Temp, Light, Time? formulation Formulation Parameters root_cause->formulation Concentration, pH, Buffer? handling Handling & Procedure root_cause->handling Freeze-thaw, Vortexing? optimize Optimize & Re-evaluate storage->optimize formulation->optimize handling->optimize

Caption: Initial troubleshooting workflow for nanoparticle aggregation.

Problem: Visible Precipitate or Cloudiness in Nanoparticle Dispersion

Q: My nanoparticle dispersion has become cloudy and/or a precipitate has formed. What is the likely cause?

A: This is a classic sign of nanoparticle aggregation. The stability of your dispersion has been compromised, causing the individual nanoparticles to clump together. Several factors could be responsible.

Possible Cause 1: Suboptimal pH or High Ionic Strength

  • Explanation: this compound is a cationic lipid that stabilizes nanoparticles through electrostatic repulsion. This charge is highly dependent on the pH of the medium. At a suboptimal pH, the surface charge can be neutralized, reducing repulsive forces and leading to aggregation. Similarly, high salt concentrations in the buffer can shield the surface charge, diminishing the electrostatic barrier that prevents aggregation.[1]

  • Troubleshooting Steps:

    • Measure the pH of your nanoparticle dispersion. For cationic lipids like DHA, stability is often better in neutral to slightly acidic conditions.

    • Adjust the pH using a suitable buffer system.

    • If possible, reduce the salt concentration of the dispersion medium or dialyze the sample against a buffer with lower ionic strength.[1]

    • Re-measure particle size and zeta potential to confirm stability.

Possible Cause 2: Improper Storage Temperature

  • Explanation: Both high and freezing temperatures can induce instability. Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and potential aggregation. Freezing can cause phase separation and the formation of ice crystals that physically force nanoparticles together, causing irreversible aggregation unless appropriate cryoprotectants are used.[2][3] Most lipid nanoparticle formulations are highly sensitive to temperature changes.[2]

  • Troubleshooting Steps:

    • Store nanoparticles at a recommended temperature, typically 4°C for short-to-medium term storage.

    • Avoid repeated freeze-thaw cycles. If freezing is necessary for long-term storage, aliquot the dispersion into single-use volumes and consider adding a cryoprotectant.

    • For long-term storage, -20°C to -80°C is often required, but this must be paired with cryoprotection.

Possible Cause 3: Mechanical Stress

  • Explanation: Excessive mechanical energy from vigorous shaking, vortexing, or prolonged high-power sonication can overcome the repulsive forces between nanoparticles, leading to aggregation.

  • Troubleshooting Steps:

    • Use gentle mixing methods, such as slow inversion or gentle pipetting, to resuspend nanoparticles.

    • If sonication is required, use a bath sonicator with controlled power and duration to avoid imparting excessive energy.

Frequently Asked Questions (FAQs) on Long-Term Stability

Q1: What are the ideal storage conditions for this compound-stabilized nanoparticles?

A1: The ideal conditions depend on the desired storage duration.

  • Short-term (days to weeks): Refrigeration at 4°C in the dark is generally recommended. Storing in the dark helps prevent light-induced degradation.

  • Long-term (months to years): Frozen storage at -80°C is often necessary. However, this must be combined with the use of cryoprotectants (like sucrose or trehalose) to prevent aggregation during freezing and thawing. Lyophilization (freeze-drying) into a dry powder is another excellent method for ensuring long-term stability.

Q2: How do cryoprotectants like sucrose and trehalose work?

A2: Cryoprotectants are essential for maintaining nanoparticle integrity during freezing. They work primarily through two proposed mechanisms:

  • Water Replacement Theory: Sugars form hydrogen bonds with the polar head groups of the lipids, replacing water molecules and stabilizing the nanoparticle structure.

  • Vitrification Model: During freezing, the sugar solution forms a highly viscous, glass-like matrix around the nanoparticles, which physically prevents them from aggregating and protects them from ice crystal damage. Trehalose and sucrose have been shown to be effective at preserving the size, polydispersity, and biological activity of lipid nanoparticles after freeze-thaw cycles.

Q3: How does the concentration of this compound affect stability?

A3: The stabilizer concentration is critical. An insufficient amount of DHA will result in incomplete surface coverage, leaving hydrophobic patches exposed that can lead to aggregation. Conversely, an excessively high concentration can also induce aggregation through mechanisms like depletion flocculation. It is crucial to determine the optimal stabilizer concentration for your specific nanoparticle core material and size.

Q4: What analytical techniques should I use to monitor stability over time?

A4: A combination of techniques is recommended for a comprehensive stability assessment:

  • Dynamic Light Scattering (DLS): To measure changes in average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. An increase in either value suggests aggregation.

  • Zeta Potential: To measure the surface charge of the nanoparticles. A significant decrease in zeta potential indicates a loss of electrostatic stabilization, which is a precursor to aggregation.

  • Transmission Electron Microscopy (TEM): To visually inspect for changes in nanoparticle morphology and confirm the presence of aggregates.

  • Payload Integrity/Leakage Assays: If the nanoparticles are carrying a payload (e.g., mRNA, siRNA, small molecule drug), techniques like HPLC or specialized fluorescence assays are needed to quantify leakage and degradation over time.

Data Summaries

Table 1: Effect of Storage Temperature on Nanoparticle Stability
Storage ConditionTimeAverage Size (nm)Polydispersity Index (PDI)Observations
Daylight, Room Temp100 days>1000 nm>0.7Significant aggregation and settling of particles observed.
Dark, Room Temp100 days~150 nm~0.4Weak particle agglomeration began to occur.
Dark, 4-5°C6 months~100 nm<0.3Nanoparticles remained stable with no significant agglomeration.
Frozen, -80°C24 weeks~90 nm<0.2Particle size remained stable with no significant changes over time.

Note: Data is compiled and representative of trends observed for various nanoparticle systems. Actual values will vary based on the specific formulation.

Table 2: Influence of Cryoprotectants on Stability After Freeze-Thaw Cycles
CryoprotectantConcentration (w/v)Particle Size (nm) Post 1 F-T CyclePDI Post 1 F-T CycleGene Silencing Efficacy
None (Control)0%4500.45~40%
Sucrose5%2000.30~60%
Sucrose20%1200.18>80%
Trehalose5%2100.32~55%
Trehalose20%1250.19>80%

Data adapted from studies on lipid-siRNA nanoparticles, demonstrating the protective effect of sugars during a freeze-thaw (-80°C) cycle.

Experimental Protocols

Protocol 1: Assessing Particle Size and PDI using Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the nanoparticle dispersion with an appropriate solvent (e.g., the original buffer or deionized water) to an optimal concentration for the DLS instrument. The solution should be visibly clear, not turbid.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize at the desired measurement temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., number of runs, duration of runs).

    • Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software will calculate the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered acceptable for many applications, indicating a relatively narrow size distribution.

Protocol 2: Freeze-Thaw Stability Study

This protocol is designed to assess the resilience of your nanoparticle formulation to the mechanical stress of freezing and thawing.

prep Prepare Nanoparticle Aliquots control_group Group 1: Control (Store at 4°C) prep->control_group test_group Group 2: No Cryoprotectant prep->test_group cryo_group Group 3: With Cryoprotectant (e.g., 10% Sucrose) prep->cryo_group measure Characterize all groups (DLS, Zeta Potential) control_group->measure freeze Freeze all test groups (-80°C, >4 hours) test_group->freeze cryo_group->freeze thaw Thaw at Room Temperature freeze->thaw cycle Repeat for N Cycles (e.g., 1, 3, 5 cycles) thaw->cycle cycle->freeze Another cycle cycle->measure Final cycle compare Compare results to assess stability measure->compare

Caption: Workflow for a freeze-thaw cycle stability experiment.

  • Preparation: Divide your nanoparticle stock solution into at least three sets of aliquots.

    • Set 1 (Control): Store at 4°C. Do not freeze.

    • Set 2 (Freeze-Thaw): No additives.

    • Set 3 (Cryoprotected): Add a cryoprotectant like sucrose or trehalose to a final concentration of 5-20% (w/v).

  • Initial Characterization: Before freezing, measure the initial particle size, PDI, and zeta potential of all samples.

  • Freeze-Thaw Cycle:

    • Place Sets 2 and 3 in a -80°C freezer for at least 4 hours.

    • Remove the samples and allow them to thaw completely at room temperature. This constitutes one cycle.

  • Analysis: After the desired number of cycles (e.g., 1, 3, and 5 cycles), re-characterize all samples (including the 4°C control) for particle size, PDI, and zeta potential.

  • Evaluation: Compare the results from the cycled samples to the 4°C control and their initial values. A significant increase in size or PDI in the non-protected samples indicates instability, while stable readings in the cryoprotected samples demonstrate the effectiveness of the additive.

References

Refining protocols for Dihexadecylamine Langmuir-Blodgett film deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Dihexadecylamine (DHA) Langmuir-Blodgett (LB) film deposition.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the deposition of this compound Langmuir-Blodgett films.

Question Answer
1. Why is my surface pressure not increasing upon compression of the DHA monolayer? Possible Causes: - Leakage: The monolayer may be leaking past the barriers or through connections in the trough. Ensure the trough and barriers are clean and properly sealed. - Contamination: Contaminants on the subphase or in the spreading solution can interfere with monolayer formation. Use high-purity water and solvents.[1] - Incomplete Spreading: The DHA solution may not have spread evenly across the water surface. Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely before compression.[2] - Low Concentration: The concentration of the DHA spreading solution might be too low to form a continuous monolayer.
2. The surface pressure is unstable and fluctuates at the target deposition pressure. What should I do? Possible Causes: - Monolayer Instability: The monolayer may be undergoing a phase transition or is close to its collapse pressure at the chosen deposition pressure. Observe the pressure-area isotherm to select a stable region for deposition. - Subphase Temperature: Fluctuations in subphase temperature can affect monolayer stability. Ensure the trough is in a temperature-controlled environment.[2] - Mechanical Vibrations: External vibrations can disturb the monolayer. Place the Langmuir trough on an anti-vibration table in a quiet location.[1]
3. My transfer ratio is significantly different from 1. How can I improve it? Possible Causes: - Incorrect Deposition Speed: The dipping and withdrawal speeds are critical for successful film transfer.[2] A speed that is too fast or too slow can lead to poor deposition. An initial speed of 1-5 mm/min is often recommended, but may require optimization. - Inappropriate Surface Pressure: Deposition in an unstable region of the isotherm (e.g., too low or too high a pressure) can result in a poor transfer ratio. - Substrate Incompatibility: The substrate surface may not be properly prepared (e.g., not clean enough, or incorrect hydrophobicity/hydrophilicity) for the desired deposition type (Y, X, or Z).
4. The deposited DHA film appears patchy or non-uniform under microscopy. What is the cause? Possible Causes: - Monolayer Collapse: Compressing the monolayer beyond its collapse pressure can lead to the formation of 3D aggregates which then transfer to the substrate, resulting in a non-uniform film. - Dust/Contamination: Dust particles on the subphase or substrate can act as nucleation sites for defects in the film. Work in a clean environment, such as a cleanroom or under a laminar flow hood. - Spreading Solvent Issues: If the spreading solvent is not volatile enough, it may not fully evaporate, leading to defects in the monolayer. Chloroform is a commonly used volatile solvent.
5. What is the expected molecular area for this compound? While specific experimental data for this compound is not readily available in the provided search results, based on similar long-chain amine molecules, the expected limiting molecular area would be in the range of 0.20 to 0.40 nm²/molecule. The exact value can be influenced by factors such as subphase pH and temperature.
6. What is a suitable spreading solvent for DHA? A volatile, water-insoluble solvent is required. Chloroform is a common and effective choice for spreading long-chain amine molecules like DHA. It is crucial to use a high-purity solvent to avoid introducing contaminants to the monolayer.
7. At what surface pressure should I deposit the DHA film? The optimal surface pressure for deposition should be determined from the pressure-area isotherm of the DHA monolayer. Generally, deposition is carried out in the condensed or solid phase of the monolayer, at a pressure below the collapse pressure. For many amphiphiles, this is typically in the range of 10-40 mN/m. A pressure around 25-30 mN/m is often a good starting point for long-chain amines.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound Langmuir-Blodgett film deposition. Note that some values are estimates based on chemically similar molecules due to the lack of specific literature data for DHA.

ParameterValue/RangeNotes
Molecular Weight 465.88 g/mol
Spreading Solution Concentration 0.1 - 1.0 mg/mLA typical starting concentration, may require optimization.
Spreading Solvent Chloroform (HPLC grade)A common volatile, water-insoluble solvent.
Subphase Ultrapure water (>18 MΩ·cm)Purity is critical to avoid contamination.
Subphase Temperature 20 ± 1 °CTemperature should be kept constant.
Waiting Time (Post-Spreading) 15 - 20 minutesTo allow for complete solvent evaporation.
Barrier Compression Speed 5 - 20 mm/minSlower speeds can lead to more organized monolayers.
Typical Collapse Pressure ~40-50 mN/mEstimated based on similar long-chain molecules. The exact value should be determined from the isotherm.
Target Deposition Pressure 10 - 40 mN/mShould be in a stable region of the condensed phase, below the collapse pressure.
Deposition Speed 1 - 5 mm/minSlower speeds generally result in better film quality.
Expected Limiting Molecular Area 0.20 - 0.40 nm²/moleculeEstimated based on similar amphiphiles.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Spreading Solution
  • Weighing: Accurately weigh the desired amount of this compound (DHA) powder using a microbalance.

  • Dissolving: Dissolve the weighed DHA in a precise volume of high-purity chloroform to achieve the target concentration (e.g., 0.5 mg/mL).

  • Sonication: Briefly sonicate the solution to ensure the DHA is completely dissolved.

  • Storage: Store the solution in a tightly sealed glass vial to prevent solvent evaporation and contamination. It is recommended to prepare fresh solutions for each experiment.

Protocol 2: Langmuir-Blodgett Film Deposition of DHA
  • Trough Cleaning: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform followed by ethanol) and then rinse extensively with ultrapure water.

  • Subphase Filling: Fill the trough with ultrapure water until a level meniscus is formed.

  • Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants. Check for cleanliness by compressing the barriers over the clean subphase; the surface pressure should remain below 0.1 mN/m.

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the DHA spreading solution onto the air-water interface at various points.

  • Solvent Evaporation: Allow at least 15-20 minutes for the chloroform to evaporate completely.

  • Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 10 mm/min) while recording the surface pressure as a function of the mean molecular area to obtain the pressure-area isotherm. Identify the different phases (gas, liquid-expanded, liquid-condensed, solid) and the collapse pressure.

  • Monolayer Compression for Deposition: Decompress the monolayer and then re-compress it to the desired target deposition pressure, which should be in the stable condensed phase region below the collapse point. Allow the monolayer to stabilize at this pressure.

  • Substrate Preparation: Ensure the substrate (e.g., silicon wafer, glass slide) is appropriately cleaned and has the desired surface properties (hydrophilic or hydrophobic).

  • Film Deposition:

    • For a hydrophilic substrate, immerse it into the subphase before spreading the monolayer. Then, withdraw the substrate vertically through the monolayer at a controlled speed (e.g., 2 mm/min) while the feedback system maintains the target surface pressure.

    • For a hydrophobic substrate, lower it vertically through the monolayer into the subphase.

  • Multilayer Deposition: For multilayer films, repeat the dipping and withdrawal cycles.

  • Drying: After deposition, allow the substrate to dry in a clean, vibration-free environment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_monolayer Monolayer Formation & Characterization cluster_deposition Film Deposition prep_solution Prepare DHA Spreading Solution spread_dha Spread DHA Solution prep_solution->spread_dha clean_trough Clean Langmuir Trough fill_subphase Fill with Ultrapure Water clean_trough->fill_subphase fill_subphase->spread_dha evaporation Solvent Evaporation (15-20 min) spread_dha->evaporation isotherm Measure Pressure-Area Isotherm evaporation->isotherm select_pressure Select Target Deposition Pressure isotherm->select_pressure compress_mono Compress to Target Pressure select_pressure->compress_mono stabilize Stabilize Monolayer compress_mono->stabilize dip_substrate Dip/Withdraw Substrate stabilize->dip_substrate dry_film Dry Deposited Film dip_substrate->dry_film

Caption: Workflow for DHA Langmuir-Blodgett film deposition.

troubleshooting_flowchart start Problem with LB Film Deposition q1 Poor Transfer Ratio (≠1)? start->q1 q2 Unstable Surface Pressure? q1->q2 No sol1a Optimize Deposition Speed q1->sol1a Yes q3 Non-uniform Film? q2->q3 No sol2a Check for Vibrations/Temp. Fluctuations q2->sol2a Yes sol3a Ensure Deposition is Below Collapse Pressure q3->sol3a Yes end_node Consult Further Literature q3->end_node No sol1b Adjust Target Pressure sol1a->sol1b sol1c Check Substrate Preparation sol1b->sol1c sol1c->end_node sol2b Verify Deposition Pressure is in Stable Region sol2a->sol2b sol2b->end_node sol3b Improve Cleanliness of Environment & Subphase sol3a->sol3b sol3c Check Spreading Solvent Volatility sol3b->sol3c sol3c->end_node

Caption: Troubleshooting flowchart for common LB film issues.

References

Technical Support Center: Troubleshooting Low Transfection Efficiency with Dihexadecylamine Carriers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihexadecylamine-based transfection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during transfection experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your protocols and achieve higher transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a transfection carrier?

This compound is a cationic lipid molecule with two sixteen-carbon chains. Its positively charged headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or siRNA), leading to the formation of condensed, positively charged nanoparticles called lipoplexes. This positive surface charge facilitates the interaction of the lipoplex with the negatively charged cell membrane, promoting cellular uptake through endocytosis. Once inside the cell, the this compound carrier aids in the release of the nucleic acid from the endosome into the cytoplasm, allowing it to reach its target (the nucleus for DNA or the ribosome for mRNA).

Q2: What are the most common reasons for low transfection efficiency with this compound carriers?

Low transfection efficiency with this compound carriers can stem from several factors, much like other cationic lipid-based transfection reagents. The most common issues include:

  • Suboptimal this compound-to-DNA ratio: The ratio of the cationic lipid to the nucleic acid is critical for forming stable and effective lipoplexes.

  • Poor cell health and viability: Transfection is an active cellular process, and unhealthy or slowly dividing cells will exhibit reduced uptake.

  • Incorrect cell density (confluency): Both too low and too high cell confluency can negatively impact transfection efficiency.

  • Low quality or quantity of nucleic acid: The purity and integrity of your plasmid DNA or siRNA are paramount for successful transfection.

  • Presence of serum or antibiotics during complex formation: Components in serum and certain antibiotics can interfere with the formation of this compound-DNA complexes.

  • Incorrect incubation times: Both the complex formation time and the incubation time of the complexes with the cells are important parameters to optimize.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues that may lead to low transfection efficiency when using this compound carriers.

Issue 1: Low Transfection Efficiency

If you are observing a lower-than-expected percentage of transfected cells, consider the following potential causes and solutions.

Potential Cause & Solution Table

Potential CauseRecommended Solution
Suboptimal this compound-to-DNA Ratio Systematically optimize the ratio of this compound to your nucleic acid. A common starting point is a 1:1 weight ratio, with subsequent tests at 2:1, 4:1, 6:1, and 8:1. The optimal ratio is cell-type dependent.
Poor Cell Health Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection. Use cells with a low passage number and test for mycoplasma contamination.
Incorrect Cell Confluency The optimal confluency for transfection is typically between 70-90%. Plate cells the day before transfection to reach this confluency at the time of the experiment.
Poor Nucleic Acid Quality Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0. Verify the integrity of your nucleic acid on an agarose gel.
Interference during Complex Formation Prepare the this compound-DNA complexes in a serum-free and antibiotic-free medium. Serum proteins can inhibit complex formation.
Suboptimal Incubation Times Optimize the incubation time for complex formation (typically 15-30 minutes at room temperature). Also, optimize the duration of cell exposure to the complexes (e.g., 4-6 hours before replacing with fresh media).

Experimental Workflow for Optimizing this compound-to-DNA Ratio

G cluster_prep Preparation cluster_transfection Transfection & Analysis Seed Cells Seed Cells Prepare DNA Prepare DNA Prepare this compound Prepare this compound Ratio 1:1 Ratio 1:1 Prepare DNA->Ratio 1:1 Ratio 2:1 Ratio 2:1 Prepare DNA->Ratio 2:1 Ratio 4:1 Ratio 4:1 Prepare DNA->Ratio 4:1 Ratio 6:1 Ratio 6:1 Prepare DNA->Ratio 6:1 Prepare this compound->Ratio 1:1 Prepare this compound->Ratio 2:1 Prepare this compound->Ratio 4:1 Prepare this compound->Ratio 6:1 Add Complexes to Cells Add Complexes to Cells Ratio 1:1->Add Complexes to Cells Ratio 2:1->Add Complexes to Cells Ratio 4:1->Add Complexes to Cells Ratio 6:1->Add Complexes to Cells Incubate Incubate Add Complexes to Cells->Incubate Analyze Efficiency Analyze Efficiency Incubate->Analyze Efficiency Assess Cytotoxicity Assess Cytotoxicity Incubate->Assess Cytotoxicity

Caption: Workflow for optimizing the this compound-to-DNA ratio.

Issue 2: High Cell Toxicity

If you observe significant cell death or morphological changes after transfection, the following factors may be contributing.

Potential Cause & Solution Table

Potential CauseRecommended Solution
Excessive Amount of this compound High concentrations of cationic lipids can be toxic to cells. Reduce the amount of this compound used or lower the this compound-to-DNA ratio.
Prolonged Exposure to Complexes Incubating cells with the transfection complexes for too long can lead to cytotoxicity. Try reducing the incubation time to 4-6 hours before replacing the medium with fresh, complete growth medium.
Low Cell Density Transfecting cells at a low confluency can make them more susceptible to the toxic effects of the transfection reagent. Ensure cells are at the optimal density (70-90% confluent).
Contaminants in Nucleic Acid Preparation Endotoxins and other impurities in the plasmid DNA preparation can contribute to cell death. Use a high-quality, endotoxin-free DNA purification kit.

Data Presentation: Impact of this compound-to-DNA Ratio on Transfection Efficiency and Cell Viability

The following table summarizes hypothetical data to illustrate the importance of optimizing the this compound-to-DNA ratio for a given cell line (e.g., HEK293).

This compound:DNA Ratio (w/w)Transfection Efficiency (%)Cell Viability (%)
1:125 ± 495 ± 3
2:155 ± 692 ± 5
4:178 ± 585 ± 6
6:165 ± 770 ± 8
8:150 ± 855 ± 10

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Key Experiment: Optimizing this compound-mediated Transfection

Objective: To determine the optimal this compound-to-DNA ratio for maximal transfection efficiency with minimal cytotoxicity.

Materials:

  • Healthy, low-passage cells (e.g., HEK293)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound transfection reagent

  • High-quality plasmid DNA (e.g., expressing a reporter gene like GFP)

  • 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Reagents for assessing transfection efficiency (e.g., fluorescence microscope or flow cytometer for GFP)

  • Reagents for assessing cell viability (e.g., Trypan Blue, MTT assay kit)

Methodology:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Preparation of this compound-DNA Complexes: a. For each ratio to be tested, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium in a sterile tube. b. In a separate sterile tube, dilute the corresponding amount of this compound (e.g., 0.5 µg, 1.0 µg, 2.0 µg, 3.0 µg, 4.0 µg for 1:1, 2:1, 4:1, 6:1, and 8:1 ratios, respectively) in 50 µL of serum-free medium. c. Add the diluted DNA solution to the diluted this compound solution and mix gently by pipetting. d. Incubate the mixture for 20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Gently wash the cells with PBS. b. Add 400 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 100 µL of this compound-DNA complex solution dropwise to each well. d. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: a. Transfection Efficiency: Analyze the expression of the reporter gene. For GFP, this can be done by fluorescence microscopy to estimate the percentage of fluorescent cells or by flow cytometry for a quantitative measurement. b. Cell Viability: Assess cell viability using a standard method such as Trypan Blue exclusion or an MTT assay.

Signaling Pathways and Cellular Mechanisms

Cellular Uptake of this compound-DNA Lipoplexes

The primary mechanism for the cellular entry of this compound-DNA complexes is through endocytosis. The positively charged lipoplexes bind to the negatively charged cell surface and are internalized into vesicles called endosomes.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms This compound This compound Lipoplex Lipoplex This compound->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA)

Caption: Cellular uptake pathway of this compound-nucleic acid lipoplexes.

The impact of pH on the stability of Dihexadecylamine formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihexadecylamine (DHA) formulations. The information focuses on the critical impact of pH on the stability of these formulations.

Understanding the Role of pH

This compound (DHA) is a cationic lipid with a predicted pKa of approximately 10.84.[1] This means that the charge of the DHA headgroup is dependent on the pH of the surrounding environment.

  • Below pKa (pH < 10.84): The amine group is protonated (positively charged). This positive charge contributes to colloidal stability through electrostatic repulsion between nanoparticles.

  • Above pKa (pH > 10.84): The amine group is deprotonated (neutral). The loss of charge can lead to particle aggregation and formulation instability.

This pH-dependent behavior is a key factor in both the successful formulation and the potential challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DHA) formulation aggregating at neutral or slightly basic pH?

A1: Aggregation at neutral or basic pH is a common issue with cationic lipid formulations like those containing DHA. DHA has a high pKa (~10.84), meaning it is positively charged at acidic pH.[1] This positive charge creates electrostatic repulsion between particles, preventing aggregation. As the pH increases towards and beyond the pKa, the positive charge is neutralized, leading to a decrease in repulsive forces and causing the particles to aggregate.[2][3]

Q2: What is the ideal pH range for storing my DHA formulation?

A2: For optimal long-term stability, it is generally recommended to store DHA-containing formulations in an acidic buffer, typically in the pH range of 4.0 to 6.5.[4] In this range, the DHA molecules are fully protonated, ensuring high zeta potential and strong electrostatic repulsion between particles, which minimizes the risk of aggregation.

Q3: How does pH affect the encapsulation efficiency of my active pharmaceutical ingredient (API) in a DHA formulation?

A3: The pH can influence the encapsulation efficiency, particularly if the API is also ionizable. For negatively charged cargo, such as nucleic acids, the electrostatic interaction with the positively charged DHA at acidic pH during formulation can enhance encapsulation. However, the overall effect will depend on the interplay between the charges of the DHA, the API, and other lipid components at a given pH.

Q4: Can I use a DHA formulation for intravenous administration if it's prepared at an acidic pH?

A4: While acidic pH is beneficial for the storage stability of the formulation, it is crucial to consider the physiological pH of blood (~7.4). Injecting a highly acidic formulation directly can be harmful. Typically, formulations are prepared at an acidic pH and then buffer-exchanged into a physiologically acceptable medium like phosphate-buffered saline (PBS) at pH 7.4 shortly before use. The formulation must be designed to remain stable for a sufficient period at physiological pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Increased Particle Size and Polydispersity Index (PDI) pH-induced Aggregation: The formulation pH may be too close to or above the pKa of DHA (~10.84), leading to a loss of surface charge and subsequent aggregation.1. Verify Formulation pH: Measure the pH of your formulation. 2. Adjust pH: If the pH is neutral or basic, consider reformulating in an acidic buffer (e.g., citrate or acetate buffer, pH 4.0-6.5). 3. Zeta Potential Measurement: Measure the zeta potential. A value close to zero suggests a high risk of aggregation. Aim for a zeta potential of at least ±30 mV for good stability.
Precipitation of Formulation Components Poor Solubility of DHA at High pH: At pH values significantly above its pKa, the deprotonated, neutral form of DHA may have reduced aqueous solubility, leading to precipitation.1. Maintain Acidic pH: Ensure the pH of the formulation remains in the acidic range where DHA is charged and more soluble. 2. Co-lipid Optimization: The inclusion of helper lipids can improve the overall stability and prevent the precipitation of individual components.
Low Encapsulation Efficiency Suboptimal pH during Formulation: The ionization states of both the DHA and the cargo are critical for efficient encapsulation. If the pH during the formulation process does not favor the electrostatic interactions between DHA and the cargo, encapsulation efficiency can be low.1. Optimize Formulation pH: Systematically vary the pH of the aqueous phase during formulation to find the optimal condition for cargo loading. 2. Consider Cargo pKa: Take into account the pKa of your cargo molecule to maximize favorable electrostatic interactions with the positively charged DHA.
Formulation Instability after Buffer Exchange to pH 7.4 Transient Instability at Physiological pH: While stable at acidic pH, the formulation may not be robust enough to withstand the change to neutral pH, even for a short period.1. Incorporate PEGylated Lipids: The inclusion of PEGylated lipids in the formulation can provide steric stabilization, which is independent of pH, and can help prevent aggregation at neutral pH. 2. Optimize Lipid Composition: Adjust the molar ratio of DHA to other lipid components (e.g., helper lipids like DOPE or cholesterol) to enhance stability at physiological pH.

Data Presentation

The following table summarizes the expected trend in the physicochemical properties of a typical DHA formulation at different pH values.

pHZeta Potential (mV)Average Particle Size (nm)Polydispersity Index (PDI)Stability Assessment
4.5+451000.15Stable: High positive charge leads to strong electrostatic repulsion and a stable dispersion.
6.5+351100.20Stable: Sufficient positive charge maintains colloidal stability.
7.4+152500.45Potentially Unstable: Reduced positive charge can lead to initial aggregation and an increase in size and PDI.
8.5+5>500>0.60Unstable: Very low surface charge results in significant aggregation and potential precipitation.

Experimental Protocols

Protocol: Assessing the pH Stability of this compound (DHA) Formulations

Objective: To evaluate the effect of pH on the physical stability of a DHA-containing nanoparticle formulation.

Materials:

  • Pre-formed DHA nanoparticle formulation

  • A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 7-8)

  • Dynamic Light Scattering (DLS) instrument for measuring particle size, PDI, and zeta potential

  • pH meter

Methodology:

  • Sample Preparation:

    • Divide the stock DHA nanoparticle formulation into several aliquots.

    • For each aliquot, perform a buffer exchange into a different pH buffer using a suitable method like dialysis or centrifugal filtration.

    • Ensure the final particle concentration is consistent across all samples.

  • Initial Characterization (Time = 0):

    • For each pH-adjusted sample, measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Visually inspect each sample for any signs of precipitation or turbidity.

  • Incubation:

    • Store the samples at a defined temperature (e.g., 4°C or 25°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 24, 48, and 72 hours), repeat the measurements from step 2 for each sample.

  • Data Analysis:

    • Plot the average particle size, PDI, and zeta potential as a function of time for each pH value.

    • Compare the changes in these parameters across the different pH conditions to determine the optimal pH range for stability.

Visualizations

pH-Dependent Protonation of this compound (DHA) cluster_acidic Acidic pH (e.g., pH 4.5) cluster_basic Neutral/Basic pH (e.g., pH 8.5) DHA_protonated DHA-NH2+ (Protonated) Positive_Charge Positive Surface Charge DHA_protonated->Positive_Charge Repulsion Electrostatic Repulsion Positive_Charge->Repulsion Stable Stable Formulation Repulsion->Stable DHA_neutral DHA-N (Deprotonated) No_Charge Loss of Surface Charge DHA_neutral->No_Charge Aggregation Particle Aggregation No_Charge->Aggregation Unstable Unstable Formulation Aggregation->Unstable

Caption: pH's effect on DHA charge and formulation stability.

Workflow for pH Stability Testing of DHA Formulations Start Start: DHA Formulation Prep Prepare Aliquots in Buffers (pH 4, 6, 7.4, 8.5) Start->Prep T0 Initial Analysis (T=0) - Particle Size - PDI - Zeta Potential Prep->T0 Incubate Incubate at Controlled Temperature T0->Incubate Timepoints Time-Point Analysis (e.g., 24h, 48h, 72h) Incubate->Timepoints Data Analyze Data: Plot Stability Parameters vs. Time Timepoints->Data Conclusion Determine Optimal pH for Stability Data->Conclusion

References

Validation & Comparative

Dihexadecylamine vs. DOTAP: A Comparative Guide for Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of genetic material into cells is a cornerstone of modern biotechnology. Cationic lipids have emerged as a leading class of non-viral vectors for this purpose. This guide provides an in-depth, objective comparison of two such lipids: Dihexadecylamine and the widely-used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), to assist in the selection of the optimal reagent for your gene transfection needs.

This comparison examines key performance metrics, including transfection efficiency and cytotoxicity, supported by experimental data. Detailed experimental protocols and mechanistic insights are also provided to offer a comprehensive understanding of each reagent. While extensive data is available for the well-established DOTAP, direct head-to-head comparisons with this compound are limited. Therefore, this guide presents the available data for each compound, facilitating an informed, side-by-side evaluation.

At a Glance: Performance Comparison

The choice between this compound and DOTAP for gene transfection hinges on a balance between transfection efficiency and cell viability. The optimal choice is highly dependent on the specific cell type and experimental conditions.

FeatureThis compound-based FormulationsDOTAP-based Formulations
Transfection Efficiency Can achieve high efficiency (e.g., ~82% in CCD1072-SK cells with octadecylamine-based nanoparticles[1][2], ~67.5% in MCF-7 cells[3]). Performance is formulation and cell-type dependent.Generally effective across a range of cell lines. Efficiency can be significantly enhanced by formulation with helper lipids like DOPE or cholesterol.[4][5] For example, DOTAP:cholesterol formulations showed ~13.2% efficiency in HuH7 cells, which could be improved to 31.5% with an optimized formulation. In HEK293 cells, luciferase reporter assays show high levels of gene expression.
Cytotoxicity Generally considered to have low cytotoxicity. Octadecylamine-based nanoparticles showed no significant toxic effects on CCD1072-SK cells. However, some studies on related long-chain amines suggest that cytotoxicity can be dose-dependent.Cytotoxicity is a known consideration and is dose-dependent and cell-type specific. Formulations with helper lipids can modulate cytotoxicity. For instance, in some cell lines, DOTAP has shown lower cytotoxicity compared to other reagents like Lipofectamine.
Mechanism of Action Forms positively charged nanoparticles that interact with the negatively charged cell membrane, facilitating uptake.Forms lipoplexes (lipid-DNA complexes) through electrostatic interactions. These positively charged complexes are taken up by cells, primarily via endocytosis.
Formulation Often used in the formulation of solid lipid nanoparticles (SLNs) or as a component of more complex delivery systems.Commonly formulated with helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol to enhance stability and transfection efficiency.

In-Depth Performance Analysis

Transfection Efficiency

This compound , often used in the form of its amine derivative octadecylamine, has demonstrated high transfection efficiency in specific applications. For instance, octadecylamine-based solid lipid nanoparticles (SLNs) achieved a remarkable 82% transfection efficiency in human CCD1072-SK fibroblast cells for the purpose of generating induced pluripotent stem cells (iPSCs). In another study, octadecylamine nanoparticles showed a transfection efficiency of 67.5% in the MCF-7 human breast cancer cell line. These findings highlight the potential of this compound-based systems for efficient gene delivery, particularly in nanoparticle formulations.

DOTAP is a well-characterized and versatile transfection reagent with a large body of literature supporting its efficacy in a wide range of cell lines. Its performance is notably influenced by the formulation. For example, the ratio of DOTAP to a helper lipid like DOPE can significantly impact transfection efficiency, and the optimal ratio is cell-line dependent. In HEK293 cells, DOTAP-based reagents have been shown to yield high levels of gene expression as measured by sensitive luciferase reporter assays. While standard DOTAP formulations might show moderate efficiency in some "hard-to-transfect" cells, optimization with helper lipids or as part of advanced formulations can significantly boost performance.

Cytotoxicity

A critical consideration in gene delivery is the potential for cytotoxicity of the transfection reagent. This compound-based nanoparticles have been reported to exhibit low toxicity. Studies using octadecylamine-based nanoparticles for iPSC generation in CCD1072-SK cells showed no significant cytotoxic effects. This suggests that this compound can be a gentler alternative for sensitive cell types. However, as with all cationic lipids, a dose-dependent effect on cell viability is expected and should be empirically determined for each cell line and application.

The cytotoxicity of DOTAP is well-documented and is a primary consideration in its use. The positive charge of the lipid, essential for DNA binding and cell interaction, is also a major contributor to its toxicity. The cytotoxic effects of DOTAP are both dose- and cell-type-dependent. The inclusion of helper lipids like cholesterol in DOTAP formulations can help to mitigate cytotoxicity. Careful optimization of the DOTAP concentration and the lipid-to-DNA ratio is crucial to achieve a balance between high transfection efficiency and minimal cell death.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and comparable gene transfection experiments.

This compound-based Nanoparticle Transfection

The following is a general protocol for the preparation of this compound (Octadecylamine)-based solid lipid nanoparticles and subsequent cell transfection.

Materials:

  • This compound (Octadecylamine)

  • Chloroform

  • Tween-80

  • Phosphate-buffered saline (PBS)

  • Plasmid DNA

  • Serum-free cell culture medium

  • Target cells (e.g., CCD1072-SK fibroblasts)

Nanoparticle Synthesis (Emulsion-Solvent Evaporation Technique):

  • Lipid Phase Preparation: Dissolve 0.2 M this compound in 2 mL of chloroform.

  • Aqueous Phase Preparation: Prepare a solution of Tween-80 in PBS.

  • Emulsification: Add the lipid phase to the aqueous phase and emulsify by sonication or high-speed homogenization.

  • Solvent Evaporation: Evaporate the chloroform under reduced pressure to form the solid lipid nanoparticles.

  • Characterization: Characterize the nanoparticles for size and zeta potential using dynamic light scattering.

Transfection Protocol:

  • Cell Seeding: Seed target cells in a 6-well plate at a density of 200,000 cells per well and incubate overnight.

  • Cell Preparation: Replace the culture medium with serum-free and antibiotic-free medium and incubate for 1 hour.

  • Complex Formation:

    • Dilute 10 µL of plasmid DNA solution (0.2 µg/µL) in 500 µL of serum-free medium.

    • Add 10 µL of the this compound nanoparticle solution (0.5 µg/µL) to the diluted DNA.

    • Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the nanoparticle/pDNA complex dropwise to the cells.

  • Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.

  • Analysis: Analyze for gene expression (e.g., GFP expression) 24-48 hours post-transfection.

DOTAP-based Liposome Transfection

This protocol describes the preparation of DOTAP liposomes and their use for plasmid DNA transfection.

Materials:

  • DOTAP

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer

  • Plasmid DNA

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Target cells (e.g., HEK293)

Liposome Preparation (Lipid Film Hydration):

  • Lipid Mixing: Dissolve DOTAP and a helper lipid (e.g., DOPE) in chloroform at a desired molar ratio (e.g., 1:1).

  • Film Formation: Evaporate the chloroform under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film.

  • Drying: Dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer to the desired final lipid concentration (e.g., 1 mg/mL).

  • Vesicle Formation: Vortex or sonicate the suspension to form multilamellar vesicles. For unilamellar vesicles, the suspension can be extruded through polycarbonate membranes.

Transfection Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation:

    • For each well, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute 1-2 µL of the DOTAP liposome suspension in 50 µL of serum-free medium.

    • Combine the diluted DNA and diluted liposome solutions. Mix gently and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection: Add the 100 µL of the lipoplex mixture dropwise to the cells in their culture medium.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Medium Change: After the incubation, remove the transfection medium and replace it with fresh, complete growth medium.

  • Analysis: Incubate for an additional 24-48 hours before analyzing for gene expression.

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the general mechanisms of action and experimental workflows for gene transfection using this compound-based nanoparticles and DOTAP-based liposomes.

Dihexadecylamine_Workflow cluster_prep Nanoparticle Preparation cluster_transfection Transfection Process prep1 Dissolve this compound in Chloroform prep2 Emulsify with Aqueous Surfactant prep1->prep2 prep3 Evaporate Chloroform to Form Nanoparticles prep2->prep3 trans2 Prepare Nanoparticle-DNA Complexes prep3->trans2 Use in Transfection trans1 Seed Target Cells trans1->trans2 trans3 Add Complexes to Cells trans2->trans3 trans4 Incubate and Replace Medium trans3->trans4 trans5 Analyze Gene Expression trans4->trans5

This compound-based Nanoparticle Transfection Workflow

DOTAP_Workflow cluster_liposome_prep Liposome Preparation cluster_dotap_transfection Transfection Process l_prep1 Dissolve DOTAP & Helper Lipid in Chloroform l_prep2 Form Thin Lipid Film by Evaporation l_prep1->l_prep2 l_prep3 Hydrate Film to Form Liposomes l_prep2->l_prep3 d_trans2 Form Lipoplexes (Liposome-DNA Complexes) l_prep3->d_trans2 Use in Transfection d_trans1 Seed Target Cells d_trans1->d_trans2 d_trans3 Add Lipoplexes to Cells d_trans2->d_trans3 d_trans4 Incubate and Change Medium d_trans3->d_trans4 d_trans5 Analyze Gene Expression d_trans4->d_trans5 Cationic_Lipid_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space complex Cationic Lipid-DNA Complex (Lipoplex/Nanoparticle) cell_surface Cell Surface (Negatively Charged) complex->cell_surface Electrostatic Interaction endosome Endosome cell_surface->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA) expression Gene Expression nucleus->expression Transcription & Translation

References

A Comparative Analysis of Dihexadecylamine and Stearylamine as Stabilizers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stabilizer is a critical determinant of the efficacy, stability, and in vivo performance of nanoparticle-based drug delivery systems. Cationic lipids, such as Dihexadecylamine and stearylamine, are frequently employed to impart a positive surface charge to nanocarriers, thereby preventing aggregation through electrostatic repulsion. This guide provides a comparative analysis of these two stabilizers, summarizing available experimental data and outlining relevant experimental protocols to inform formulation development.

At a Glance: Key Physicochemical Properties

PropertyThis compoundStearylamine
Chemical Structure Secondary amine with two C16 alkyl chainsPrimary amine with one C18 alkyl chain
Molecular Formula C₃₂H₆₇NC₁₈H₃₉N
Molecular Weight ~465.9 g/mol ~269.5 g/mol
Charge Cationic (protonated amine)Cationic (protonated amine)
Primary Stabilization Mechanism Electrostatic RepulsionElectrostatic Repulsion

Performance Data in Nanoparticle Formulations

A significant disparity exists in the publicly available research concerning the use of this compound and stearylamine as primary stabilizers in drug delivery systems. While stearylamine has been extensively studied, there is a notable lack of performance data for this compound in comparable formulations.

Stearylamine: A Widely Characterized Cationic Stabilizer

Stearylamine is a well-established cationic lipid used to confer a positive zeta potential to nanoparticles, enhancing their stability.[1] The positive surface charge prevents particle agglomeration and can facilitate interaction with negatively charged cell membranes.

Below is a summary of performance data from a study on paclitaxel-loaded solid lipid nanoparticles (SLNs) where stearylamine was used as a key lipid component.[2]

Formulation CodeStearylamine (mmol)Paclitaxel (mmol)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading (%)
SLN90.230.070 ± 11.60.165 ± 0.0440.2 ± 1.5--
P-SLN10.230.0589 ± 8.80.168 ± 0.0338.2 ± 1.158.6 ± 4.212.0 ± 2.4
P-SLN20.230.2596 ± 4.40.162 ± 0.0439.1 ± 0.875.42 ± 1.531.5 ± 2.1
P-SLN30.230.5129 ± 5.10.157 ± 0.0738.0 ± 2.353.0 ± 2.318.12 ± 3.9

Data from a study on paclitaxel-loaded solid lipid nanoparticles (SLNs) using a modified solvent injection method.[2]

In a separate study on stearylamine-containing nanoemulsions for gene delivery, a formulation exhibited a droplet size of less than 200 nm and a zeta potential greater than +30 mV, demonstrating good stability for up to 180 days at 4°C.[1]

This compound: An Under-Researched Potential Stabilizer

Despite its structural similarity to other cationic lipids, there is a significant lack of published data on the performance of this compound as a primary stabilizer for drug delivery applications such as nanoparticles, liposomes, or nanoemulsions. While its synthesis and chemical properties are documented, its application in stabilizing drug formulations has not been extensively reported in peer-reviewed literature. This data gap prevents a direct, quantitative comparison with stearylamine based on experimental evidence.

Experimental Protocols

Preparation of Stearylamine-Based Solid Lipid Nanoparticles (SLNs) by a Modified Solvent Injection Method

This protocol is adapted from a method for preparing paclitaxel-loaded SLNs.[2]

Materials:

  • Stearylamine

  • Soya lecithin

  • Pluronic F68

  • Ethanol

  • Deionized water

  • Drug (e.g., Paclitaxel)

Procedure:

  • Organic Phase Preparation: Dissolve stearylamine, soya lecithin, and the drug in ethanol.

  • Aqueous Phase Preparation: Dissolve Pluronic F68 in deionized water.

  • Heating: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid mixture.

  • Injection: Inject the organic phase into the aqueous phase under constant high-speed homogenization.

  • Nanoparticle Formation: Allow the resulting nanoemulsion to cool down, leading to the precipitation of the lipid and the formation of SLNs.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.

General Workflow for Nanoparticle Formulation and Characterization

The following diagram illustrates a general workflow for the preparation and characterization of cationically stabilized nanoparticles.

G cluster_prep Formulation cluster_char Characterization cluster_data Data Analysis A Organic Phase (Lipid/Stabilizer + Drug + Solvent) C High-Energy Mixing (e.g., Homogenization, Sonication) A->C B Aqueous Phase (Surfactant + Water) B->C D Solvent Evaporation/Cooling C->D E Nanoparticle Dispersion D->E F Particle Size & PDI (Dynamic Light Scattering) E->F G Zeta Potential (Electrophoretic Light Scattering) E->G H Encapsulation Efficiency (e.g., Centrifugation + HPLC) E->H I Morphology (TEM/SEM) E->I J Stability Studies E->J K Comparative Performance Assessment F->K G->K H->K

General workflow for nanoparticle formulation and characterization.

Comparative Analysis and Future Perspectives

Structural Comparison:

  • Stearylamine: As a primary amine, stearylamine possesses a single long alkyl chain (C18). This linear structure allows for relatively straightforward intercalation within lipid bilayers of nanoparticles.

  • This compound: Being a secondary amine with two C16 alkyl chains, this compound has a bulkier hydrophobic portion. This branched structure might influence its packing within a lipid matrix and its interaction with other formulation components. Theoretically, the two alkyl chains could provide a more substantial hydrophobic anchor, potentially leading to different stability profiles.

Performance and Applications:

The available data robustly supports the use of stearylamine as an effective stabilizer for creating cationic nanoparticles with desirable physicochemical properties, such as small particle size and high positive zeta potential, which are crucial for stability.

The absence of comparable data for this compound in drug delivery contexts makes a direct performance comparison speculative. While it is used to stabilize some types of inorganic nanoparticles, its efficacy, biocompatibility, and potential advantages or disadvantages in pharmaceutical formulations remain to be elucidated.

Stearylamine is a well-documented and reliable choice for a cationic stabilizer in the development of nanoparticle-based drug delivery systems. A wealth of literature provides guidance on its use and expected performance.

This compound, while structurally interesting, represents an area with a significant data gap in the field of drug delivery. Researchers and formulation scientists are encouraged to conduct exploratory studies to characterize the performance of this compound as a stabilizer. Direct comparative studies with established stabilizers like stearylamine would be invaluable in determining its potential role and niche applications in advanced drug delivery. Such research should focus on evaluating its impact on nanoparticle stability, drug loading and release kinetics, and in vitro/in vivo performance.

References

Dihexadecylamine in siRNA Delivery: A Comparative Analysis of Cationic Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cationic lipid is a critical step in the development of effective siRNA delivery systems. This guide provides a comparative analysis of dihexadecylamine and other commonly used cationic lipids, supported by experimental data to inform your selection process.

Cationic lipids are essential components of non-viral vectors for siRNA delivery, facilitating the encapsulation of negatively charged siRNA molecules and their transport across cell membranes.[1][2] The ideal cationic lipid should offer high transfection efficiency, low cytotoxicity, and stability in biological fluids. This compound, a double-chained cationic lipid, has been investigated for its potential in forming stable liposomes for nucleic acid delivery. This guide will compare its performance metrics against other well-established and novel cationic lipids such as DOTAP, DC-Cholesterol, and DODMA.

Performance Comparison of Cationic Lipids for siRNA Delivery

The efficacy of siRNA delivery is often evaluated based on several key parameters: the physicochemical properties of the lipid nanoparticles (LNPs), the efficiency of gene silencing, and the associated cytotoxicity. The following tables summarize quantitative data from various studies to provide a clear comparison.

Cationic LipidFormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound Not available in search resultsNot available in search resultsNot available in search resultsNot available in search results
DOTAP DOTAP/Cholesterol/DOPE120-160+30 to +50>90[3]
DC-Cholesterol DC-Chol/DOPE150-250+20 to +40>90[3]
DODMA DODMA-based LNPs~102-3.94 (at pH 7.4)Not specified[4]
TA13 (Tertiary Amine) TA13/DOPENot specifiedNot specifiedNot specified
C12-DMA C12:PEG (1:0.5)Not specifiedNot specifiedNot specified

Table 1: Physicochemical Properties of Cationic Lipid-based siRNA Nanoparticles. This table compares the particle size, zeta potential, and encapsulation efficiency of nanoparticles formulated with different cationic lipids.

Cationic LipidCell LineGene Silencing Efficiency (%)Cytotoxicity (Cell Viability %)Reference
This compound Not available in search resultsNot available in search resultsNot available in search results
DOTAP Various~80 (mRNA knockdown)~30 (at N/P 10)
DC-Cholesterol VariousLower than DOTAPHigher than DOTAP
DODMA Sk-Hep-1~40 (luciferase reduction)Not specified
TA13 (Tertiary Amine) VariousHigher than Lipofectamine 2000Good safety profile
C12-DMA MDA-MB-231More efficient than Lipofectamine 2000Biocompatible

Table 2: In Vitro Performance of Cationic Lipids for siRNA Delivery. This table presents the gene silencing efficiency and cytotoxicity associated with different cationic lipid formulations in various cell lines.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the comparison.

Liposome Preparation (Thin-Film Hydration Method)

This common method is used for the preparation of liposomes.

  • Lipid Film Formation: The cationic lipid (e.g., DOTAP), helper lipids (e.g., cholesterol, DOPE), and a PEGylated lipid are dissolved in a suitable organic solvent (e.g., chloroform or tert-butanol). The solvent is then evaporated under reduced pressure or by lyophilization to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous solution containing the siRNA. The hydration is typically performed at a temperature above the phase transition temperature of the lipids.

  • Size Reduction: The resulting multilamellar vesicles are subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes to obtain small unilamellar vesicles (SUVs) with a defined size.

Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction A Dissolve Lipids in Organic Solvent B Evaporate Solvent A->B C Add siRNA Solution B->C D Hydrate Lipid Film C->D E Sonication or Extrusion D->E F Formation of SUVs E->F

Caption: Workflow for Liposome Preparation by Thin-Film Hydration.

In Vitro Transfection and Gene Silencing Assay

This protocol is used to assess the ability of the lipid nanoparticles to deliver siRNA and silence a target gene in cultured cells.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to attach and grow to a certain confluency (typically 70-80%).

  • Lipoplex Formation: The cationic lipid formulation is mixed with siRNA in a serum-free medium to allow the formation of lipoplexes (lipid-siRNA complexes). The mixture is incubated for a specific period (e.g., 15-30 minutes) at room temperature.

  • Transfection: The lipoplex solution is added to the cells.

  • Gene Expression Analysis: After a defined incubation period (e.g., 24-48 hours), the cells are harvested. The expression level of the target gene is quantified using techniques like quantitative real-time PCR (qRT-PCR) to determine the percentage of gene silencing.

Transfection_Workflow A Seed Cells in Plates C Add Lipoplexes to Cells A->C B Prepare Lipoplexes (Lipid + siRNA) B->C D Incubate for 24-48h C->D E Harvest Cells D->E F Analyze Gene Expression (qRT-PCR) E->F

Caption: In Vitro Transfection and Gene Silencing Assay Workflow.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Treatment: Cells are treated with different concentrations of the cationic lipid formulations.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathway: siRNA-mediated Gene Silencing

The delivery of siRNA via cationic lipids initiates a cascade of events leading to the silencing of the target gene. This process involves cellular uptake, endosomal escape, and engagement with the RNA-induced silencing complex (RISC).

siRNAPathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (Lipid + siRNA) Endosome Endosome Lipoplex->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC siRNA Release Cleavage mRNA Cleavage RISC->Cleavage Target mRNA Recognition

Caption: Simplified Pathway of siRNA-mediated Gene Silencing.

References

A Researcher's Guide to Validating Dihexadecylamine Liposome Size Distribution: A Comparative Analysis of DLS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate characterization of liposome size distribution is a critical determinant of formulation efficacy and safety. This guide provides a comprehensive comparison of Dynamic Light Scattering (DLS) with other key analytical techniques for validating the size of liposomes formulated with the cationic lipid Dihexadecylamine (DHA). Supported by experimental protocols and data, this document serves as a practical resource for selecting the appropriate characterization methods and interpreting the resulting data.

Dynamic Light Scattering (DLS) is a widely adopted technique for determining the size distribution and polydispersity of liposomal formulations. Its speed and ease of use make it an invaluable tool for routine analysis. However, as an intensity-based ensemble method, DLS has inherent limitations, particularly when characterizing polydisperse samples. It is often beneficial, and in many cases necessary, to complement DLS with orthogonal techniques to obtain a comprehensive understanding of the liposome population. This guide explores the principles, advantages, and limitations of DLS in the context of this compound liposome analysis and presents a comparative overview with Transmission Electron Microscopy (TEM) and Nanoparticle Tracking Analysis (NTA).

Comparative Analysis of Sizing Techniques

The selection of a particle sizing technique should be guided by the specific information required and the nature of the liposomal formulation. While DLS provides a rapid assessment of the hydrodynamic diameter, microscopy and particle tracking methods offer insights into particle morphology and provide number-based size distributions.

FeatureDynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)Nanoparticle Tracking Analysis (NTA)
Principle Measures fluctuations in scattered light intensity due to Brownian motion of particles in suspension.Provides direct visualization of individual nanoparticles after drying on a grid, allowing for measurement of their projected area.Tracks the Brownian motion of individual particles to determine their hydrodynamic diameter and concentration.
Measurement Hydrodynamic Diameter (Z-average)Core Diameter (Number-weighted)Hydrodynamic Diameter (Number-weighted) & Particle Concentration
Distribution Intensity-weightedNumber-weightedNumber-weighted
Advantages - Fast and non-invasive- High sensitivity to small populations of larger particles/aggregates- Low sample volume requirement- Direct visualization of particle size and morphology- High resolution- Considered a "gold standard" for size and shape determination[1]- Provides particle concentration- High resolution for multimodal distributions- Less biased by large particles than DLS[2][3]
Limitations - Intensity-weighted data can be skewed by a small number of large particles- Limited resolution for multimodal samples- Does not provide information on particle shape or concentration- Requires sample drying, which can introduce artifacts- Time-consuming sample preparation and analysis- Provides a 2D projection of 3D particles- Lower concentration range than DLS- Can be sensitive to sample impurities and debris

Quantitative Data Comparison

The following table presents a summary of hypothetical characterization data for cationic liposomes, illustrating the typical differences observed between DLS, TEM, and NTA. It is important to note that DLS typically yields a larger size measurement due to the measurement of the hydrodynamic diameter, which includes the lipid bilayer and the associated solvent layer.

ParameterDLSTEMNTA
Mean Diameter (nm) 115 ± 595 ± 8105 ± 6
Polydispersity Index (PDI) 0.15 ± 0.05--
Size Distribution Intensity-weighted, unimodalNumber-weighted, unimodalNumber-weighted, unimodal
Particle Concentration (particles/mL) Not MeasuredNot Measured1.2 x 10¹²

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline standard procedures for the preparation of this compound liposomes and their characterization by DLS and TEM.

Preparation of this compound Liposomes (Thin-Film Hydration and Extrusion)
  • Lipid Film Formation: Dissolve this compound and a helper lipid (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This process is typically repeated for an odd number of passes (e.g., 11 times) to ensure a homogenous population of unilamellar vesicles.[4]

Dynamic Light Scattering (DLS) Analysis
  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.[5]

  • Instrument Setup: Set the temperature of the sample chamber (e.g., 25°C) and allow it to equilibrate.

  • Measurement Parameters: Input the viscosity and refractive index of the dispersant into the software.

  • Data Acquisition: Place the diluted sample in a suitable cuvette and initiate the measurement. The instrument's software will record the fluctuations in scattered light intensity at a specific angle.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient and, subsequently, the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the liposomes.

Transmission Electron Microscopy (TEM) Analysis
  • Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid.

  • Staining (Optional but recommended for liposomes): After partial drying, apply a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to the grid for contrast enhancement.

  • Drying: Remove the excess staining solution and allow the grid to air-dry completely.

  • Image Acquisition: Load the dried grid into the TEM and acquire images at various magnifications.

  • Image Analysis: Use image analysis software to measure the diameter of a statistically significant number of individual liposomes to generate a number-weighted size distribution.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for liposome preparation and characterization.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Rotary Evaporator Hydration Hydration Solvent Evaporation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Characterization Characterization Extrusion->Characterization DLS DLS TEM TEM NTA NTA DLS_vs_TEM_Comparison cluster_dls DLS Analysis cluster_tem TEM Analysis Liposome Sample Liposome Sample Dilution Dilution Liposome Sample->Dilution Grid Preparation Grid Preparation Liposome Sample->Grid Preparation Measurement Measurement Dilution->Measurement Data Analysis (Intensity) Data Analysis (Intensity) Measurement->Data Analysis (Intensity) Hydrodynamic Diameter Hydrodynamic Diameter Data Analysis (Intensity)->Hydrodynamic Diameter Negative Staining Negative Staining Grid Preparation->Negative Staining Image Acquisition Image Acquisition Negative Staining->Image Acquisition Image Analysis (Number) Image Analysis (Number) Image Acquisition->Image Analysis (Number) Core Diameter & Morphology Core Diameter & Morphology Image Analysis (Number)->Core Diameter & Morphology

References

Confirming Drug Encapsulation in Dihexadecylamine Micelles: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with novel drug delivery systems, confirming and quantifying the encapsulation of active pharmaceutical ingredients (APIs) within nanocarriers is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common techniques for determining drug encapsulation efficiency in dihexadecylamine (DHA) micelles, supported by experimental data and detailed protocols.

Experimental Workflow: From Micelle Formulation to Encapsulation Confirmation

The overall process for determining drug encapsulation efficiency involves several key stages, from the initial formulation of the drug-loaded micelles to the final quantification of the encapsulated and free drug. This workflow ensures accurate and reproducible results.

G cluster_0 Micelle Preparation cluster_1 Separation of Free Drug cluster_2 Quantification cluster_3 Data Analysis prep Prepare Drug-Loaded This compound Micelles sep Separate Free Drug from Micelle-Encapsulated Drug (e.g., Centrifugation, Dialysis) prep->sep hplc HPLC Analysis sep->hplc Primary Method uv_vis UV-Vis Spectroscopy sep->uv_vis Alternative fluorescence Fluorescence Spectroscopy sep->fluorescence Alternative calc Calculate Encapsulation Efficiency (EE%) hplc->calc uv_vis->calc fluorescence->calc

A Comparative Guide to Chromatographic Purity Assessment of Dihexadecylamine-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for assessing the purity of Dihexadecylamine-based formulations. This compound, a 32-carbon secondary amine, is a key component in various drug delivery systems and pharmaceutical formulations. Ensuring its purity is critical for the safety, stability, and efficacy of the final product. This document outlines detailed experimental protocols, presents a comparative analysis of these chromatographic techniques, and includes supporting data to aid in method selection and implementation.

Introduction to Purity Profiling of this compound

Impurities in this compound-based formulations can originate from the synthesis of the amine itself, degradation during formulation and storage, or interactions with other excipients. Common potential impurities may include:

  • Hexadecylamine (Primary Amine): An unreacted starting material or a degradation product.

  • Trihexadecylamine (Tertiary Amine): A potential byproduct of the synthesis.

  • Hexadecanol: A precursor to Hexadecylamine.

  • Oxidation Products: Formed during storage or exposure to oxidative stress.

Robust analytical methods are essential to detect and quantify these impurities to ensure the quality and consistency of the formulation.

Comparison of Chromatographic Methods

The selection of a suitable chromatographic method depends on the specific requirements of the analysis, such as the need for quantitative vs. qualitative results, the desired sensitivity, and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.Separation on a thin layer of adsorbent material with a liquid mobile phase.[1]
Quantitation Excellent (High Accuracy & Precision)[2][3]Excellent (High Accuracy & Precision)[4][5]Semi-quantitative to Qualitative
Sensitivity High (ng to pg level)Very High (pg to fg level)Low (µg to ng level)
Instrumentation Complex and expensiveComplex and expensiveSimple and inexpensive
Sample Throughput Moderate to High (automated)Moderate to High (automated)High (multiple samples per plate)
Derivatization Often required for detection (e.g., for UV-Vis or Fluorescence)Often required to increase volatility and thermal stabilityNot always necessary, but can aid visualization
Best Suited For Routine quality control, stability studies, quantitative analysis of non-volatile or thermally labile compounds.Analysis of volatile and thermally stable impurities, high-sensitivity screening.Rapid screening, reaction monitoring, qualitative impurity profiling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the lack of a strong chromophore, this compound requires derivatization for sensitive UV or fluorescence detection. This method is suitable for the accurate quantification of this compound and its primary and secondary amine impurities.

1. Sample Preparation and Derivatization:

  • Weigh accurately about 10 mg of the this compound formulation into a volumetric flask and dissolve in a suitable solvent like chloroform or dichloromethane.
  • Transfer an aliquot of the sample solution to a reaction vial.
  • Add a derivatizing agent, such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), and a borate buffer (pH 11).
  • Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time to ensure complete derivatization.
  • Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detector: Fluorescence detector (Excitation: 470 nm, Emission: 530 nm for NBD derivatives).
  • Injection Volume: 20 µL.

3. Validation Parameters:

  • The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) with Derivatization

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For high molecular weight amines like this compound, derivatization is necessary to increase their volatility and prevent peak tailing.

1. Sample Preparation and Derivatization:

  • Dissolve a known amount of the formulation in a suitable solvent.
  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample.
  • Heat the mixture to facilitate the derivatization of the amine group.
  • The resulting trimethylsilyl (TMS) derivative of this compound is then analyzed by GC.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Inlet Temperature: 280°C.
  • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 320°C) to elute the high-boiling point analytes.
  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
  • Injection Volume: 1 µL (split or splitless injection).

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative and semi-quantitative analysis. It is particularly useful for reaction monitoring and rapid screening of multiple samples.

1. Sample Preparation:

  • Dissolve the this compound formulation in a volatile solvent like chloroform or dichloromethane to a concentration of about 1-5 mg/mL.

2. TLC Protocol:

  • Plate: Silica gel 60 F254 TLC plate.
  • Sample Application: Spot a small volume (1-5 µL) of the sample and standard solutions onto the TLC plate.
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) with a small amount of a base (e.g., triethylamine) to reduce peak tailing. A good starting point could be Hexane:Ethyl Acetate:Triethylamine (80:18:2, v/v/v).
  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
  • Visualization:
  • Examine the plate under UV light (254 nm) if any of the impurities are UV-active.
  • Stain the plate with a suitable reagent, such as ninhydrin (for primary and secondary amines) or iodine vapor, to visualize the spots.
  • Analysis: Calculate the Retention Factor (Rf) values for each spot and compare them to the standards. The intensity of the spots can provide a semi-quantitative estimation of the impurity levels.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Formulation B Dissolve in Solvent A->B C Aliquot for Derivatization B->C D Add Derivatizing Agent & Buffer C->D E Heat Reaction D->E F Cool & Dilute E->F G Inject into HPLC F->G H Separation on C18 Column G->H I Fluorescence Detection H->I J Integrate Peaks I->J K Quantify Purity & Impurities J->K

Caption: Experimental workflow for HPLC purity assessment.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Formulation B Add Silylating Agent A->B C Heat for Derivatization B->C D Inject into GC C->D E Separation on Capillary Column D->E F FID/MS Detection E->F G Peak Integration F->G H Purity & Impurity Quantification G->H

Caption: Experimental workflow for GC purity assessment.

Conclusion

The choice of chromatographic technique for assessing the purity of this compound-based formulations is dependent on the specific analytical needs. HPLC with pre-column derivatization is a robust and reliable method for routine quality control and quantitative analysis. GC with derivatization offers high sensitivity and is well-suited for identifying and quantifying volatile impurities. TLC serves as a valuable tool for rapid, qualitative screening and in-process control. For comprehensive characterization, a combination of these techniques may be employed to gain a complete profile of the formulation's purity. Method development and validation are crucial steps to ensure that the chosen analytical procedure is fit for its intended purpose.

References

A Comparative Analysis of Dihexadecylamine and DDAB for Vesicle Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two prominent cationic lipids, Dihexadecylamine (DHDA) and Dioctadecyldimethylammonium bromide (DDAB), for the formation of vesicles. This guide provides an objective analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications.

The formation of vesicles is a cornerstone of various scientific and pharmaceutical applications, including drug delivery, gene therapy, and model membrane studies. Cationic lipids are particularly favored for their ability to encapsulate and deliver negatively charged molecules like nucleic acids. Among the plethora of available cationic surfactants, this compound (DHDA) and Dioctadecyldimethylammonium bromide (DDAB) are two commonly employed options. This guide presents a comparative study of these two molecules in the context of vesicle formation, focusing on their physicochemical properties and the methodologies for their preparation.

Physicochemical Properties of DHDA and DDAB Vesicles

The selection of a cationic lipid for vesicle formation is heavily influenced by the desired physicochemical properties of the resulting vesicles, such as size, surface charge (zeta potential), and polydispersity. These parameters are critical as they can significantly impact the stability, encapsulation efficiency, and in vivo behavior of the vesicles.[1] The following tables summarize the key quantitative data for vesicles formed using DHDA and DDAB, compiled from various studies. It is important to note that direct comparative studies are limited, and the data presented here are collated from individual studies on each surfactant.

Table 1: Comparative Physicochemical Properties of this compound (DHDA) Vesicles

Formulation/MethodMean Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
DHDA Vesicles200 - 500+30 to +500.2 - 0.4General literature values

Note: Specific experimental data for DHDA vesicles is less prevalent in the readily available literature compared to DDAB. The values presented are general ranges observed in studies involving similar long-chain amines.

Table 2: Comparative Physicochemical Properties of Dioctadecyldimethylammonium bromide (DDAB) Vesicles

Formulation/MethodMean Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
DDAB/Lecithin150 - 300+40Not Specified[2]
DDAB/PEIMicelle-like (10-30), Niosome-like (>100)+3.26 to +7.75Wide Polydispersity[3]
DDAB/Cholesterol215.3 (with silver nanoparticles)-39.60.3[4]
DDA:TDB~150~+60~0.2[5]

PDI values of 0.3 and below are generally considered acceptable for lipid-based nanoparticle formulations, indicating a homogenous population.

Experimental Protocols for Vesicle Formation

The thin-film hydration method is a widely used and robust technique for the preparation of both DHDA and DDAB vesicles. This method involves the dissolution of the lipid in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which can be further processed to produce unilamellar vesicles (ULVs) of a desired size.

Generalized Thin-Film Hydration Protocol:
  • Lipid Film Preparation:

    • Dissolve the cationic lipid (DHDA or DDAB) and any co-lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for several hours to overnight to ensure complete removal of any residual solvent.

  • Hydration:

    • Add the desired aqueous solution (e.g., buffer, saline, or a solution containing the active ingredient to be encapsulated) to the flask containing the lipid film.

    • Hydrate the film by gentle agitation (e.g., vortexing or hand-shaking) at a temperature above the phase transition temperature of the lipid. This process typically takes 30-60 minutes and results in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a probe or bath sonicator to reduce the size of the MLVs.

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a liposome extruder. This method generally yields more uniform vesicle populations.

Comparative Workflow for Vesicle Preparation and Characterization

The following diagram illustrates a generalized workflow for the preparation and characterization of vesicles using either DHDA or DDAB.

Vesicle_Formation_Workflow cluster_prep Vesicle Preparation cluster_char Vesicle Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Solvent Evaporation Hydration Hydration Film Formation->Hydration Aqueous Buffer Sizing Sizing Hydration->Sizing Extrusion/Sonication Size_and_PDI Size & PDI (DLS) Sizing->Size_and_PDI Zeta_Potential Zeta Potential Sizing->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Sizing->Encapsulation_Efficiency Morphology Morphology (TEM/Cryo-TEM) Sizing->Morphology

Caption: Generalized workflow for vesicle preparation and characterization.

Discussion and Conclusion

Both this compound and DDAB are capable of forming cationic vesicles suitable for various applications. The choice between them will largely depend on the specific requirements of the intended application.

DDAB is more extensively studied, and a wealth of data is available regarding its vesicle-forming properties and its performance in drug and gene delivery systems. DDAB vesicles can be formulated to have a size range of 150-300 nm with a positive zeta potential, which is advantageous for interacting with negatively charged cell membranes and nucleic acids. The inclusion of helper lipids like lecithin can modulate the vesicle size.

DHDA , on the other hand, is less characterized in the literature for its vesicle-forming capabilities. However, as a double-chain cationic amphiphile, it is expected to form stable bilayer vesicles. The longer alkyl chains of DHDA compared to some other cationic surfactants may contribute to more rigid and potentially more stable vesicles.

Encapsulation efficiency is a critical parameter, particularly for drug delivery applications. For lipophilic drugs, methods like thin-film hydration can achieve high encapsulation efficiencies. However, for hydrophilic molecules, the encapsulation efficiency can be lower, often in the range of 10-40%, and is dependent on factors such as vesicle size and lamellarity.

References

A Comparative Benchmark of Dihexadecylamine and Other Double-Chain Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug delivery and material science, double-chain surfactants are pivotal for the formation of stable vesicles and effective encapsulation of therapeutic agents. This guide provides a comparative performance benchmark of Dihexadecylamine (DHDA) against other commonly utilized double-chain surfactants, including Dioctadecyldimethylammonium Chloride (DODAC), Dioctadecyldimethylammonium Bromide (DODAB), Didodecyldimethylammonium Bromide (DDAB), and Dipalmitoylphosphatidylcholine (DPPC).

While direct, comprehensive performance data for this compound is not extensively available in publicly accessible literature, this guide offers a comparative framework based on the well-documented performance of its structural analogs. The provided experimental protocols will empower researchers to conduct their own benchmarking studies for DHDA.

Performance Metrics: A Comparative Overview

The efficacy of a surfactant is multi-faceted, revolving around its ability to self-assemble, reduce surface tension, and form stable structures for encapsulation. Below is a summary of key performance indicators for several double-chain surfactants.

SurfactantChemical StructureCritical Micelle Concentration (CMC)Surface Tension at CMC (γcmc)Key Characteristics & Applications
This compound (DHDA) (C₁₆H₃₃)₂NHData not readily availableData not readily availableForms stable vesicles and aggregates; used in the synthesis of lipophilic complexes.[1]
Dioctadecyldimethylammonium Chloride (DODAC) (C₁₈H₃₇)₂N(CH₃)₂Cl~1.0 mMData not readily availableForms stable lamellar phases; used in fabric softeners and as a flocculating agent.[2][3]
Dioctadecyldimethylammonium Bromide (DODAB) (C₁₈H₃₇)₂N(CH₃)₂BrData not readily availableData not readily availableForms unilamellar vesicles and exhibits distinct thermotropic phase behavior.[4][5]
Didodecyldimethylammonium Bromide (DDAB) (C₁₂H₂₅)₂N(CH₃)₂Br~2.5 mMData not readily availableSpontaneously forms stable vesicles; used as a model for membrane studies and in drug delivery.
Dipalmitoylphosphatidylcholine (DPPC) C₄₀H₈₀NO₈P~0.46 nMData not readily availableA primary component of lung surfactant and a key ingredient in liposome formulations for drug delivery.

Experimental Protocols for Performance Evaluation

Accurate and reproducible data is the cornerstone of effective surfactant selection. The following sections detail the methodologies for key performance evaluation experiments.

Critical Micelle Concentration (CMC) Determination by Surface Tensiometry

The CMC is a fundamental property indicating the concentration at which surfactant molecules begin to form micelles. Surface tensiometry is a direct method to determine the CMC.

Principle: The surface tension of a solution decreases as the concentration of a surfactant increases. Once the CMC is reached, the surface tension remains relatively constant with further increases in surfactant concentration.

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

  • Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point of intersection of the two linear regions of the plot.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc

Workflow for CMC determination by surface tensiometry.
Vesicle Formation and Stability Assessment

The ability of double-chain surfactants to form stable vesicles is critical for their application in drug delivery.

Vesicle Formation (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve the surfactant in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer solution by gentle agitation above the phase transition temperature of the lipid. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles (ULVs) of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Vesicle Stability Testing (Dynamic Light Scattering - DLS): DLS is a non-invasive technique used to measure the size distribution and stability of vesicles in suspension over time.

Procedure:

  • Sample Preparation: Dilute the vesicle suspension to an appropriate concentration with a suitable buffer.

  • DLS Measurement: Place the sample in the DLS instrument and measure the particle size distribution at regular intervals over a predetermined period (e.g., several days or weeks).

  • Data Analysis: Monitor changes in the average particle size and polydispersity index (PDI). A stable formulation will show minimal changes in these parameters over time.

Vesicle_Formation_Stability_Workflow cluster_formation Vesicle Formation cluster_stability Stability Assessment (DLS) cluster_analysis Data Analysis dissolve Dissolve Surfactant in Organic Solvent evaporate Evaporate Solvent to Form Lipid Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate dls_measure Measure Size Distribution (Initial) hydrate->dls_measure incubate Incubate at Specific Conditions dls_measure->incubate dls_measure_time Measure Size Distribution (Over Time) incubate->dls_measure_time analyze Analyze Changes in Size and Polydispersity dls_measure_time->analyze

Workflow for vesicle formation and stability testing.
Drug Encapsulation Efficiency Determination

For drug delivery applications, quantifying the amount of drug successfully encapsulated within the vesicles is crucial.

Principle: The encapsulated drug is separated from the unencapsulated (free) drug, and the amount of drug in each fraction is quantified, typically using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Separation of Free Drug: Separate the free drug from the liposomes using techniques such as centrifugation, dialysis, or size exclusion chromatography.

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant or a suitable organic solvent.

  • Quantification by HPLC: Quantify the amount of drug in both the free and encapsulated fractions using a validated HPLC method.

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Encapsulation_Efficiency_Workflow cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation separate Separate Free Drug from Vesicles quantify_free Quantify Free Drug (HPLC) separate->quantify_free lyse Lyse Vesicles to Release Drug separate->lyse calculate_ee Calculate Encapsulation Efficiency (%) quantify_free->calculate_ee quantify_encap Quantify Encapsulated Drug (HPLC) lyse->quantify_encap quantify_encap->calculate_ee

Workflow for determining drug encapsulation efficiency.
Biocompatibility Assessment (In Vitro Cytotoxicity)

Evaluating the cytotoxicity of surfactants is essential to ensure their safety in biological applications. The MTT assay is a common method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Surfactant Treatment: Treat the cells with various concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat Cells with Surfactant adhere->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate Cell Viability (%) measure_abs->calculate_viability

Workflow for in vitro cytotoxicity assessment using the MTT assay.

References

Validating the Integrity of Dihexadecylamine Langmuir Films: A Comparative Guide to Atomic Force Microscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of Langmuir films is paramount in their application as model cell membranes, in drug delivery systems, and for the fabrication of nanoscale devices. Dihexadecylamine (DHA), a double-chain cationic amphiphile, is a molecule of significant interest for forming stable and well-ordered monolayers at the air-water interface. Atomic Force Microscopy (AFM) stands out as a premier technique for the high-resolution topographical and nanomechanical characterization of these films once transferred to a solid substrate. This guide provides a comparative overview of AFM for validating DHA Langmuir film integrity, supported by experimental data, and discusses alternative and complementary characterization methods.

Assessing Film Integrity with Atomic Force Microscopy (AFM)

AFM offers unparalleled resolution in visualizing the surface morphology of Langmuir-Blodgett (LB) films, which are Langmuir films transferred onto a solid support. This technique is instrumental in identifying defects, determining film thickness and uniformity, and characterizing the domain structure.

A study on mixed Langmuir films of hexadecylamine (a synonym for this compound) and palmitic acid demonstrated the utility of AFM in analyzing film structure and its application in nanolithography. While specific quantitative data for pure DHA films is limited in widely available literature, the principles of analysis remain the same.

Key Parameters Measured by AFM:

ParameterDescriptionTypical Values for Amine Monolayers
Film Thickness The vertical height of the monolayer, crucial for confirming monolayer or multilayer deposition.~1-3 nm
Surface Roughness The root mean square (RMS) or average roughness (Ra) provides a measure of the film's smoothness and homogeneity.Typically in the sub-nanometer range for well-ordered films.
Domain Analysis Visualization of different phases (e.g., liquid-expanded, liquid-condensed) and grain boundaries within the film.Domain sizes can range from nanometers to micrometers.
Defect Analysis Identification and quantification of pinholes, cracks, and aggregates that compromise film integrity.Defect density is a key indicator of film quality.

Experimental Protocol: Formation and AFM Analysis of a DHA Langmuir-Blodgett Film

A generalized protocol for the preparation and AFM imaging of a DHA LB film is outlined below.

I. Langmuir Film Formation:

  • Subphase Preparation: A Langmuir trough is filled with ultrapure water. The surface is thoroughly cleaned by aspiration until the surface pressure remains minimal upon compression.

  • Spreading Solution: A dilute solution of this compound (e.g., 0.5 mg/mL) is prepared in a volatile, water-insoluble solvent such as chloroform.

  • Monolayer Formation: The DHA solution is carefully deposited onto the water surface using a microsyringe. A waiting period of 15-20 minutes allows for solvent evaporation and monolayer self-assembly.

  • Isotherm Compression: The monolayer is compressed at a slow, controlled rate while monitoring the surface pressure-area isotherm to identify the different phases of the film.

II. Langmuir-Blodgett Deposition:

  • Substrate Preparation: A solid substrate, typically mica or a silicon wafer, is meticulously cleaned to ensure a hydrophilic surface.

  • Film Transfer: The substrate is vertically dipped through the compressed DHA monolayer at a controlled speed while maintaining a constant target surface pressure (typically in the condensed phase, e.g., 20-30 mN/m). This process transfers a single monolayer onto the substrate.

III. Atomic Force Microscopy (AFM) Imaging:

  • Sample Mounting: The LB film on the substrate is mounted onto the AFM stage.

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic films like DHA monolayers to minimize sample damage.

  • Data Acquisition: Topographical images are acquired over various scan sizes to assess both large-scale uniformity and fine structural details.

  • Data Analysis: The AFM software is used to measure film thickness (from the height difference at defect sites or film edges), calculate surface roughness, and analyze domain morphology.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Film Preparation cluster_deposition Film Deposition cluster_analysis Analysis subphase Prepare Subphase in Langmuir Trough spreading Prepare DHA Spreading Solution formation Form DHA Monolayer compression Compress Monolayer transfer Langmuir-Blodgett Transfer compression->transfer substrate Prepare Substrate afm_imaging AFM Imaging transfer->afm_imaging data_analysis Data Analysis (Thickness, Roughness, Domains)

Experimental Workflow for DHA Langmuir Film Validation with AFM.

Alternative and Complementary Techniques for Film Characterization

While AFM provides detailed topographical information, a comprehensive understanding of Langmuir film integrity often requires a multi-technique approach.

TechniquePrincipleInformation GainedComparison to AFM
Brewster Angle Microscopy (BAM) Measures changes in the reflectivity of p-polarized light at the Brewster angle at the air-water interface.Real-time visualization of the Langmuir film in situ on the liquid subphase, showing domain morphology and phase transitions.Non-invasive and performed on the Langmuir trough, providing complementary information on film formation dynamics before transfer. Lacks the high vertical resolution of AFM.
X-ray Reflectivity (XRR) Measures the specular reflection of X-rays from the film surface and interfaces.Provides precise measurements of film thickness, electron density profiles, and interfacial roughness of both Langmuir films on a liquid subphase and LB films on a solid substrate.Offers excellent accuracy for film thickness but averages information over a larger area compared to the localized high-resolution imaging of AFM.
Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) A surface-sensitive vibrational spectroscopy technique that provides information about the chemical composition and molecular orientation within the film.Determines the orientation of the aliphatic chains and headgroups of the DHA molecules, offering insights into molecular packing and order.Provides chemical and orientational information that AFM cannot, but does not yield topographical data.

Logical Relationship of Characterization Techniques:

logical_relationship LangmuirFilm DHA Langmuir Film (Air-Water Interface) LBFilm DHA Langmuir-Blodgett Film (Solid Substrate) LangmuirFilm->LBFilm Transfer BAM BAM (Morphology, Phase) LangmuirFilm->BAM XRR_L XRR (Thickness, Density) LangmuirFilm->XRR_L PMIRRAS PM-IRRAS (Orientation, Composition) LangmuirFilm->PMIRRAS AFM AFM (Topography, Defects) LBFilm->AFM XRR_S XRR (Thickness, Roughness) LBFilm->XRR_S Integrity Overall Film Integrity BAM->Integrity XRR_L->Integrity PMIRRAS->Integrity AFM->Integrity XRR_S->Integrity

Interrelation of Techniques for Comprehensive Film Integrity Assessment.

Conclusion

Atomic Force Microscopy is an indispensable tool for the high-resolution validation of this compound Langmuir film integrity after transfer to a solid substrate. It provides critical quantitative data on film thickness, roughness, and defect density. For a complete and robust characterization, it is highly recommended to complement AFM analysis with in-situ techniques such as Brewster Angle Microscopy to monitor the film at the air-water interface, and with methods like X-ray Reflectivity and PM-IRRAS to gain deeper insights into the film's vertical structure and molecular organization. The synergistic use of these techniques provides a comprehensive understanding of film quality, which is essential for the advancement of research and development in fields reliant on well-defined molecular monolayers.

Safety Operating Guide

Proper Disposal of Dihexadecylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of dihexadecylamine, a chemical that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, is harmful if swallowed, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, it must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or discarded in regular trash.

Immediate Safety and Handling

Before beginning any disposal-related tasks, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a properly ventilated area, such as a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Safety Measure Requirement Rationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield.To prevent skin and eye contact, which can cause severe burns.
Ventilation Handle in a well-ventilated area, preferably a certified chemical fume hood.To avoid inhalation of any dust or aerosols.
Emergency Preparedness Ensure an eyewash station and safety shower are nearby and unobstructed.To provide immediate decontamination in case of accidental exposure.
Spill Management Have a spill kit ready with appropriate absorbent materials.To contain and clean up any spills promptly and safely. Spilled material must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection and disposal of this compound waste.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Keep it separate from incompatible materials, particularly strong oxidizing agents.

Step 2: Waste Collection and Containment

  • Select a Proper Container : Use a designated, leak-proof hazardous waste container that is compatible with this compound. The container must have a secure, tight-fitting lid.

  • Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, environmentally hazardous).

  • Containment : Ensure the container is kept closed at all times, except when adding waste, to prevent spills or the release of vapors.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).

  • The storage area must be well-ventilated and equipped with secondary containment to prevent environmental contamination in the event of a leak.

  • The SAA should be located at or near the point of waste generation.

Step 4: Arranging for Disposal

  • Once the waste container is full or ready for removal, contact your institution's EHS office or equivalent hazardous waste management program to schedule a pickup.

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals who will ensure it is taken to an approved waste disposal facility in compliance with all federal, state, and local regulations.

Step 5: Disposal of Empty Containers

  • Empty containers that once held this compound must also be managed as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent. Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_spill Spill Response A Step 1: Identify Waste This compound requires disposal B Step 2: Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste Do not mix with other chemicals B->C H Spill Occurs B->H D Step 4: Collect in Labeled Container 'Hazardous Waste - this compound' C->D E Step 5: Store in Satellite Accumulation Area Secure, ventilated, secondary containment D->E F Step 6: Request EHS Pickup Contact Environmental Health & Safety E->F G Step 7: Professional Disposal Waste transported to approved facility F->G I Contain and Clean Spill Collect materials as hazardous waste H->I Activate Spill Protocol I->D

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Dihexadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dihexadecylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Quantitative Safety Data
Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation1A/1BH314: Causes severe skin burns and eye damage.[1][2][3][4][5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs (Gastrointestinal tract, Liver, Immune system) through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects.

Operational and Disposal Plan

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the first line of defense when handling this compound.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also required to protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for any damage before use and change them immediately if contact with the chemical occurs.

    • Protective Clothing: Wear impervious, flame-resistant laboratory coats. Ensure clothing fully covers the body.

    • Footwear: Closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a full-face respirator with an appropriate cartridge should be used.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, especially the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools to prevent ignition.

    • Wash hands thoroughly after handling the chemical.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills:

    • For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

    • For large spills, evacuate the area and prevent the spill from entering drains. Contact emergency services.

Disposal Plan
  • Waste Characterization: this compound is considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not allow the chemical to enter the environment. Follow all federal, state, and local regulations for hazardous waste disposal.

Workflow for Handling this compound

Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.